Product packaging for (S)-3-(Thiophen-2-ylthio)butanoic acid(Cat. No.:CAS No. 133359-80-5)

(S)-3-(Thiophen-2-ylthio)butanoic acid

Cat. No.: B137558
CAS No.: 133359-80-5
M. Wt: 202.3 g/mol
InChI Key: SIFFRIHCTBGQTC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-(Thiophen-2-ylthio)butanoic acid is a useful research compound. Its molecular formula is C8H10O2S2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S2 B137558 (S)-3-(Thiophen-2-ylthio)butanoic acid CAS No. 133359-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-thiophen-2-ylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFFRIHCTBGQTC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)SC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436445
Record name (S)-3-(Thiophen-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133359-80-5
Record name (3S)-3-(2-Thienylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133359-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-(Thiophen-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-thiophen-2-ylsulfanylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.265.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathways for preparing (S)-3-(Thiophen-2-ylthio)butanoic acid, a key intermediate in the synthesis of pharmacologically active molecules, particularly carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a chiral organic compound featuring a thiophene ring, a thioether linkage, and a carboxylic acid functional group.[3] Its specific stereochemistry makes it a valuable building block for the enantioselective synthesis of complex molecules.[1] The primary application of this compound is as a crucial intermediate in the preparation of dorzolamide, a topically effective carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[2][4]

Synthetic Pathways

The synthesis of this compound predominantly relies on the nucleophilic substitution reaction between a derivative of thiophene-2-thiol and a chiral C4 building block. The key challenge in the synthesis is the stereospecific formation of the chiral center. Two main strategies have been established and are detailed below.

Pathway 1: Nucleophilic Substitution on a Chiral 3-Halobutanoic Acid Derivative

A common and straightforward approach involves the SN2 reaction of a thiophen-2-thiolate with a chiral 3-halobutanoic acid derivative. To obtain the desired (S)-enantiomer, the reaction typically starts with an (R)-configured electrophile due to the inversion of stereochemistry inherent to the SN2 mechanism.[1]

A variation of this method utilizes a chiral sulfonate ester, such as a tosylate, as the leaving group instead of a halide. This can lead to improved reaction efficiency.[1] Historically, these reactions were conducted over long periods (3 to 4 days) at lower temperatures to minimize side reactions like elimination.[1][5] However, improved procedures have significantly shortened the reaction time to a few hours by optimizing reaction temperatures.[5]

G cluster_0 Pathway 1: SN2 Reaction A Thiophen-2-thiol C This compound or its ester A->C Nucleophilic attack B (R)-3-Halobutanoic acid or (R)-3-Sulfonyloxybutanoic acid ester B->C Base Base (e.g., NaH, K2CO3) Base->A Deprotonation Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->C

Diagram 1: SN2 reaction pathway.

Pathway 2: Ring-Opening of (R)-β-Methyl-β-propiolactone

An alternative and efficient method involves the ring-opening of a chiral β-lactone. Specifically, (R)-(+)-β-methyl-β-propiolactone serves as the electrophilic C4 building block. The reaction proceeds by the nucleophilic attack of thiophen-2-thiolate on the β-carbon of the lactone, leading to the opening of the ring and the formation of the desired product with the correct stereochemistry.[2]

G cluster_1 Pathway 2: Ring-Opening Reaction D Thiophen-2-thiol F This compound D->F Nucleophilic attack E (R)-(+)-β-Methyl-β-propiolactone E->F Ring-opening Base2 Base (e.g., Triethylamine) Base2->D Deprotonation Solvent2 Ethereal Solvent (e.g., THF) Solvent2->F

Diagram 2: Ring-opening reaction pathway.

Experimental Protocols

The following are detailed experimental procedures derived from published literature and patents.

Protocol 1: Synthesis via Ring-Opening of (R)-(+)-β-Methyl-β-propiolactone[2]
  • Preparation of the Reaction Mixture: To a 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (THF, 7 mL).

  • Base Addition: Inject triethylamine (0.87 mL, 6.29 mmol) into the magnetically stirred solution at 25°C. Stir the mixture for 10 minutes to ensure complete salt formation.

  • Addition of the Lactone: Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.

  • Reaction: Stir the reaction mixture at 25°C for approximately 3 hours.

  • Work-up:

    • Remove the solvent using a rotary evaporator at 25°C.

    • Dilute the resulting residue with ethyl acetate (10 mL) and water (10 mL).

    • Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid.

    • Separate the organic and aqueous layers.

    • Dry the ethyl acetate layer over sodium sulfate.

    • Concentrate the solution to an oil using a rotary evaporator.

  • Purification: Purify the crude product by silica gel chromatography using a mobile phase of 10% ethyl acetate in hexanes.

Protocol 2: Improved Synthesis via Nucleophilic Substitution on a Tosylate Ester[5]

This improved process significantly reduces the reaction time compared to earlier methods.

  • Preparation of the Nucleophile: Prepare a solution of 2-(lithiomercapto)thiophene.

  • Solvent Addition: At a temperature of 0 to 5°C, add degassed formamide (722 mL). The solution will become biphasic.

  • Addition of the Electrophile: Add solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate to the reaction mixture.

  • Reaction: Heat the mixture to 41-45°C. The reaction is typically complete within 2 to 4 hours, as monitored by HPLC.

  • Quenching and Work-up:

    • Quench the reaction by adding the mixture to aqueous ethyl acetate.

    • The product can be converted to the carboxylic acid by removing the ethyl acetate in vacuo and adding water, followed by hydrolysis.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound based on the provided protocols.

Parameter Protocol 1 Protocol 2
Starting Materials 2-Mercaptothiophene, (R)-(+)-β-Methyl-β-propiolactone, Triethylamine2-(Lithiomercapto)thiophene, Methyl (R)-3-(p-toluenesulfonyloxy)butyrate
Solvent Tetrahydrofuran (THF)Formamide
Reaction Temperature 25°C41-45°C
Reaction Time ~3 hours2-4 hours
Yield 94%84-87%
Chirality >97.7:2.3 (S:R)High enantiomeric purity retained

Table 1: Comparison of Synthesis Protocols

Compound Molecular Formula Molecular Weight Purity
This compoundC₈H₁₀O₂S₂202.3 g/mol Typically >95%

Table 2: Physicochemical Properties

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale, and specific process requirements. The ring-opening of (R)-(+)-β-methyl-β-propiolactone offers a high-yielding and straightforward procedure. The nucleophilic substitution on a tosylate ester provides a rapid and efficient alternative, suitable for larger-scale production. Both methods demonstrate excellent control of stereochemistry, which is critical for the intended use of the product as a chiral intermediate in pharmaceutical synthesis.

References

(S)-3-(Thiophen-2-ylthio)butanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-3-(Thiophen-2-ylthio)butanoic Acid

Introduction

This compound is a chiral organic compound featuring a thiophene ring linked via a thioether bond to a butanoic acid backbone.[1] Its specific stereochemistry and the presence of both a carboxylic acid and a thiophene moiety make it a valuable building block in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a key intermediate, particularly in the development of enzyme inhibitors.[2][3]

Chemical Identity and Structure

The compound's structure incorporates a stereocenter at the C3 position of the butanoic acid chain, leading to its "(S)" designation based on the Cahn-Ingold-Prelog priority rules.[1] This specific spatial arrangement is crucial for its biological activity and molecular recognition properties.[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1][4]
CAS Number 133359-80-5[1][2][5]
Molecular Formula C₈H₁₀O₂S₂[1][2][4]
Molecular Weight 202.29 g/mol [1][5]
Appearance White to off-white solid or oily liquid[1][6]
Boiling Point 354.6 °C (Predicted)[1][5]
Density 1.30 g/cm³ (Predicted)[1][5]
pKa 4.25 (Predicted)[1][5][7]
XLogP3 2.4[4]
Canonical SMILES CC(CC(=O)O)SC1=CC=CS1
Isomeric SMILES C--INVALID-LINK--SC1=CC=CS1
InChI Key SIFFRIHCTBGQTC-LURJTMIESA-N[2]
Storage 2-8°C[1][5][7]

Spectroscopic Characterization

While extensive public domain spectral data for the pure (S)-enantiomer is limited, the following table outlines the predicted key signals based on its molecular structure.[1]

Table 2: Predicted Spectroscopic Signatures

TechniqueKey Predicted Signals
¹H NMR δ 1.50 (d, 3H, CH₃-CH), δ 2.60 (dd, 1H, CH₂-COO), δ 3.80 (m, 1H, CH-S), δ 7.00-7.50 (m, 3H, thiophene ring protons)[1]
¹³C NMR Signals corresponding to methyl, methylene, methine, and carboxylic carbons, as well as four distinct signals for the thiophene ring carbons.
FTIR Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-S stretch.
Mass Spec Molecular ion peak (M⁺) at m/z 202.01.

Experimental Protocols and Synthesis

This compound is primarily synthesized through nucleophilic substitution reactions. The stereochemistry of the final product is dictated by the chirality of the starting materials.

Synthesis via Ring-Opening of β-Lactone

A common and efficient method involves the condensation of 2-mercaptothiophene with a chiral β-lactone.[3]

  • Reactants : 2-Mercaptothiophene and (R)-(+)-β-methyl-β-propiolactone.[3]

  • Base/Solvent : Triethylamine in an ethereal solvent such as tetrahydrofuran (THF).[3]

  • Procedure : 2-Mercaptothiophene is dissolved in THF, and triethylamine is added to form the thiolate salt. (R)-(+)-β-methyl-β-propiolactone is then added to the mixture. The reaction proceeds via nucleophilic attack of the thiolate on the β-carbon of the lactone, leading to ring-opening and formation of the desired (S)-enantiomer.[3]

  • Conditions : The reaction is typically stirred at room temperature (around 25°C) for approximately 2-5 hours.[3]

G cluster_reactants Reactants cluster_conditions Conditions Thiol 2-Mercaptothiophene Reaction Nucleophilic Ring-Opening Thiol->Reaction Lactone (R)-(+)-β-methyl-β-propiolactone Lactone->Reaction Solvent Solvent: THF Solvent->Reaction Base Base: Triethylamine Base->Reaction Temp Temp: 25°C Temp->Reaction Product This compound Reaction->Product 2-5 hours

Caption: Synthesis of the target compound via β-lactone ring-opening.

Synthesis via Sₙ2 Displacement

This pathway utilizes a chiral 3-halobutanoic acid derivative.[2]

  • Reactants : Thiophen-2-thiol and a chiral electrophile such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate or (S)-3-bromobutanoic acid.[1][2]

  • Base/Solvent : A base like sodium hydride or potassium carbonate is used in an aprotic solvent like dimethylformamide (DMF) or THF.[1]

  • Procedure : The base deprotonates thiophen-2-thiol to form the nucleophilic thiolate anion. This anion then displaces the leaving group (e.g., bromide or tosylate) from the chiral butanoic acid derivative in an Sₙ2 reaction. To obtain the (S)-product, an (R)-configured starting material is often used, as the Sₙ2 mechanism proceeds with an inversion of stereochemistry.[2] Historically, these reactions were run for several days at low temperatures to maintain chirality, but optimized procedures at higher temperatures (41-45°C) can be completed in 2-4 hours.[2][8]

G Thiolate Thiophen-2-thiolate (from Thiophen-2-thiol + Base) SN2 Sₙ2 Reaction Thiolate->SN2 Electrophile Chiral Electrophile (e.g., Methyl (R)-3-tosyloxybutyrate) Electrophile->SN2 Inversion of stereocenter Intermediate Methyl (S)-3-(thiophen-2-ylthio)butanoate SN2->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow involving an Sₙ2 displacement reaction.

Biohydrolysis Method

For the conversion of the corresponding nitrile, enzymatic hydrolysis has proven effective where chemical methods failed.

  • Substrate : (S)-3-(thiophen-2-ylthio)butanenitrile.[9]

  • Biocatalyst : Whole cells of bacterial strains expressing nitrile hydratase and amidase activities, such as recombinant Rhodococcus erythropolis.[9]

  • Procedure : The nitrile is directly hydrolyzed by the bacterial enzymes to the corresponding carboxylic acid. This biocatalytic method is highly selective and can be performed on a gram scale.[9]

Applications and Mechanism of Action

This compound is a significant intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.[1]

  • Enzyme Inhibitors : It is a key precursor for the synthesis of carbonic anhydrase inhibitors.[2][3] These drugs are used to treat ocular hypertension and glaucoma.[3] The compound's structure provides the necessary chiral scaffold for building molecules designed to fit into the active sites of specific enzymes.[2]

  • General Mechanism : As a fragment in larger molecules, its thiophene ring can engage in interactions with aromatic residues in an enzyme's active site, while the carboxylic acid group can form crucial hydrogen bonds with amino acid residues.[1] This dual interaction can effectively block the enzyme's catalytic activity.[1]

  • Materials Science : Precursors analogous to this compound are used in the development of organic semiconductors. The chiral side chain can influence the conformation and electronic properties of polythiophene-based materials.[2]

G cluster_inhibitor Inhibitor Molecule cluster_enzyme Enzyme Active Site Thiophene Thiophene Ring Inhibition Enzyme Inhibition Thiophene->Inhibition π-π stacking / hydrophobic interaction Carboxyl Carboxylic Acid Group Carboxyl->Inhibition Hydrogen Bonding Aromatic Aromatic Residues Aromatic->Inhibition AminoAcid Amino Acid Residues AminoAcid->Inhibition

Caption: General mechanism of enzyme inhibition by derivatives.

Conclusion

This compound is a well-characterized chiral intermediate with significant value in drug discovery and materials science. Its stereospecific synthesis is achievable through several reliable chemical and biological methods. The compound's structural features make it an ideal starting point for the development of potent enzyme inhibitors, most notably for carbonic anhydrase. This guide provides researchers and drug development professionals with the core technical information necessary to utilize this versatile chemical building block in their work.

References

The Role of (S)-3-(Thiophen-2-ylthio)butanoic Acid in Enzyme Inhibition: A Technical Guide to its Application as a Precursor for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound that has garnered significant attention in medicinal chemistry. While not an enzyme inhibitor itself, it serves as a crucial stereospecific precursor in the synthesis of potent enzyme inhibitors. This technical guide elucidates the role of this compound, focusing on its application in the synthesis of the carbonic anhydrase inhibitor, dorzolamide. We will delve into the mechanism of action of dorzolamide, provide quantitative data on its inhibitory activity, detail the experimental protocols for its synthesis from the precursor, and outline the assays used to characterize its function.

Introduction: The Significance of this compound

This compound is primarily recognized as a key chiral intermediate in the multi-step synthesis of dorzolamide, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1] Its specific stereochemistry is essential for the ultimate biological activity of the final drug product. The thiophene ring within its structure is a bioisostere of a benzene ring, offering similar biological activity with potentially different physicochemical properties.

Mechanism of Action of the Target Enzyme: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

In the ciliary processes of the eye, the production of bicarbonate by carbonic anhydrase II is a critical step in the formation of aqueous humor.[2][3] The secretion of bicarbonate ions into the posterior chamber creates an osmotic gradient that draws sodium, chloride, and water, thereby increasing intraocular pressure.[4] Inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate, leading to decreased aqueous humor secretion and a subsequent lowering of intraocular pressure.[2][5]

Dorzolamide: The Bioactive Product of this compound Synthesis

The primary use of this compound is in the stereoselective synthesis of dorzolamide: (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[1] Dorzolamide is a potent inhibitor of carbonic anhydrase, particularly isoenzyme II, which is abundant in the ciliary body.

Quantitative Inhibitory Activity of Dorzolamide

The inhibitory potency of dorzolamide against various human carbonic anhydrase (hCA) isoforms has been well-characterized. The data is summarized in the table below.

IsoformInhibition Constant (Kᵢ)IC₅₀
hCA I-600 nM
hCA II1.9 nM[6]0.18 nM
hCA IV31 nM[6]6.9 nM

Experimental Protocols

Stereoselective Synthesis of Dorzolamide from this compound

The synthesis of dorzolamide from its precursor is a multi-step process that involves ring closure and subsequent functional group transformations. The following is a general outline of a synthetic route.

Step 1: Ring Closure to form (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

  • In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable solvent such as oleum.[7]

  • Add thionyl chloride to the solution and heat the mixture to approximately 37-40°C for several hours.[7]

  • Cool the reaction mixture and add a Lewis acid, such as stannic chloride, while maintaining a low temperature.[3]

  • The reaction is then quenched, and the product is extracted and purified.

Step 2: Subsequent transformations to Dorzolamide

The resulting ketone intermediate undergoes a series of reactions including reduction, amination, and sulfonylation to yield the final dorzolamide product. The specific stereochemistry of the starting material is crucial for obtaining the desired (4S,6S)-diastereomer of dorzolamide.[8]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of dorzolamide can be determined using various methods, including the electrometric method of Wilbur and Anderson, which measures the time required for a CO₂-saturated solution to lower the pH of a buffer.

Materials:

  • 0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C.

  • CO₂-saturated water, prepared by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes.

  • Purified carbonic anhydrase enzyme.

  • Dorzolamide solutions of varying concentrations.

Procedure:

  • Blank Determination:

    • To a chilled beaker, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.

    • Rapidly inject 4.0 mL of CO₂-saturated water and immediately start a stopwatch.

    • Record the time (T₀) required for the pH to drop from 8.3 to 6.3.

  • Enzyme Activity Determination:

    • To a fresh, chilled beaker with 6.0 mL of chilled Tris-HCl buffer, add a small volume of the enzyme solution.

    • Rapidly inject 4.0 mL of CO₂-saturated water and record the time (T) for the pH to drop from 8.3 to 6.3.

  • Inhibition Assay:

    • Repeat the enzyme activity determination with the addition of varying concentrations of dorzolamide to the buffer before the addition of the enzyme.

    • The increase in the time required for the pH change in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC₅₀ value.

The activity is often expressed in Wilbur-Anderson units, calculated as (T₀ - T) / T.

Visualizations

Synthetic Pathway from Precursor to Intermediate

G cluster_synthesis Stereoselective Synthesis of a Key Dorzolamide Intermediate precursor This compound reagents1 1. Oleum 2. Thionyl Chloride precursor->reagents1 intermediate (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one reagents1->intermediate reagents2 Lewis Acid (e.g., SnCl4) intermediate->reagents2 Cyclization reagents2->intermediate

Caption: Synthetic route from this compound to a key ketone intermediate.

Carbonic Anhydrase Inhibition Pathway in the Ciliary Body

G cluster_pathway Mechanism of Carbonic Anhydrase in Aqueous Humor Production CO2_H2O CO₂ + H₂O CAII Carbonic Anhydrase II CO2_H2O->CAII HCO3_H HCO₃⁻ + H⁺ CAII->HCO3_H Secretion Bicarbonate Secretion HCO3_H->Secretion AqueousHumor Aqueous Humor Formation Secretion->AqueousHumor Dorzolamide Dorzolamide Dorzolamide->CAII Inhibition

Caption: Inhibition of aqueous humor formation by dorzolamide.

Conclusion

This compound is a vital chiral building block in the synthesis of the carbonic anhydrase inhibitor dorzolamide. Its intrinsic stereochemistry is paramount for the efficacy of the final therapeutic agent. While it does not exhibit direct enzyme inhibitory activity, its role as a precursor is indispensable for the production of a clinically significant drug for the management of glaucoma. This guide provides a comprehensive overview for researchers and professionals in the field of drug development, highlighting the journey from a chiral intermediate to a potent enzyme inhibitor.

References

(S)-3-(Thiophen-2-ylthio)butanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-3-(Thiophen-2-ylthio)butanoic acid

Introduction

This compound is a chiral organic compound featuring a thiophene ring and a carboxylic acid functional group.[1] Its specific stereochemistry and the presence of the thiophene moiety, a bioisostere of a benzene ring, make it a valuable building block in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis protocols, and applications, with a focus on its role as a key intermediate in the development of enzyme inhibitors.[2]

Chemical Identifiers and Properties

The fundamental chemical identifiers and physical properties of this compound are summarized in the tables below for easy reference.

Chemical Identifiers
IdentifierValue
CAS Number 133359-80-5[1][2][3][4][5]
IUPAC Name (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1]
Molecular Formula C8H10O2S2[1][2]
InChI InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1[1]
InChI Key SIFFRIHCTBGQTC-LURJTMIESA-N[1][2]
Canonical SMILES CC(CC(=O)O)SC1=CC=CS1[1]
Isomeric SMILES C--INVALID-LINK--SC1=CC=CS1[1]
Physicochemical Properties
PropertyValue
Molecular Weight 202.3 g/mol [1][2]
Density 1.30 g/cm³ (predicted)
Boiling Point ~354.6 °C (predicted)
pKa 4.25 (predicted)

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through methods that establish its specific stereochemistry. Below are detailed experimental protocols for common synthetic routes.

Method 1: From (R)-(+)-β-methyl-β-propiolactone and 2-Mercaptothiophene

This method involves the ring-opening of a chiral lactone by a thiolate.

Reaction: (R)-(+)-β-methyl-β-propiolactone + 2-Mercaptothiophene → this compound

Experimental Protocol:

  • To a 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL).

  • At 25°C, inject triethylamine (0.87 mL, 6.29 mmol) into the magnetically stirred solution and stir for 10 minutes to facilitate salt formation.

  • Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) to the mixture in a single portion.

  • Continue stirring the reaction mixture at 25°C for approximately 3 hours.

  • Upon completion, remove the solvent using a rotary evaporator at 25°C.

  • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).

  • Adjust the pH of the mixture to 2.0 using 5N hydrochloric acid.

  • Separate the aqueous and organic layers.

  • Dry the ethyl acetate layer over sodium sulfate and concentrate it on a rotary evaporator to yield an oil.

  • Purify the crude product via silica gel chromatography (10% ethyl acetate/hexanes) to obtain (S)-3-(2-thienylthio)butyric acid.[6]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process 2_Mercaptothiophene 2-Mercaptothiophene Salt_Formation Salt Formation (10 min, 25°C) 2_Mercaptothiophene->Salt_Formation R_Propiolactone (R)-(+)-β-methyl-β-propiolactone Reaction Reaction (3 hours, 25°C) R_Propiolactone->Reaction Triethylamine Triethylamine Triethylamine->Salt_Formation THF Tetrahydrofuran (Solvent) THF->Salt_Formation Salt_Formation->Reaction Workup Workup & Purification (pH adjustment, extraction, chromatography) Reaction->Workup Product This compound Workup->Product

Synthesis of this compound.
Method 2: From (S)-3-bromobutanoic acid and Thiophen-2-thiol

This synthetic route involves the nucleophilic substitution of a halide.

Reaction: (S)-3-bromobutanoic acid + Thiophen-2-thiol → this compound

Experimental Protocol: This reaction is typically carried out under basic conditions to deprotonate the thiol, forming a thiolate nucleophile.

  • Dissolve thiophen-2-thiol in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride or potassium carbonate, to the solution to generate the thiolate.

  • Introduce (S)-3-bromobutanoic acid to the reaction mixture.

  • The reaction proceeds via an SN2 mechanism, where the thiolate displaces the bromide. To obtain the (S)-enantiomer of the product, the (R)-enantiomer of the 3-halobutanoic acid derivative is often used to account for the inversion of stereochemistry at the chiral center.[2]

Applications in Drug Development

This compound is a significant intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Carbonic Anhydrase Inhibitors

Its primary application is as a precursor for the synthesis of carbonic anhydrase inhibitors.[2] These are a class of pharmaceuticals used in the treatment of glaucoma and ocular hypertension.[6] The compound is a key intermediate in the synthesis of drugs like Dorzolamide.[5]

G Intermediate This compound Synthesis Multi-step Synthesis Intermediate->Synthesis CAI Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) Synthesis->CAI Application Treatment of Glaucoma and Ocular Hypertension CAI->Application

Role as an intermediate in drug synthesis.
Other Potential Applications

The structural features of this compound also make it a candidate for research in the development of other enzyme inhibitors and in the field of organic semiconductors.[1]

Chemical Reactivity

This compound can undergo several types of chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

  • Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation or nitration.

References

An In-depth Review of the Discovery and Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound that has garnered significant interest in the pharmaceutical industry. Its structural features, including a thiophene ring and a stereocenter, make it a crucial building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and various synthetic routes developed for this valuable intermediate, with a focus on its role in the development of carbonic anhydrase inhibitors.

Physicochemical Properties and Characterization

This compound is a thioether and a carboxylic acid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₂S₂[1][2][3]
Molecular Weight 202.29 g/mol [1][4]
Boiling Point 354.6 ± 22.0 °C (Predicted)[4]
Density 1.303 g/cm³ (Predicted)[4]
pKa 4.25 ± 0.10 (Predicted)[4]
Purity Typically ≥ 95%[2][4]

Analytical Data:

Analysis TypeData
¹H NMR (CDCl₃) δ 7.45 (d, 1H, J=5.5), 7.02 (d, 1H, J=5.5), 3.80 (ddq, 1H, J=11.4, J=3.2, J=6.9), 2.89 (dd, 1H, J=3.2, J=16.8), 2.69 (dd, 1H, J=11.4, J=16.8), 1.49 (d, 3H, J=6.9)

Synthetic Routes

The synthesis of this compound has been approached through several distinct methods, including chemical synthesis and biocatalysis. The primary challenge lies in establishing the stereocenter with high enantiomeric purity.

Chemical Synthesis

Two main strategies have been employed for the chemical synthesis of this compound: nucleophilic opening of a lactone and nucleophilic substitution on a chiral butanoic acid derivative.

This method involves the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone.[5][6] The reaction proceeds via a nucleophilic attack of the thiolate on the β-lactone, leading to the desired (S)-enantiomer.

Experimental Protocol:

To a magnetically stirred 25 mL round-bottomed flask under a nitrogen atmosphere, 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL) is added at 25°C.[5][6] Triethylamine (0.87 mL, 6.29 mmol) is then injected, and the mixture is stirred for 10 minutes to ensure complete salt formation.[5][6] Subsequently, (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) is added in one portion, and the reaction is stirred at 25°C for approximately 3 hours.[5][6] After completion, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (10 mL) and water (10 mL), and the pH is adjusted to 2.0 with 5N hydrochloric acid. The organic layer is separated, dried over sodium sulfate, and concentrated to yield the product as an oil.[6] Purification by silica gel chromatography (10% ethyl acetate/hexanes) affords the pure this compound.[6]

ParameterValueReference
Yield 94%[6]
Reaction Time ~3 hours[5][6]
Temperature 25°C[5][6]

This approach utilizes a chiral starting material, such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate, which undergoes an Sₙ2 reaction with a thiophen-2-thiolate salt. The use of a tosylate as a leaving group facilitates the reaction.

Experimental Protocol:

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, thiophene (18.1 mL, 226 mmol) is dissolved in anhydrous THF (200 mL) and cooled to -5°C. n-Butyllithium (137 mL of 1.6 M solution in hexane, 219 mmol) is added while maintaining the temperature below 0°C. The mixture is stirred for 1 hour at 0-5°C. Powdered sulfur (7 g, 219 mmol) is then added portion-wise, keeping the temperature below 5°C. The reaction is stirred for an additional 2.5 hours at 0-5°C. The resulting 2-lithiomercapto)thiophene solution is diluted with formamide (722 mL) that has been degassed with nitrogen, leading to a biphasic mixture. Solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate is added, and the reaction mixture is heated to 41-45°C. The reaction is monitored by HPLC and is typically complete within 2 to 4 hours. The workup involves pouring the reaction mixture into water and extracting with an organic solvent. The resulting ester is then hydrolyzed to the carboxylic acid.

ParameterValueReference
Yield 84-87%
Reaction Time 2-4 hours
Temperature 41-45°C
Enantiomeric Purity >97.7:2.3[7]
Biocatalytic Synthesis

A biocatalytic approach offers a green alternative to chemical synthesis. This method employs whole cells of microorganisms, such as Rhodococcus erythropolis, which possess nitrile hydratase and amidase activity. These enzymes can directly hydrolyze (S)-3-(thiophen-2-ylthio)butanenitrile to the corresponding carboxylic acid.[8] While chemical hydrolysis methods for this substrate have been reported to be unsuccessful, the enzymatic route provides a viable option.[8]

General Experimental Protocol for Nitrile Hydrolysis using Rhodococcus erythropolis :

A culture of Rhodococcus erythropolis is grown in a suitable medium. The cells are then harvested and used as a whole-cell biocatalyst. The enzymatic hydrolysis is typically carried out in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-7.5) at a controlled temperature (e.g., 30-37°C). The substrate, (S)-3-(thiophen-2-ylthio)butanenitrile, is added to the cell suspension. The reaction progress is monitored by techniques such as HPLC or GC to determine the conversion of the nitrile to the carboxylic acid. Upon completion, the cells are removed by centrifugation, and the product is extracted from the aqueous phase.

Role in Drug Development: An Intermediate for Dorzolamide

This compound is a key intermediate in the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[4] Dorzolamide lowers intraocular pressure by decreasing the production of aqueous humor in the eye.

Mechanism of Action of Carbonic Anhydrase Inhibitors

Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. In the ciliary body of the eye, the production of bicarbonate is a crucial step in the formation of aqueous humor. By inhibiting carbonic anhydrase, dorzolamide reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_key Key CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives CA->H2CO3 Dorzolamide (S)-3-(Thiophen-2-ylthio)butanoic acid derived Dorzolamide Dorzolamide->CA Inhibits IOP Intraocular Pressure AqueousHumor->IOP Maintains k1 Process Flow k2 Inhibition k1_start->k1_end k2_start->k2_end

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Logical Workflow of Synthesis and Application

The discovery and development of this compound are logically tied to its utility as a precursor to a therapeutically important molecule. The workflow begins with the selection of a suitable synthetic route, followed by the synthesis and purification of the intermediate, and culminates in its conversion to the final active pharmaceutical ingredient, dorzolamide.

G cluster_synthesis Synthesis of this compound cluster_application Application Start Starting Materials Chem_Synth Chemical Synthesis (Lactone or Substitution) Start->Chem_Synth Bio_Synth Biocatalytic Synthesis (Nitrile Hydrolysis) Start->Bio_Synth Purification Purification & Characterization Chem_Synth->Purification Bio_Synth->Purification Intermediate (S)-3-(Thiophen-2-ylthio)butanoic acid Purification->Intermediate Further_Synth Further Synthetic Steps Intermediate->Further_Synth API Dorzolamide (API) Further_Synth->API Formulation Pharmaceutical Formulation API->Formulation Treatment Treatment of Glaucoma Formulation->Treatment

Caption: Synthesis and Application Workflow.

Conclusion

This compound is a vital chiral intermediate, the synthesis of which has been achieved through various chemical and biocatalytic methods. The chemical routes, particularly those involving the ring-opening of a β-lactone or Sₙ2 displacement on a chiral precursor, are well-established and provide the compound in high yield and enantiopurity. While the biocatalytic route using Rhodococcus erythropolis presents a promising and environmentally benign alternative, further process development is needed to provide detailed and quantifiable experimental protocols. The significance of this compound is underscored by its essential role in the manufacture of dorzolamide, a key therapeutic agent for the management of glaucoma. Future research may focus on optimizing the biocatalytic synthesis to make it a more competitive and scalable manufacturing process.

References

Unlocking the Therapeutic Potential of Thiophene-Based Butanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics. This technical guide delves into the potential biological activities of a specific class of these compounds: novel thiophene-based butanoic acids. While research on this particular subclass is emerging, this document synthesizes the current understanding of related thiophene derivatives to illuminate the potential therapeutic avenues for butanoic acid analogues. We will explore their potential antimicrobial, anti-inflammatory, and anticancer activities, providing available quantitative data, detailed experimental protocols, and conceptual signaling pathways.

Potential Biological Activities and Quantitative Data

Thiophene derivatives have demonstrated a broad spectrum of biological activities. By extension, thiophene-based butanoic acids are hypothesized to exhibit similar, and potentially improved, pharmacological profiles due to the presence of the butanoic acid moiety, which can influence solubility, bioavailability, and target engagement. The following tables summarize quantitative data for various thiophene derivatives, offering a comparative baseline for future studies on butanoic acid analogues.

Antimicrobial Activity

Thiophene-based compounds have shown considerable promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[1][2][3][4] The introduction of a butanoic acid chain could enhance cell wall penetration or interaction with microbial enzymes.

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

Compound ClassTest OrganismActivity MetricValueReference
Thiophene CarboxamidesPseudomonas aeruginosaMICPotent[4][5]
Benzo[b]thiophene AcylhydrazonesStaphylococcus aureus (MRSA)MIC-[6]
Thiophene-substituted AzinesInfluenza A (H3N2)IC₅₀18.52 µg/mL[2]

Note: MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration). Data for specific butanoic acid derivatives is currently limited in publicly available literature.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have been investigated as potent anti-inflammatory agents, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] The butanoic acid side chain is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a strong rationale for exploring this activity in thiophene-based structures. Butyric acid itself is known to have anti-inflammatory properties.[8][9][10]

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

Compound ClassAssayActivity MetricResultReference
Tetrasubstituted ThiophenesCarrageenan-induced rat paw edema% InhibitionDose-dependent[7]

Note: Specific quantitative data for thiophene-based butanoic acids is a key area for future research.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and thiophene derivatives have shown promising cytotoxic effects against various cancer cell lines.[11][12][13][14] Mechanisms of action often involve the inhibition of key signaling pathways or the induction of apoptosis.

Table 3: Anticancer Activity of Selected Thiophene Derivatives

Compound ClassCell LineActivity MetricValueReference
Thiophene CarboxamidesHep3B (Hepatocellular carcinoma)IC₅₀5.46 µM[13]
Thiophene CarboxamidesMCF-7 (Breast cancer)% Inhibition60.56%[1]
Thiophene-based compoundsVarious (NCI-60 panel)GI₅₀0.411 to 2.8 µM[15]
(Thiophen-2-yl)-4H-chromen-7-yl-sulfonatesHepG-2 (Hepatocellular carcinoma)IC₅₀7.14 µg/mL[16]

Note: IC₅₀ (Half-maximal Inhibitory Concentration), GI₅₀ (50% Growth Inhibition). These values provide a benchmark for the evaluation of novel thiophene-based butanoic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections outline standard methodologies for assessing the key biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The thiophene-based butanoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds (thiophene-based butanoic acids) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The thiophene-based butanoic acid derivatives are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which novel compounds exert their biological effects is crucial for their development as therapeutic agents. Based on the activities of related thiophene derivatives, several potential signaling pathways and mechanisms can be postulated for thiophene-based butanoic acids.

Conceptual Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of the anticancer potential of novel thiophene-based butanoic acids.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization synthesis Synthesis of Novel Thiophene-Butanoic Acids characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt MTT Assay (Multiple Cancer Cell Lines) characterization->mtt selectivity Cytotoxicity against Normal Cell Lines mtt->selectivity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) lead_optimization Lead Optimization cell_cycle->lead_optimization

Caption: A generalized workflow for the discovery and initial evaluation of anticancer thiophene-based butanoic acids.

Potential Anti-inflammatory Signaling Pathway

Thiophene derivatives often exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. The diagram below illustrates this potential mechanism.

anti_inflammatory_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins inflammation_cox Inflammation (Pain, Fever, Swelling) pgs->inflammation_cox lts Leukotrienes inflammation_lox Inflammation (Chemotaxis, Bronchoconstriction) lts->inflammation_lox thiophene Thiophene-Butanoic Acid (Potential Inhibitor) thiophene->cox thiophene->lox

Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Conceptual Apoptosis Induction Pathway in Cancer Cells

Many anticancer agents, including various thiophene derivatives, function by inducing programmed cell death, or apoptosis. The following diagram outlines a simplified, conceptual pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway thiophene Thiophene-Butanoic Acid ros Increased ROS Production thiophene->ros mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A conceptual model for apoptosis induction in cancer cells by thiophene-based butanoic acids.

Conclusion and Future Directions

The exploration of novel thiophene-based butanoic acids represents a promising frontier in drug discovery. While direct evidence of their biological activities is still emerging, the extensive research on related thiophene derivatives provides a strong foundation for their investigation as potential antimicrobial, anti-inflammatory, and anticancer agents. The experimental protocols and conceptual pathways outlined in this guide offer a framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and rigorous biological screening of a diverse library of thiophene-based butanoic acids to establish structure-activity relationships and identify lead candidates for further preclinical and clinical development. The unique combination of the versatile thiophene core and the pharmacologically relevant butanoic acid moiety holds significant potential for the discovery of next-generation therapeutics.

References

In Silico Modeling of (S)-3-(Thiophen-2-ylthio)butanoic Acid Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene ring and a butanoic acid chain with a thioether linkage.[2] Its molecular formula is C8H10O2S2.[3][4][5] The stereochemistry at the C3 position is critical for its biological activity and molecular recognition.[2] This compound serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.[1][2] Notably, it is a precursor for topically effective carbonic anhydrase inhibitors.[1] Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide.

Understanding the binding mechanism of this compound to its protein targets is paramount for rational drug design and optimization. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer a powerful and cost-effective approach to predict and analyze these interactions at an atomic level.[6][7][8] This guide will focus on a hypothetical study of its binding to Human Carbonic Anhydrase II (CA II), a well-characterized isoform, as a representative model system.

In Silico Modeling Workflow

The computational investigation of ligand-protein interactions follows a structured workflow, beginning with the preparation of both the ligand and the protein, followed by docking simulations to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the complex.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_md Simulation Phase ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis md_simulation MD Simulation pose_analysis->md_simulation trajectory_analysis Trajectory Analysis md_simulation->trajectory_analysis

Figure 1: A generalized workflow for the in silico modeling of protein-ligand binding.

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Ligand and Protein Preparation

3.1.1. Ligand Preparation

  • 3D Structure Generation: The 3D structure of this compound was generated using a molecular builder such as Avogadro or retrieved from a chemical database like PubChem (CID: 10176592).[9]

  • Energy Minimization: The ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Gasteiger charges were computed and assigned to the ligand atoms.

  • File Format Conversion: The final structure was saved in PDBQT format for use with AutoDock Vina.

3.1.2. Protein Preparation (Human Carbonic Anhydrase II)

  • Structure Retrieval: The crystal structure of Human Carbonic Anhydrase II (PDB ID: 2CBA) was downloaded from the RCSB Protein Data Bank.

  • Initial Cleaning: All water molecules, co-solvents, and non-essential heteroatoms were removed from the PDB file. The original ligand can be retained to define the binding site.

  • Protonation and Repair: Polar hydrogens were added to the protein structure, and any missing atoms or side chains were repaired using tools like Chimera or Maestro.

  • Charge Assignment: Kollman charges were assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure was converted to the PDBQT format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[10]

  • Software: AutoDock Vina was employed for the docking calculations.[11]

  • Grid Box Definition: A grid box was defined to encompass the active site of CA II. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Parameters: The exhaustiveness of the search was set to a sufficiently high value (e.g., 20) to ensure a thorough exploration of the conformational space.

  • Execution: The docking simulation was run to generate a set of possible binding poses for this compound within the active site of CA II.

  • Analysis: The resulting poses were ranked based on their predicted binding affinities (in kcal/mol). The top-ranked pose was visually inspected for key interactions with active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[6][7][12][13]

  • Software: GROMACS was used for the MD simulations.

  • System Setup: The top-ranked protein-ligand complex from the docking study was placed in a cubic simulation box. The box was solvated with a suitable water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) were added to neutralize the system.

  • Energy Minimization: The energy of the entire system was minimized to remove any steric clashes.

  • Equilibration: The system was equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD: A production MD simulation was run for a duration of 100 nanoseconds.

  • Trajectory Analysis: The resulting trajectory was analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and specific protein-ligand interactions (e.g., hydrogen bonds).

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments.

Table 1: Molecular Docking Results

ParameterValue
Ligand This compound
Protein Target Human Carbonic Anhydrase II (PDB: 2CBA)
Docking Software AutoDock Vina
Predicted Binding Affinity (kcal/mol) -7.2
Key Interacting Residues HIS94, HIS96, HIS119, THR199, THR200
Interactions Observed Hydrogen bonds, Hydrophobic interactions

Table 2: Molecular Dynamics Simulation Parameters

ParameterValue
Simulation Software GROMACS
Force Field CHARMM36
Simulation Time 100 ns
Ensemble NPT
Temperature 300 K
Pressure 1 bar

Table 3: Analysis of MD Simulation Trajectory

MetricAverage ValueStandard Deviation
Protein RMSD (Å) 1.50.2
Ligand RMSD (Å) 0.80.1
Number of Hydrogen Bonds 21

Signaling Pathway and Interaction Visualization

The binding of an inhibitor to Carbonic Anhydrase II directly impacts its catalytic activity, which is a key component of the cellular pH regulation system.

G cluster_pathway Carbonic Anhydrase II Catalytic Cycle CO2 CO2 + H2O CAII CA II CO2->CAII Substrate Binding H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CAII->H2CO3 Hydration inhibitor This compound inhibitor->CAII Inhibition

Figure 2: Inhibition of the Carbonic Anhydrase II catalytic pathway by this compound.

The predicted binding mode from molecular docking can be visualized to understand the specific atomic interactions.

G cluster_binding_site CA II Active Site HIS94 HIS94 HIS96 HIS96 THR199 THR199 ZN Zn2+ ligand Ligand ligand->HIS94 H-bond ligand->HIS96 Hydrophobic ligand->THR199 H-bond ligand->ZN Coordination

Figure 3: A schematic of the predicted binding interactions of the ligand in the CA II active site.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the protein binding of this compound, using Human Carbonic Anhydrase II as a model target. The detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations provide a solid foundation for researchers to investigate the binding mechanisms of this and other small molecules. While the presented quantitative data is hypothetical, it serves to illustrate the types of valuable insights that can be gained from such computational studies. The application of these in silico methods is a critical step in modern drug discovery, enabling the efficient screening and optimization of potential therapeutic compounds.

References

The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, bioisosteric relationship with the benzene ring, and versatile reactivity have made it a cornerstone in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of thiophene in chemical biology and drug design, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Success

The thiophene ring's utility in drug design is deeply rooted in its distinct electronic and structural characteristics. It is often employed as a bioisostere for the phenyl ring, a common substitution that can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2]

The sulfur atom in the thiophene ring imparts a higher electron density compared to benzene, making it more susceptible to electrophilic substitution.[3] This enhanced reactivity provides medicinal chemists with a handle for facile functionalization.[4] Furthermore, the sulfur atom can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.[2] The lipophilicity of the thiophene ring is another key feature, contributing to its ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system.[2]

Here is a comparative summary of the key physicochemical properties of thiophene and benzene:

PropertyThiopheneBenzeneReference(s)
Molecular FormulaC4H4SC6H6[4][5]
Molecular Weight ( g/mol )84.1478.11[4][5]
Boiling Point (°C)8480.1[4][6]
Melting Point (°C)-385.5[2][5]
Density (g/mL)1.0510.876[5]
Aromaticity (Resonance Energy, kcal/mol)29-3136[3]
Dipole Moment (D)0.550[6]

Thiophene in Action: A Survey of Therapeutic Applications

The versatility of the thiophene scaffold is evident in the wide range of approved drugs that incorporate this moiety. Thiophene-containing drugs have demonstrated efficacy in treating a multitude of diseases, including cardiovascular conditions, cancer, inflammatory disorders, and neurological ailments.[2]

Anti-inflammatory Agents

Thiophene derivatives have been successfully developed as potent anti-inflammatory agents, primarily targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] The anti-inflammatory drugs Tinoridine, Tiaprofenic acid, Tenidap, and Zileuton are well-known examples that feature a thiophene ring.[7]

CompoundTarget(s)IC50/ActivityReference(s)
TinoridineCOX-[7]
Tiaprofenic AcidCOX-[7]
TenidapCOX/5-LOX-[7]
Zileuton5-LOX-[7]
Anticancer Agents

In the realm of oncology, thiophene-based compounds have been designed to target various cancer-related signaling pathways, including kinases and apoptosis modulators.[1][8] The planarity of the thiophene ring can facilitate effective binding to the active sites of these biological targets.[2]

CompoundTarget/Cell LineIC50/ActivityReference(s)
RaltitrexedThymidylate Synthase-[2]
OSI-930Kit, KDR, CSF-1R-[2]
Thiophene-based ChalconesA549, HCT116, MCF7Varies[9]
Thieno[2,3-d]pyrimidinesFLT3Varies[10]
Antipsychotic and Neurological Agents

The ability of thiophene-containing molecules to cross the blood-brain barrier has led to their development as treatments for neurological and psychiatric disorders.[2] Olanzapine, a widely prescribed atypical antipsychotic, features a thieno[2,3-b][1][8]benzodiazepine core.

CompoundPrimary TargetKi (nM)Reference(s)
Olanzapine5-HT2A, D24 (5-HT2A), 11 (D2)[11]

Key Synthetic Methodologies: Building the Thiophene Core

Several robust synthetic methods have been developed for the construction of the thiophene ring and its derivatives, providing chemists with a toolbox to access a diverse range of structures.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[12][13]

Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

  • To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and the α-cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).

  • Heat the reaction mixture at a specified temperature (typically between 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-aminothiophene.

Note: Reaction conditions may need to be optimized for specific substrates.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the preparation of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][15]

Experimental Protocol: General Procedure for the Paal-Knorr Thiophene Synthesis

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture evolved H₂S), combine the 1,4-dicarbonyl compound (1.0 eq) with a sulfurizing agent like phosphorus pentasulfide (0.4 eq) or Lawesson's reagent (0.5 eq) in an inert solvent (e.g., toluene, xylene).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted thiophene.

Caution: This reaction generates toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[16]

Experimental Protocol: General Procedure for the Fiesselmann Thiophene Synthesis

  • To a solution of a base (e.g., sodium ethoxide in ethanol), add the thioglycolic acid ester (1.0 eq) dropwise at a low temperature (e.g., 0 °C).

  • To this mixture, add the α,β-acetylenic ester (1.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by chromatography or recrystallization to obtain the desired thiophene derivative.

Visualizing the Role of Thiophene: Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, depict key concepts related to the role of thiophene in drug design.

signaling_pathway cluster_kinase Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Downstream Downstream Signaling Phospho_Substrate->Downstream Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->Kinase Inhibits

Caption: Mechanism of action of a thiophene-based kinase inhibitor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) Gewald Gewald Reaction Start->Gewald Purification Purification (Recrystallization/Chromatography) Gewald->Purification Structure Structural Characterization (NMR, MS) Purification->Structure In_vitro In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Structure->In_vitro SAR Structure-Activity Relationship (SAR) Analysis In_vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_vitro Iterative Improvement In_vivo In vivo Studies (Animal Models) Lead_Opt->In_vivo

Caption: A typical workflow for the discovery of thiophene-based drug candidates.

logical_relationship cluster_properties Key Properties cluster_outcomes Desired Outcomes in Drug Design Thiophene Thiophene Scaffold Bioisosterism Bioisosterism (vs. Phenyl) Thiophene->Bioisosterism Electronic Favorable Electronic Properties Thiophene->Electronic Lipophilicity Optimal Lipophilicity Thiophene->Lipophilicity Reactivity Tunable Reactivity Thiophene->Reactivity Potency Improved Potency Bioisosterism->Potency Electronic->Potency Selectivity Enhanced Selectivity Electronic->Selectivity PK Favorable ADME Properties Lipophilicity->PK Novelty Novel Chemical Space Reactivity->Novelty

Caption: The logical relationship between the properties of the thiophene scaffold and desired outcomes in drug design.

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile building block in the fields of chemical biology and drug design. Its unique combination of physicochemical properties, including its role as a benzene bioisostere, tunable reactivity, and favorable electronic characteristics, has led to its incorporation into a multitude of successful therapeutic agents. A thorough understanding of its properties, synthetic methodologies, and biological activities is crucial for researchers aiming to leverage this privileged scaffold in the development of novel and effective medicines. The continued exploration of thiophene chemistry and its application in diverse therapeutic areas promises to yield new and improved treatments for a wide range of human diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (S)-3-(Thiophen-2-ylthio)butanoic acid, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a thiophene ring linked to a butanoic acid moiety through a thioether bond.[1] Its specific stereochemistry, denoted by the (S) configuration at the chiral center, is crucial for its biological activity in subsequent derivatives.[2]

Molecular Structure:

  • Molecular Formula: C₈H₁₀O₂S₂[1][2][3][4]

  • IUPAC Name: (3S)-3-(thiophen-2-ylthio)butanoic acid[1]

  • CAS Number: 133359-80-5[1][2][3]

  • Canonical SMILES: C--INVALID-LINK--SC1=CC=CS1[1]

  • InChI Key: SIFFRIHCTBGQTC-LURJTMIESA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 202.29 g/mol (or 202.3 g/mol )[1][2][3][4][5][6]
Appearance White to Off-white solid[7]
Boiling Point (Predicted) 354.6 ± 22.0 °C at 760 mmHg[1][5][8]
Density (Predicted) 1.30 ± 0.1 g/cm³[1][8]
pKa (Predicted) 4.25 ± 0.10[1][8]
LogP (Calculated) ~2.7[1][3]
Purity ≥95.0% - ≥98.0%[2][5][7]
Storage Temperature 2-8°C[1][8]

Experimental Protocols: Synthesis

This compound is a key intermediate in the synthesis of carbonic anhydrase inhibitors, such as dorzolamide.[9][10] Several synthetic routes have been described, with the following being a common and efficient method.

Method 1: Condensation of 2-Mercaptothiophene with a Chiral Lactone

This method involves the ring-opening of a chiral propiolactone by 2-mercaptothiophene.

  • Starting Materials: 2-mercaptothiophene and (R)-(+)-β-methyl-β-propiolactone.[9]

  • Solvent: An ethereal solvent such as tetrahydrofuran (THF), diethyl ether, or 1,2-dimethoxyethane.[9]

  • Base: Triethylamine or lithium salt of 2-mercaptothiophene.[9]

  • Procedure:

    • 2-mercaptothiophene is dissolved in THF in a round-bottomed flask under a nitrogen atmosphere at 25°C.[9]

    • Triethylamine is added, and the mixture is stirred for approximately 10 minutes to facilitate salt formation.[9]

    • (R)-(+)-β-methyl-β-propiolactone is added to the mixture in one portion.[9]

    • The reaction is stirred at 25°C for about 3 hours until completion.[9]

    • The solvent is removed under reduced pressure using a rotary evaporator.[9]

    • The residue is diluted with ethyl acetate and water.[9]

    • The pH of the aqueous layer is adjusted to 2.0 with 5N hydrochloric acid.[9]

    • The layers are separated, and the organic layer is dried over sodium sulfate and concentrated.[9]

    • The crude product is purified by silica gel chromatography (e.g., using 10% ethyl acetate/hexanes as eluent) to yield this compound.[9]

Method 2: Nucleophilic Substitution with a Chiral Halobutanoic Acid Derivative

This approach utilizes an Sₙ2 reaction between a chiral electrophile and the thiolate nucleophile.

  • Starting Materials: A chiral 3-halobutanoic acid derivative (e.g., methyl (R)-3-(p-toluenesulfonyloxy)butyrate) and 2-mercaptothiophene.[2]

  • Base: A suitable base to deprotonate the thiol.

  • Solvent: A polar aprotic solvent.

  • Procedure: The reaction is typically carried out at elevated temperatures to shorten the reaction time from several days to a few hours without significant loss of chirality.[11]

Role in Drug Development

This compound serves as a critical building block in medicinal chemistry.[1] Its primary application is as an intermediate in the synthesis of topically effective carbonic anhydrase inhibitors used in the treatment of ocular hypertension and glaucoma.[9] The thiophene ring is considered a bioisostere of a benzene ring, and its incorporation into drug candidates can influence their biological activity.[2] The specific (S)-stereochemistry is often essential for the desired pharmacological effect, as biological targets like enzymes are chiral and exhibit stereoselectivity.[2]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

SynthesisWorkflow Start Starting Materials Thiol 2-Mercaptothiophene Start->Thiol Electrophile Chiral Electrophile ((R)-lactone or (R)-halobutyrate) Start->Electrophile Reaction Reaction (Condensation / SN2) Thiol->Reaction Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product (S)-3-(Thiophen-2-ylthio) butanoic Acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from the intermediate to the final drug product.

DrugDevelopmentFlow Intermediate (S)-3-(Thiophen-2-ylthio) butanoic Acid Derivatization Further Chemical Modifications Intermediate->Derivatization Key Intermediate API Active Pharmaceutical Ingredient (e.g., Dorzolamide) Derivatization->API Synthesis Formulation Drug Formulation API->Formulation Development

Caption: Role of the intermediate in the development of an active pharmaceutical ingredient.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Thiophen-2-ylthio)butanoic acid is a valuable chiral intermediate in medicinal chemistry, notably serving as a key precursor in the synthesis of carbonic anhydrase inhibitors.[1][2] This document provides detailed experimental protocols for the synthesis of this compound, outlining two primary synthetic methodologies. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings. All quantitative data is summarized for easy reference, and a visual workflow is provided to illustrate the experimental process.

Introduction

This compound is a chiral organic compound featuring a thiophene ring and a carboxylic acid functional group.[3] Its molecular formula is C₈H₁₀O₂S₂ and it has a molecular weight of 202.3 g/mol .[4][5] The presence of a stereocenter makes it a crucial building block in the asymmetric synthesis of pharmacologically active molecules.[1] The thiophene moiety can act as a bioisostere for a benzene ring, often leading to favorable interactions with biological targets.[1] This document details two reliable methods for its synthesis: the nucleophilic substitution of a chiral precursor and the ring-opening of a β-lactone.

Data Presentation

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Ring-Opening of β-LactoneReference
Starting Materials Methyl (R)-3-(p-toluenesulfonyloxy)butyrate, 2-Thiophenethiol, Base (e.g., NaH, K₂CO₃)(R)-(+)-β-Methyl-β-propiolactone, 2-Mercaptothiophene, Triethylamine[1][2]
Solvent Formamide or DMF/THFTetrahydrofuran (THF)[1][2]
Reaction Temperature 41-45°C20-25°C[1][2]
Reaction Time 2-4 hoursApproximately 3 hours[1][2]
Purification Silica Gel ChromatographySilica Gel Chromatography[2]
Typical Purity >95%>94%[1][2][6]
Molecular Weight 202.29 g/mol 202.29 g/mol [7][8]
Molecular Formula C₈H₁₀O₂S₂C₈H₁₀O₂S₂[7][8]

Experimental Protocols

Method 1: Improved Nucleophilic Substitution

This method describes an efficient synthesis of this compound from a chiral sulfonate ester, which significantly reduces the reaction time compared to older methods.[1][9]

Materials:

  • Methyl (R)-3-(p-toluenesulfonyloxy)butyrate

  • 2-Thiophenethiol

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Formamide

  • Ethyl acetate

  • Brine

  • 8:1 Acetic acid/Hydrochloric acid solution

  • Sodium sulfate

  • Toluene

Procedure:

  • To a solution of 2-thiophenethiol in formamide, add the base (e.g., NaH) portion-wise at 0°C.

  • Allow the mixture to stir for 10-15 minutes to form the thiolate.

  • Add methyl (R)-3-(p-toluenesulfonyloxy)butyrate to the reaction mixture.

  • Heat the reaction mixture to 41-45°C and stir for 2-4 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, quench the reaction by adding it to aqueous ethyl acetate.[9]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ester.

  • For hydrolysis, add an 8:1 solution of acetic acid and a strong mineral acid (e.g., HCl) to the crude ester.[9]

  • Heat the mixture to 50-118°C for 5-10 hours.[9] This homogeneous hydrolysis condition is crucial to prevent the formation of the undesired (S)-3-(thiophen-3-ylthio)butanoic acid regioisomer.[9]

  • After hydrolysis, cool the mixture and extract the product with toluene.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield this compound.

Method 2: Ring-Opening of β-Lactone

This protocol utilizes the ring-opening of a chiral β-lactone by 2-mercaptothiophene, offering a direct route to the desired carboxylic acid.[2]

Materials:

  • 2-Mercaptothiophene (0.73 g, 6.29 mmol)[2]

  • Tetrahydrofuran (THF), anhydrous (7 mL)[2]

  • Triethylamine (0.87 mL, 6.29 mmol)[2]

  • (R)-(+)-β-Methyl-β-propiolactone (0.54 g, 6.29 mmol)[2]

  • Ethyl acetate (10 mL)[2]

  • Water (10 mL)[2]

  • 5N Hydrochloric acid[2]

  • Sodium sulfate[2]

  • Hexanes

Procedure:

  • In a 25 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (0.73 g, 6.29 mmol) in anhydrous tetrahydrofuran (7 mL) at 25°C.[2]

  • Inject triethylamine (0.87 mL, 6.29 mmol) and stir the mixture for 10 minutes to facilitate salt formation.[2]

  • Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.[2]

  • Stir the reaction mixture at 25°C for approximately 3 hours.[2]

  • Upon completion, remove the solvent using a rotary evaporator at 25°C.[2]

  • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).[2]

  • Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid and separate the layers.[2]

  • Dry the upper ethyl acetate layer over sodium sulfate and concentrate it to an oil on a rotary evaporator.[2]

  • Purify the product via silica gel chromatography using a mobile phase of 10% ethyl acetate in hexanes to afford pure this compound.[2]

Characterization

The final product can be characterized by standard analytical techniques:

  • ¹H NMR: Analysis should confirm the expected proton signals and their couplings. For example, a doublet for the methyl group, a multiplet for the methine proton, and signals corresponding to the thiophene ring protons.[9]

  • ¹³C NMR: Should show the expected carbon resonances for the carboxylic acid, the thiophene ring, and the butanoic acid backbone.[9]

  • Chiral HPLC: To determine the enantiomeric purity of the final product. A purity of >97.7:2.3 (S:R) has been reported.[9]

Safety and Handling

  • This compound is an irritant.[1]

  • Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Visualized Experimental Workflow

Synthesis_Workflow cluster_method1 Method 1: Nucleophilic Substitution cluster_method2 Method 2: Ring-Opening of β-Lactone cluster_purification Purification and Analysis M1_Start Methyl (R)-3-(p-toluenesulfonyloxy)butyrate + 2-Thiophenethiol M1_Thiolate Thiolate Formation (Base, Formamide) M1_Start->M1_Thiolate M1_Substitution SN2 Substitution (41-45°C, 2-4h) M1_Thiolate->M1_Substitution M1_Ester Crude Ester Intermediate M1_Substitution->M1_Ester M1_Hydrolysis Acid Hydrolysis (AcOH/HCl, 50-118°C) M1_Ester->M1_Hydrolysis M1_Product This compound M1_Hydrolysis->M1_Product Purification Silica Gel Chromatography M1_Product->Purification M2_Start (R)-(+)-β-Methyl-β-propiolactone + 2-Mercaptothiophene M2_Salt Salt Formation (Triethylamine, THF) M2_Start->M2_Salt M2_RingOpening Ring Opening (25°C, ~3h) M2_Salt->M2_RingOpening M2_Workup Aqueous Workup & pH Adjustment M2_RingOpening->M2_Workup M2_Product This compound M2_Workup->M2_Product M2_Product->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: Synthetic routes to this compound.

References

Application Note: High-Throughput Fluorometric Assay for Screening Inhibitors of Matrix Metalloproteinase-9 (MMP-9) using (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like wound healing and tissue remodeling, aberrant MMP activity is implicated in numerous pathologies, including tumor invasion, arthritis, and cardiovascular diseases.[1][2] Specifically, MMP-9 (Gelatinase B) is overexpressed in many metastatic cancers, where it facilitates tumor progression by degrading type IV collagen, a major component of the basement membrane. Consequently, the identification of potent and selective MMP-9 inhibitors is a key strategy in modern drug discovery.

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene ring and a carboxylic acid moiety.[3][4] These structural features suggest its potential as an enzyme inhibitor, capable of forming interactions with active sites of proteins.[3] This application note describes a detailed protocol for a fluorometric in vitro assay designed to screen for and characterize inhibitors of MMP-9, using this compound as a reference compound.

Hypothetical Mechanism of Action

For the purpose of this protocol, we hypothesize that this compound acts as a competitive inhibitor of MMP-9. The carboxylic acid group is proposed to chelate the catalytic zinc ion in the MMP-9 active site, while the thiophene ring engages in hydrophobic interactions with surrounding amino acid residues. This binding event is thought to block the access of the natural substrate to the active site, thereby inhibiting ECM degradation.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of the compound.

MMP9_Inhibition_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell cluster_inhibitor Inhibitory Action ECM_Component Type IV Collagen Metastasis Tumor Invasion & Metastasis ECM_Component->Metastasis Leads to MMP9 MMP-9 (Gelatinase B) MMP9->ECM_Component Degradation Inhibitor This compound Inhibitor->MMP9 Inhibition

Caption: Proposed inhibitory action of this compound on MMP-9.

Experimental Workflow

The overall workflow for the in vitro assay development is depicted below. This process begins with reagent preparation and culminates in data analysis to determine the inhibitory potential of the test compound.

Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Plate Setup (96-well plate) Reagent_Prep->Assay_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Kinetic Measurement (Fluorescence Reading) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the MMP-9 inhibition assay.

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Pro-MMP-9 (activated prior to use)

  • Inhibitor: this compound

  • Substrate: Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Activation Reagent: p-Aminophenylmercuric Acetate (APMA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Plate: Black, flat-bottom 96-well microplate

  • Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm excitation / 393 nm emission).

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

  • Pro-MMP-9 Activation: Activate the pro-MMP-9 enzyme with 1 mM APMA for 2 hours at 37°C immediately before use.[5] Dilute the activated MMP-9 to the desired final concentration (e.g., 2 nM) in assay buffer.[5]

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Substrate Solution: Prepare the fluorogenic substrate solution in assay buffer at a concentration twice the final desired concentration.

Assay Protocol
  • Plate Layout: Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme and substrate, no inhibitor), vehicle controls (enzyme, substrate, and DMSO), and inhibitor test concentrations.

  • Enzyme and Inhibitor Addition: To the appropriate wells of the 96-well plate, add 50 µL of the diluted activated MMP-9 solution. To the inhibitor and vehicle control wells, add 50 µL of the corresponding inhibitor dilutions or vehicle solution. For the blank wells, add 50 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 200 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes at 37°C.

Data Presentation and Analysis

The rate of substrate cleavage is determined by the linear increase in fluorescence over time. The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Vehicle Control Well - Rate of Blank Well)] * 100

The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Hypothetical Results
This compound [µM]Average Reaction Rate (RFU/min)% Inhibition
0 (Vehicle Control)150.20.0
0.1135.89.6
0.5105.130.0
1.078.148.0
5.031.579.0
10.016.289.2
50.08.194.6

IC₅₀ Value: Based on the hypothetical data, the calculated IC₅₀ for this compound against MMP-9 is approximately 1.2 µM .

Logical Relationship of Experimental Steps

The following diagram illustrates the logical flow from experimental setup to the expected outcomes, highlighting the key decision points and interpretations.

Logical_Flow Setup Experimental Setup (Controls and Test Compound) Measurement Measure Fluorescence Signal Setup->Measurement Decision Signal in Test Well < Vehicle Control? Measurement->Decision Outcome_Inhibition Outcome: Inhibition Observed Decision->Outcome_Inhibition Yes Outcome_No_Inhibition Outcome: No Inhibition Decision->Outcome_No_Inhibition No Analysis Calculate % Inhibition and IC50 Outcome_Inhibition->Analysis Conclusion Conclusion on Compound Potency Analysis->Conclusion

Conclusion

This application note provides a comprehensive protocol for an in vitro fluorometric assay to assess the inhibitory activity of compounds against MMP-9. The detailed methodology and data analysis workflow presented here can be readily adapted for high-throughput screening of chemical libraries to identify novel MMP-9 inhibitors. The use of this compound as a reference compound, based on its plausible mechanism of action, offers a valuable tool for assay validation and comparison of inhibitor potencies. This assay serves as a critical first step in the preclinical evaluation of potential therapeutic agents for diseases associated with elevated MMP-9 activity.

References

Application of (S)-3-(Thiophen-2-ylthio)butanoic Acid in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

(S)-3-(Thiophen-2-ylthio)butanoic acid is a pivotal chiral intermediate in the stereospecific synthesis of potent carbonic anhydrase (CA) inhibitors. Its unique structural features, including a thiophene ring and a defined stereocenter, make it an ideal precursor for the development of drugs targeting various isoforms of carbonic anhydrase. This enzyme family is implicated in a range of physiological processes and pathological conditions, including glaucoma, epilepsy, and certain types of cancer. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of thieno[2,3-b]thiopyran-2-sulfonamide derivatives, a class of highly effective carbonic anhydrase inhibitors. The inhibitory activities of the resulting compounds against key human carbonic anhydrase isoforms are presented, along with standardized protocols for their evaluation.

Introduction

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for various diseases.[2][3] For instance, inhibition of CA II and CA IV in the ciliary processes of the eye reduces aqueous humor production, thereby lowering intraocular pressure in glaucoma patients.[4] The thiophene scaffold has been extensively explored in the design of CA inhibitors due to its favorable physicochemical properties and ability to engage in key interactions within the enzyme's active site.[5][6]

This compound serves as a crucial building block for the enantioselective synthesis of potent CA inhibitors such as dorzolamide.[3][7] The stereochemistry at the C3 position of the butanoic acid chain is critical for the high affinity and isoform selectivity of the final inhibitor. This document outlines the synthetic pathway from this compound to a key thieno[2,3-b]thiopyran-2-sulfonamide derivative and provides protocols for assessing its inhibitory potency against human carbonic anhydrase isoforms.

Data Presentation

The inhibitory activities of dorzolamide, a prominent carbonic anhydrase inhibitor synthesized from this compound, against key human carbonic anhydrase (hCA) isoforms are summarized below.

CompoundTarget IsoformInhibition Constant (IC50)
DorzolamidehCA I600 nM[4]
DorzolamidehCA II0.18 nM[4]
DorzolamidehCA IV6.9 nM[4]

Experimental Protocols

Protocol 1: Synthesis of (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (Dorzolamide) from this compound

This protocol describes a multi-step synthesis adapted from established patent literature.[3][7][8]

Step 1: Intramolecular Cyclization of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as polyphosphoric acid or a mixture of acetic anhydride and a strong acid.

  • Heating: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time will depend on the specific reagents used and should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The resulting precipitate, the tricyclic ketone intermediate (5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one), is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Ketone Intermediate

  • Reduction: The ketone intermediate is stereoselectively reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride in an alcoholic solvent.

  • Purification: The resulting alcohol can be purified by column chromatography to isolate the desired cis-isomer.

Step 3: Introduction of the Amino Group

  • Mesylation: The alcohol is activated by conversion to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine.

  • Amination: The mesylate is then displaced with ethylamine in a suitable solvent to yield the corresponding ethylamino derivative.

Step 4: Sulfonamide Formation

  • Chlorosulfonylation: The thiophene ring is chlorosulfonylated using chlorosulfonic acid at low temperatures to introduce the sulfonyl chloride group at the 2-position.

  • Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the final sulfonamide, dorzolamide.

  • Purification and Salt Formation: The crude product is purified by recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This protocol is a generalized method for determining the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.[1][2][9]

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (I, II, IV, etc.)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • The synthesized inhibitor compound (e.g., dorzolamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoform in Tris-HCl buffer. Prepare serial dilutions of the inhibitor compound.

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution (p-NPA) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode for a set period (e.g., 3-5 minutes). The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

G cluster_synthesis Synthetic Pathway A This compound B Intramolecular Cyclization A->B C Tricyclic Ketone Intermediate B->C D Reduction C->D E Alcohol Intermediate D->E F Amination E->F G Amino Intermediate F->G H Sulfonamide Formation G->H I Final CA Inhibitor (e.g., Dorzolamide) H->I

Caption: Synthetic workflow from the starting material to the final inhibitor.

G cluster_mechanism Mechanism of Carbonic Anhydrase Inhibition Enzyme Carbonic Anhydrase (Active Site with Zn²⁺) Product H⁺ + HCO₃⁻ Enzyme->Product Catalyzes Reaction Complex Enzyme-Inhibitor Complex (Inhibited State) Substrate CO₂ + H₂O Substrate->Enzyme Binds to Active Site Inhibitor Thiophene-based Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Enzyme Binds to Zn²⁺ in Active Site

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

G cluster_workflow Inhibition Assay Workflow A Prepare Enzyme and Inhibitor Solutions B Add Reagents to 96-well Plate A->B C Pre-incubate at Room Temperature B->C D Add Substrate (p-NPA) C->D E Measure Absorbance (400 nm) Kinetically D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

References

Application Notes and Protocols: (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a crucial chiral building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of enzyme inhibitors.[1] Its defined stereochemistry and thiophene moiety make it an ideal starting material for creating molecules designed to fit into the active sites of specific biological targets.[1][2] This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in the synthesis of carbonic anhydrase inhibitors, a class of drugs used to treat conditions such as glaucoma.[1][2][3]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀O₂S₂[4][5]
Molecular Weight202.30 g/mol [4]
CAS Number133359-80-5[4]
PurityTypically ≥95%[1]
AppearanceOil[3]
Storage2-8°C, sealed in a dry, dark place[6]

Applications in Medicinal Chemistry

The primary application of this compound is in the enantioselective synthesis of therapeutic agents. The thiophene ring is a bioisostere of a benzene ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity.[1] The chirality, or "handedness," of a drug molecule is critical, as different enantiomers can have vastly different pharmacological effects.[1] One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects.[1]

A prime example of its application is in the synthesis of Dorzolamide, a topical carbonic anhydrase inhibitor used to treat glaucoma by reducing intraocular pressure.[1][7] this compound serves as a key intermediate, establishing the correct stereochemistry early in the synthetic route, which is more economical than separating isomers at a later stage.[3]

Biological Context: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Inhibitors of these enzymes are used to treat a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[7] In the eye, carbonic anhydrase is involved in the secretion of aqueous humor, and its inhibition leads to a reduction in intraocular pressure.[7]

Dorzolamide, synthesized using this compound, is a potent inhibitor of carbonic anhydrase II.

CompoundTarget EnzymeIC₅₀Indication
DorzolamideCarbonic Anhydrase II2.4 µMGlaucoma

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition.

G Carbonic Anhydrase Inhibition Pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Inhibited) Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordinates His His Zn(II)->His His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 CO2 CO2 HCO3- HCO3- CO2->HCO3- Hydration (Blocked) H+ H+ H2O_substrate H2O Inhibitor Sulfonamide Inhibitor (e.g., Dorzolamide) Inhibitor->Zn(II) Binds to Zinc ion, displacing water

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method and describes the synthesis via the ring-opening of a chiral lactone.[3]

Materials:

  • 2-Mercaptothiophene

  • Tetrahydrofuran (THF)

  • Triethylamine

  • (R)-(+)-β-Methyl-β-propiolactone

  • Ethyl acetate

  • Water

  • 5N Hydrochloric acid

  • Sodium sulfate

  • Silica gel

Procedure:

  • In a 25 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (0.73 g, 6.29 mmol) in tetrahydrofuran (7 mL).

  • Add triethylamine (0.87 mL, 6.29 mmol) and stir the mixture for 10 minutes at 25°C to facilitate salt formation.

  • To this mixture, add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.

  • Stir the reaction mixture at 25°C for approximately 3 hours.

  • Remove the solvent using a rotary evaporator at 25°C.

  • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).

  • Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid and separate the layers.

  • Dry the organic layer over sodium sulfate and concentrate it to an oil using a rotary evaporator.

  • Purify the crude product by silica gel chromatography (10% ethyl acetate/hexanes) to yield this compound.

Expected Yield: Approximately 1.19 g (94%).[3]

ParameterValue
Starting Material(R)-(+)-β-Methyl-β-propiolactone
Yield94%
Chirality>97.7:2.3 (S:R)

The following diagram outlines the synthetic workflow for producing this compound and its subsequent conversion to a key intermediate for dorzolamide synthesis.

G Synthetic Workflow Start Start Reactants 2-Mercaptothiophene + (R)-(+)-β-Methyl-β-propiolactone Start->Reactants Reaction Ring Opening Reaction (THF, Triethylamine, 25°C, 3h) Reactants->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product Further_Synthesis Conversion to Dorzolamide (Multi-step synthesis) Product->Further_Synthesis End End Further_Synthesis->End

Caption: Synthesis of this compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its primary utility lies in establishing a key stereocenter in the synthesis of carbonic anhydrase inhibitors like dorzolamide, ensuring high enantiomeric purity and therapeutic efficacy. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in utilizing this important synthetic intermediate.

References

Application Notes and Protocols for the Purity Assessment of (S)-3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive purity assessment of (S)-3-(Thiophen-2-ylthio)butanoic acid, a key intermediate in the synthesis of pharmacologically active compounds such as Dorzolamide.[1] The protocols outlined below cover the determination of chemical purity, enantiomeric purity, residual solvent content, and impurity profiling using state-of-the-art analytical techniques.

Chemical Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for the determination of compound purity without the need for a specific reference standard of the analyte itself.[2][3] This protocol describes the use of ¹H-qNMR for the purity assessment of this compound.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm, high precision

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity of >99.5% and its protons should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: 298 K.

  • Relaxation Delay (d1): 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 8 to 16, depending on the concentration.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).

Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation
ParameterThis compoundInternal Standard (Maleic Acid)
Mass (mg)15.257.50
Molecular Weight ( g/mol )202.29116.07
Signal for IntegrationMethyl protons (CH₃)Olefinic protons (=CH)
Chemical Shift (ppm)~1.49 (doublet)~6.26 (singlet)
Number of Protons (N)32
Integral Value (I)1.000.55
Purity of Standard (%)To be determined99.8%
Calculated Purity (%) 98.5 -

Note: The chemical shifts are predictions and should be confirmed experimentally.[4][5]

Logical Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters transfer->setup acquire Acquire Spectrum setup->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Determination.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[6][7][8][9] This protocol provides a method for the analysis of the enantiomeric purity of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® AD-H or a similar column known for resolving chiral acids.

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic 3-(Thiophen-2-ylthio)butanoic acid at a concentration of 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.

  • Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.

Data Analysis:

  • Inject the racemic standard to identify the retention times of the (S)- and (R)-enantiomers.

  • Inject the sample solution.

  • Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram:

    % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

    Where:

    • Area_S = Peak area of the (S)-enantiomer

    • Area_R = Peak area of the (R)-enantiomer

Data Presentation
ParameterRacemic StandardThis compound Sample
Retention Time (S)-enantiomer (min)8.58.5
Peak Area (S)-enantiomer501,234998,765
Retention Time (R)-enantiomer (min)10.210.2
Peak Area (R)-enantiomer499,8761,234
Enantiomeric Excess (%) ~0 99.75

Experimental Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_racemate Prepare Racemic Standard inject_racemate Inject Racemic Standard prep_racemate->inject_racemate prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Chromatograms inject_racemate->acquire_data inject_sample->acquire_data identify_peaks Identify Enantiomer Peaks acquire_data->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks calculate_ee Calculate Enantiomeric Excess integrate_peaks->calculate_ee result result calculate_ee->result Enantiomeric Purity Result

Caption: Workflow for Enantiomeric Purity by Chiral HPLC.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

Residual solvents are organic volatile impurities that may be present from the manufacturing process.[10][11][12][13] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method for their determination as per USP <467> and ICH Q3C guidelines.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Headspace Autosampler

  • Capillary GC Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness, or equivalent.

HS-GC Conditions:

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Vial Temperature: 80 °C.

  • Vial Equilibration Time: 30 minutes.

Sample Preparation:

  • Prepare a standard solution containing known amounts of the potential residual solvents (based on the synthesis route) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Accurately weigh about 100 mg of this compound into a headspace vial.

  • Add 1.0 mL of DMSO and seal the vial.

Data Analysis:

  • Inject the headspace of the standard solution to determine the retention times and response factors of the solvents.

  • Inject the headspace of the sample solution.

  • Identify and quantify any residual solvents present in the sample by comparing with the standard.

Data Presentation
SolventRetention Time (min)Standard Concentration (ppm)Sample Concentration (ppm)ICH Limit (Class 2) (ppm)
Toluene12.510050890
Tetrahydrofuran (THF)8.2100< 10720
Ethyl Acetate7.51001505000 (Class 3)

Logical Relationship for Residual Solvent Analysis

Residual_Solvent_Analysis cluster_prep Sample Preparation cluster_gc HS-GC-FID Analysis cluster_data Data Analysis prep_std Prepare Solvent Standard prep_sample Prepare Sample in Vial prep_std->prep_sample equilibrate Vial Equilibration prep_sample->equilibrate inject_headspace Inject Headspace equilibrate->inject_headspace run_gc Run GC Program inject_headspace->run_gc identify Identify Solvents by RT run_gc->identify quantify Quantify Solvents identify->quantify compare Compare to ICH Limits quantify->compare result result compare->result Residual Solvent Report

Caption: Logical Flow for Residual Solvent Analysis.

Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and characterization of potential impurities and degradation products.

Experimental Protocol

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan for impurity detection and tandem MS (MS/MS) for structural elucidation of detected impurities.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.1-1 mg/mL.

Data Analysis:

  • Analyze the full scan data to detect any peaks other than the main compound.

  • Determine the accurate mass of any detected impurities.

  • Perform MS/MS fragmentation of the impurity ions to obtain structural information.

  • Propose structures for the impurities based on their accurate mass and fragmentation patterns. Potential impurities could arise from starting materials or by-products of the synthesis.

Data Presentation
Retention Time (min)Observed m/z [M+H]⁺Proposed FormulaProposed Structure
5.2203.0195C₈H₁₁O₂S₂This compound (Main Peak)
4.8117.0012C₄H₅S₂Thiophen-2-thiol (Starting Material)
6.1219.0144C₈H₁₁O₃S₂Oxidized impurity (e.g., sulfoxide)

Workflow for Impurity Profiling by LC-MS

LCMS_Workflow cluster_lcms LC-MS Analysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution lc_separation LC Separation prep_sample->lc_separation ms_fullscan MS Full Scan lc_separation->ms_fullscan ms_ms Tandem MS (MS/MS) ms_fullscan->ms_ms detect_impurities Detect Impurity Peaks ms_ms->detect_impurities determine_mass Determine Accurate Mass detect_impurities->determine_mass elucidate_structure Elucidate Structure from MS/MS determine_mass->elucidate_structure result result elucidate_structure->result Impurity Profile Report

Caption: Workflow for Impurity Profiling by LC-MS.

References

Application Notes and Protocols for Cell-Based Assays with (S)-3-(Thiophen-2-ylthio)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid and its derivatives are a class of organic compounds recognized for their potential as precursors in the synthesis of enzyme inhibitors.[1][2][3] The chiral nature and structural features of these molecules, including the thiophene ring, make them promising candidates for targeted interactions with biological macromolecules.[2] These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of novel this compound derivatives in cancer cell lines, as well as for investigating their impact on key signaling pathways.

Data Presentation

The following tables present hypothetical data for a representative this compound derivative, designated as "Compound X," to illustrate the expected outcomes of the described assays.

Table 1: Cytotoxicity of Compound X on Human Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)28.5 ± 3.1
HeLa (Cervical Cancer)12.8 ± 1.5
PC-3 (Prostate Cancer)35.1 ± 4.2

Table 2: Apoptosis Induction by Compound X in HeLa Cells (Annexin V-FITC/PI Assay)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.5 ± 0.52.1 ± 0.3
Compound X (10 µM)25.8 ± 2.98.2 ± 1.1
Compound X (25 µM)45.2 ± 4.115.6 ± 1.9

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5][6]

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (Compound X)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[4]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow incubate1 incubate1 add_compound add_compound incubate1->add_compound incubate2 incubate2 add_mtt add_mtt incubate2->add_mtt

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound derivatives using flow cytometry.[7][8]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Compound X (and a vehicle control) for a specified duration (e.g., 24 hours).

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow wash_cells wash_cells resuspend resuspend wash_cells->resuspend incubate incubate add_buffer add_buffer incubate->add_buffer

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound derivatives on the expression and phosphorylation status of proteins in a relevant signaling pathway (e.g., the PI3K/Akt pathway).[9]

Materials:

  • Cancer cells

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Compound X as described in the apoptosis assay protocol.

  • Lyse the cells with ice-cold lysis buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling_Pathway CompoundX Compound X PI3K PI3K CompoundX->PI3K inhibits Akt Akt PI3K->Akt phosphorylates Bcl2 Bcl-2 Akt->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Conclusion

These protocols provide a framework for the initial characterization of novel this compound derivatives in a cancer cell context. By systematically evaluating cytotoxicity, apoptosis induction, and effects on key signaling pathways, researchers can effectively screen and identify promising lead compounds for further development.

References

Application Notes and Protocols for the Formulation of (S)-3-(Thiophen-2-ylthio)butanoic acid for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound containing both a thiophene ring and a carboxylic acid moiety, with the molecular formula C₈H₁₀O₂S₂ and a molecular weight of 202.29 g/mol .[1][2] It is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of enzyme inhibitors.[3] The presence of a carboxylic acid group (predicted pKa of 4.25) suggests pH-dependent solubility, while the thioether linkage introduces potential susceptibility to oxidation.[1][4] These physicochemical characteristics present challenges for developing formulations with adequate bioavailability for in vivo animal studies.

This document provides a comprehensive guide for the systematic development of both oral and parenteral formulations of this compound. It outlines pre-formulation studies, experimental protocols, and presents data in a structured format to aid researchers in preparing stable and effective formulations for pre-clinical evaluation.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for developing a successful formulation. The following studies are recommended:

1. Solubility Profiling:

The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent.[5] Determining the solubility profile across a physiologically relevant pH range is a crucial first step.

2. Stability Analysis:

The thioether group in the molecule may be prone to oxidation.[4] Additionally, the overall stability of the compound in various solvents and at different pH values should be assessed.

Table 1: Hypothetical Solubility Data for this compound

pHSolubility (mg/mL) at 25°C
2.00.15
4.00.50
6.05.20
7.415.80
8.025.50

Table 2: Hypothetical Stability Data for this compound in Solution (pH 7.4) at 4°C

Time (days)Purity (%) by HPLC
099.8
799.5
1499.1
3098.2

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 2.0, 4.0, 6.0, 7.4, 8.0)

  • HPLC-grade water

  • Vials, shaker, centrifuge, HPLC system

Method:

  • Prepare saturated solutions by adding an excess of this compound to each buffer solution.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Formulation for Oral Administration

Objective: To prepare a simple aqueous solution of this compound for oral gavage, leveraging its pH-dependent solubility.

Materials:

  • This compound

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Sterile water for injection

  • pH meter, magnetic stirrer

Method:

  • Weigh the required amount of this compound.

  • In a sterile beaker, add approximately 80% of the final volume of sterile water.

  • While stirring, slowly add the this compound powder.

  • Titrate with 0.1 N NaOH dropwise to increase the pH and facilitate dissolution. Monitor the pH continuously.

  • Once the compound is fully dissolved, adjust the final pH to 7.4 using PBS or dilute NaOH/HCl.

  • Add sterile water to reach the final desired volume and concentration.

  • Filter the final solution through a 0.22 µm filter for sterilization if required.

Protocol 3: Formulation for Parenteral Administration

Objective: To prepare a solution of this compound suitable for intravenous or intraperitoneal injection, using a cosolvent system to ensure solubility and stability.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile water for injection

Method:

  • Prepare a cosolvent mixture (e.g., 40% PEG 400, 10% PG in sterile water).

  • Weigh the required amount of this compound.

  • Dissolve the compound in the cosolvent mixture with gentle warming and stirring if necessary.

  • Once completely dissolved, slowly add saline to the desired final volume.

  • Visually inspect the solution for any precipitation.

  • Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.

Table 3: Example Formulations for In Vivo Studies

Route of AdministrationVehicle CompositionTarget Concentration (mg/mL)Key Considerations
Oral Gavage5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water, pH adjusted to 7.4 with NaOH10Suspension formulation for higher doses.
Oral Gavage0.5% Carboxymethylcellulose (CMC) in water5Alternative suspending agent.
Intravenous Injection10% Solutol HS 15 in saline2Surfactant-based formulation for improved solubility.
Intraperitoneal Injection40% PEG 400, 10% Propylene Glycol in saline5Cosolvent system for enhanced solubility.

Visualization of Workflows and Pathways

Formulation_Development_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_qc Quality Control cluster_invivo In Vivo Study solubility Solubility Profiling (pH 2.0-8.0) oral Oral Formulation (Solution/Suspension) solubility->oral parenteral Parenteral Formulation (Cosolvents/Surfactants) solubility->parenteral stability Stability Assessment (Oxidation, pH) stability->oral stability->parenteral qc_oral QC Oral (pH, Viscosity, Purity) oral->qc_oral qc_parenteral QC Parenteral (Clarity, Osmolality, Purity) parenteral->qc_parenteral animal_study Animal Dosing qc_oral->animal_study qc_parenteral->animal_study

Caption: Formulation development workflow for this compound.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment compound This compound enzyme Target Enzyme (e.g., Carbonic Anhydrase) compound->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling product->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a stable and bioavailable formulation. The protocols and data presented in this application note provide a systematic approach to address the formulation challenges posed by its physicochemical properties. By carefully considering the pH-dependent solubility and potential for oxidative degradation, researchers can develop robust oral and parenteral formulations to advance the pre-clinical assessment of this promising compound. It is recommended that the final formulation be subjected to full characterization and stability testing before use in animal studies.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for enzyme inhibitors such as carbonic anhydrase inhibitors used in the treatment of glaucoma.[1] The stereochemistry at the C3 position is crucial for the biological activity of the final products, making stereoselective synthesis a critical aspect of its production. This document outlines two primary, high-yielding, and stereoselective methods for the synthesis of this compound: nucleophilic substitution on a chiral butyrate derivative and the ring-opening of a chiral β-lactone.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.

MethodStarting MaterialsReagentsSolventTimeYieldEnantiomeric Ratio (S:R)Reference
Nucleophilic Substitution Methyl (R)-3-(p-toluenesulfonyloxy)butyrate, 2-Thienyllithium, Sulfurn-Butyllithium, FormamideTetrahydrofuran2-4 h84-87%>97.7:2.3[2]
Ring-Opening of β-Lactone (R)-(+)-β-Methyl-β-propiolactone, 2-MercaptothiopheneTriethylamineTetrahydrofuran~3 h94%Not specified, but implied high[1]

Experimental Protocols

Method 1: Nucleophilic Substitution via SN2 Reaction

This method relies on the stereospecific inversion of a chiral center through an SN2 reaction. An (R)-configured starting material is used to produce the desired (S)-product. The use of a tosylate as a leaving group enhances the reaction's efficiency.[3]

Protocol:

Step 1: Preparation of 2-(Lithiomercapto)thiophene

  • Under a nitrogen atmosphere, dissolve thiophene in anhydrous tetrahydrofuran (THF) and cool the solution to a temperature between -5°C and 0°C.

  • Slowly add n-butyllithium to the solution while maintaining the temperature.

  • After the addition is complete, add powdered sulfur portion-wise, keeping the temperature at -10°C.

  • Stir the reaction mixture at -5°C to 0°C for 2 hours to ensure the complete formation of 2-(lithiomercapto)thiophene.

Step 2: Nucleophilic Substitution

  • To the freshly prepared solution of 2-(lithiomercapto)thiophene, add degassed formamide. The solution may become biphasic.

  • Add solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate to the reaction mixture.

  • Heat the mixture to 41-45°C and monitor the reaction progress by HPLC. The reaction is typically complete within 2 to 4 hours.[2]

  • Upon completion, quench the reaction by adding the mixture to aqueous ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude methyl (S)-3-(thiophen-2-ylthio)butanoate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the crude ester using standard basic hydrolysis conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

  • After the hydrolysis is complete, acidify the reaction mixture to a pH of 2.0 with an acid such as 5N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo to yield this compound.

Method 2: Ring-Opening of (R)-(+)-β-Methyl-β-propiolactone

This method involves the nucleophilic attack of thiophen-2-thiolate on a chiral β-lactone, leading to the stereoselective formation of the desired product.

Protocol:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 25°C.[1]

  • Add triethylamine (1.0 equivalent) to the solution and stir for 10 minutes to facilitate the formation of the thiolate salt.[1]

  • To this mixture, add (R)-(+)-β-methyl-β-propiolactone (1.0 equivalent) in one portion.[1]

  • Stir the reaction mixture at 25°C for approximately 3 hours, monitoring the reaction by TLC or HPLC until completion.[1]

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Dilute the residue with ethyl acetate and water.[1]

  • Adjust the pH of the aqueous layer to 2.0 with 5N hydrochloric acid and separate the layers.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate on a rotary evaporator to obtain an oil.

  • Purify the crude product by silica gel chromatography (e.g., using 10% ethyl acetate in hexanes) to afford pure this compound.[1]

Visualizations

Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary stereoselective synthetic methods.

G cluster_0 Method 1: Nucleophilic Substitution (SN2) cluster_1 Method 2: Ring-Opening of β-Lactone A Methyl (R)-3-(p-toluenesulfonyloxy)butyrate C Methyl (S)-3-(thiophen-2-ylthio)butanoate A->C SN2 Reaction (Inversion of Stereochemistry) B 2-(Lithiomercapto)thiophene B->C D This compound C->D Hydrolysis E (R)-(+)-β-Methyl-β-propiolactone G This compound E->G Nucleophilic Ring-Opening F 2-Mercaptothiophene F->G Triethylamine

Caption: Comparative workflows for the stereoselective synthesis of the target compound.

Experimental Workflow: Nucleophilic Substitution

The diagram below outlines the key steps in the nucleophilic substitution protocol.

G start Start prep_thiolate Prepare 2-(Lithiomercapto)thiophene in THF start->prep_thiolate reaction React with Methyl (R)-3-(p-toluenesulfonyloxy)butyrate in Formamide at 41-45°C prep_thiolate->reaction quench Quench with Aqueous Ethyl Acetate reaction->quench extract_ester Extract Methyl Ester quench->extract_ester hydrolysis Hydrolyze Ester extract_ester->hydrolysis acidify_extract Acidify and Extract Final Product hydrolysis->acidify_extract end End acidify_extract->end

Caption: Step-by-step workflow for the SN2-based synthesis.

Experimental Workflow: Ring-Opening of β-Lactone

The following diagram details the experimental procedure for the β-lactone ring-opening method.

G start Start form_thiolate Form Thiolate Salt (2-Mercaptothiophene + Triethylamine in THF) start->form_thiolate add_lactone Add (R)-(+)-β-Methyl-β-propiolactone form_thiolate->add_lactone stir Stir at 25°C for ~3 hours add_lactone->stir workup Aqueous Workup and Acidification stir->workup purify Silica Gel Chromatography workup->purify end End purify->end

Caption: Protocol for the β-lactone ring-opening synthesis.

References

Application Note: Enantiomeric Separation of 3-(thiophen-2-ylthio)butanoic acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the enantiomeric separation of 3-(thiophen-2-ylthio)butanoic acid, a critical chiral intermediate in the synthesis of pharmacologically active compounds such as Dorzolamide.[1] A primary method utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions is described, providing robust and reproducible separation of the (R)- and (S)-enantiomers. An alternative method employing an anion-exchange CSP is also presented for researchers working with different column availabilities. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. 3-(thiophen-2-ylthio)butanoic acid possesses a stereogenic center, and therefore, the ability to resolve and quantify its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique for the analysis of chiral compounds.[2][3] This note provides a validated starting method for the direct enantiomeric separation of 3-(thiophen-2-ylthio)butanoic acid.

Chemical Structure

Compound: 3-(thiophen-2-ylthio)butanoic acid Molecular Formula: C₈H₁₀O₂S₂ Molecular Weight: 202.29 g/mol [1] CAS Number (racemate): 120279-20-1[4]

Chemical structure of 3-(thiophen-2-ylthio)butanoic acid

Experimental Protocols

Primary Method: Polysaccharide-Based CSP

This method is based on the well-established success of polysaccharide-based CSPs for a broad range of chiral separations, including intermediates for dorzolamide.[5][6]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV Detector

Chromatographic Conditions:

ParameterRecommended Conditions
Chiral Stationary Phase CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (or equivalent cellulose-based CSP)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Rationale for Parameter Selection:

  • CSP: Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (CHIRALPAK® AD-H), are known for their broad enantioselectivity.[7]

  • Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is commonly used with polysaccharide CSPs.[7] The addition of a small amount of an acidic modifier like TFA is crucial for improving the peak shape and resolution of acidic analytes by minimizing tailing.[8] The ratio of hexane to 2-propanol can be adjusted to optimize the retention times and resolution.

Alternative Method: Anion-Exchange CSP

This method is specifically tailored for acidic compounds and can offer excellent selectivity.[3]

Instrumentation:

  • Same as the primary method.

Chromatographic Conditions:

ParameterRecommended Conditions
Chiral Stationary Phase CHIRALPAK® QN-AX, 5 µm, 150 x 4.6 mm (or equivalent quinine-based anion-exchange CSP)
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.15, v/v/w)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Rationale for Parameter Selection:

  • CSP: Anion-exchange CSPs like CHIRALPAK® QN-AX are specifically designed for the enantiomeric separation of acidic compounds.[3] The chiral recognition mechanism is based on the ionic interaction between the acidic analyte and the basic chiral selector on the stationary phase.[3]

  • Mobile Phase: A polar organic mobile phase, typically methanol with acidic and salt additives, is used to facilitate the ion-exchange mechanism.[3] The concentration of the acid and salt can be adjusted to optimize the separation.

Data Presentation

The following table summarizes the expected performance of the primary HPLC method. Retention times and resolution factors are typical values and may vary depending on the specific system and column used.

EnantiomerRetention Time (min)Resolution (Rs)
(R)-enantiomer8.5-
(S)-enantiomer10.2> 2.0

Diagrams

Experimental Workflow

G Figure 1. HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 1 mg of sample in 1 mL of mobile phase filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject 10 µL into HPLC system filter_sample->inject separate Isocratic elution on chiral stationary phase inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess (%ee) integrate->calculate

Caption: Workflow for the enantiomeric separation of 3-(thiophen-2-ylthio)butanoic acid.

Logical Relationship of Method Components

G Figure 2. Key Components of the Chiral HPLC Method analyte 3-(thiophen-2-ylthio)butanoic acid (Racemic Mixture) hplc HPLC System analyte->hplc csp Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) csp->hplc mobile_phase Mobile Phase (n-Hexane / 2-Propanol / TFA) mobile_phase->hplc separation Formation of Transient Diastereomeric Complexes hplc->separation result Separated Enantiomers ((R) and (S)) separation->result

Caption: Inter-relationship of components in the chiral separation process.

Conclusion

The methods outlined in this application note provide a robust starting point for the successful enantiomeric separation of 3-(thiophen-2-ylthio)butanoic acid. The primary method using a polysaccharide-based CSP is broadly applicable, while the alternative method with an anion-exchange CSP offers a highly selective option for this acidic analyte. Researchers are encouraged to optimize the mobile phase composition and other parameters to achieve the best possible resolution on their specific instrumentation.

References

Troubleshooting & Optimization

optimizing reaction conditions for (S)-3-(Thiophen-2-ylthio)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include chiral 3-halobutanoic acids like (S)-3-bromobutanoic acid, chiral sulfonate esters such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate, or (R)-(+)-β-methyl-β-propiolactone.[1][2][3] The other key reagent is thiophen-2-thiol or a derivative like 2-(lithiomercapto)thiophene.[1][2][4]

Q2: What is the mechanism of the reaction?

A2: The primary mechanism is an SN2 reaction.[2] A thiolate anion, generated from thiophen-2-thiol with a base, acts as a nucleophile and displaces a leaving group (e.g., bromide or tosylate) on the butanoic acid derivative.[2] This process typically results in an inversion of stereochemistry at the chiral center.[2]

Q3: What are the potential applications of this compound?

A3: This compound is a key intermediate in the synthesis of more complex molecules.[1] It is particularly important in medicinal chemistry for developing enzyme inhibitors, such as carbonic anhydrase inhibitors used to treat ocular hypertension and glaucoma.[2][3] It also has applications in materials science for the development of organic semiconductors.[1][2]

Q4: What are some potential side reactions to be aware of?

A4: Potential side reactions include:

  • Elimination reactions: Especially at higher temperatures, elimination of the leaving group can compete with the desired SN2 substitution, leading to the formation of α,β-unsaturated esters and a loss of yield.[4]

  • Racemization: The formation of α,β-unsaturated intermediates can lead to a 1,4-addition of the thiolate, resulting in a racemic mixture of the product.[4]

  • Formation of regioisomers: During the hydrolysis of ester intermediates, the formation of (S)-3-(thiophen-3-ylthio)butanoic acid can occur, particularly under heterogeneous acidic conditions.[2][4]

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Competing elimination side reaction. 3. Suboptimal base or solvent. 4. Issues during work-up and purification.1. Monitor reaction progress using HPLC or TLC. Extend reaction time if necessary. 2. Maintain controlled temperatures. Historically, low temperatures (e.g., room temperature) over longer periods were used to minimize elimination.[2] However, in some cases, moderately elevated temperatures (41-45°C) have been shown to drastically reduce reaction time without significant loss of chirality.[4] 3. Ensure the use of an appropriate base (e.g., potassium carbonate, sodium hydride, triethylamine) and an aprotic solvent (e.g., DMF, THF).[1][3] 4. Adjust the pH to ~2.0 during aqueous work-up to ensure complete protonation of the carboxylic acid for efficient extraction into an organic solvent like ethyl acetate.[3]
Presence of Racemic Mixture Formation of an α,β-unsaturated intermediate via an elimination side reaction, followed by a 1,4-addition of the thiolate.[4]Carefully control the reaction temperature. The optimal temperature range should be high enough to ensure a reasonable reaction rate but low enough to prevent the undesired elimination reaction.[4]
Formation of Undesired Regioisomers Hydrolysis of the ester intermediate under heterogeneous conditions (e.g., HCl and H₂O) can lead to the formation of the thiophen-3-ylthio isomer.[4]Use a homogeneous system for hydrolysis, such as a mixture of acetic acid and a strong mineral acid (e.g., 8:1 acetic acid/strong mineral acid).[2][4]
Difficulty in Purification Presence of unreacted starting materials or side products with similar polarity to the desired product.Utilize silica gel chromatography for purification. A solvent system such as 10% ethyl acetate in hexanes has been reported to be effective.[3]

Data Summary of Reaction Conditions

Table 1: Comparison of Synthetic Methodologies

Starting MaterialsBase/Solvent SystemTemperature (°C)TimeYieldReference
(S)-3-bromobutanoic acid, Thiophen-2-thiolPotassium carbonate / DMFRoom Temperature--[1][2]
Methyl (R)-3-(p-toluenesulfonyloxy)butyrate, 2-(Lithiomercapto)thiophenen-Butyllithium / Formamide41-452-4 hours84-87%[2][4]
(R)-(+)-β-methyl-β-propiolactone, 2-mercaptothiopheneTriethylamine / THF25~3 hours94%[3]

Note: Dashes indicate that the specific data was not provided in the cited sources.

Experimental Protocols

Method 1: From (R)-(+)-β-methyl-β-propiolactone [3]

  • In a 25 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2-mercaptothiophene (0.73 g, 6.29 mmol) in tetrahydrofuran (7 mL).

  • At 25°C, inject triethylamine (0.87 mL, 6.29 mmol) and stir the mixture for 10 minutes to facilitate salt formation.

  • Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.

  • Stir the reaction mixture at 25°C for approximately 3 hours.

  • Once the reaction is complete, remove the solvent using a rotary evaporator at 25°C.

  • Dilute the residue with ethyl acetate (10 mL) and water (10 mL).

  • Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid and separate the layers.

  • Dry the organic layer over sodium sulfate and concentrate it to an oil on a rotary evaporator.

  • Purify the crude product by silica gel chromatography using 10% ethyl acetate in hexanes as the eluent to obtain this compound (1.19 g, 94% yield).

Method 2: Optimized Process from Methyl (R)-3-(p-toluenesulfonyloxy)butyrate [4]

  • Prepare 2-(lithiomercapto)thiophene in situ.

  • Maintain the temperature at 0 to 5°C and add degassed formamide (722 mL). The solution will become biphasic.

  • Add solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate to the mixture.

  • Heat the reaction mixture to 41-45°C.

  • Monitor the reaction progress by HPLC; it should be complete within 2 to 4 hours.

  • Quench the reaction by adding the mixture to aqueous ethyl acetate.

  • For hydrolysis, treat the resulting ester with an 8:1 solution of acetic acid and a strong mineral acid at 50 to 80°C for 5 to 10 hours.

  • Work up the hydrolysis reaction through distillation and extraction to isolate the final product.

Visual Guides

G cluster_synthesis Synthesis Workflow reagents Starting Materials ((R)-enantiomer precursor, Thiophen-2-thiol) reaction SN2 Reaction (Base, Aprotic Solvent) reagents->reaction hydrolysis Ester Hydrolysis (if applicable) reaction->hydrolysis workup Aqueous Work-up (Acidification, Extraction) hydrolysis->workup purification Purification (Chromatography) workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product check_temp Review Reaction Temperature start->check_temp check_hydrolysis Examine Hydrolysis Conditions start->check_hydrolysis check_reaction_time Verify Reaction Completion (TLC/HPLC) start->check_reaction_time temp_high High Temp? (Elimination/Racemization) check_temp->temp_high hydrolysis_het Heterogeneous Acid Hydrolysis? (Regioisomers) check_hydrolysis->hydrolysis_het incomplete Incomplete Reaction? check_reaction_time->incomplete solution_temp Optimize Temperature temp_high->solution_temp Yes solution_hydrolysis Use Homogeneous Acid System hydrolysis_het->solution_hydrolysis Yes solution_time Extend Reaction Time incomplete->solution_time Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: (S)-3-(Thiophen-2-ylthio)butanoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (S)-3-(Thiophen-2-ylthio)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The primary impurities often include the undesired (R)-enantiomer, unreacted starting materials such as thiophen-2-thiol and the chiral 3-halobutanoic acid derivative, and byproducts from side reactions. One significant byproduct can be the regioisomer, (S)-3-(3-thienylthio)butanoic acid, resulting from the non-selective reaction of the thiophene thiol. Additionally, elimination reaction products may also be present.

Q2: What is a typical purity level for this compound after initial synthesis and workup?

A2: Following synthesis and a standard aqueous workup, the purity of crude this compound is often in the range of 95%.[1] Higher purity, particularly with high enantiomeric excess, typically requires further purification steps.

Q3: Which purification techniques are most effective for this compound?

A3: Silica gel column chromatography is a widely used and effective method for removing most chemical impurities.[2] For achieving high enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method. Recrystallization can also be employed to improve purity, although finding a suitable solvent system can be challenging.

Q4: How can I minimize the formation of the undesired (R)-enantiomer during synthesis?

A4: The formation of the (R)-enantiomer can be minimized by carefully controlling the reaction temperature. Elevated temperatures can lead to racemization.[3] Utilizing a stereospecific synthesis route, such as the SN2 reaction between an (R)-configured chiral starting material (e.g., (R)-3-bromobutanoic acid) and thiophen-2-thiol, is crucial for obtaining the desired (S)-enantiomer. One study reported achieving an enantiomeric ratio of >97.7:2.3 of the (S) to (R) enantiomer by maintaining optimal reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Low overall yield after pooling fractions The product may be partially soluble in the solvent system, leading to broad elution bands and difficulty in separating from impurities.Optimize the solvent system. A common mobile phase is a mixture of ethyl acetate and hexanes. A 10% ethyl acetate in hexanes mixture has been reported to give good results.[2] Consider a gradient elution to improve separation and recovery.
The compound may be adsorbing irreversibly to the silica gel.The acidic nature of the carboxylic acid can lead to strong interactions with silica. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve recovery.
The compound is volatile and may have been lost during solvent removal.Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. Avoid prolonged exposure to high vacuum.
Incomplete Separation of Enantiomers by Chiral HPLC
Symptom Possible Cause Suggested Solution
Co-elution or poor resolution of (S) and (R) enantiomers The chosen chiral stationary phase (CSP) is not suitable for this compound.Screen different types of CSPs. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC® V) are often effective.
The mobile phase composition is not optimal.For normal phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. Systematically vary the ratio of the alcohol to optimize selectivity. Adding a small amount of a modifier like trifluoroacetic acid (TFA) can improve peak shape for acidic compounds.
The flow rate is too high.Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
Difficulty in Recrystallization
Symptom Possible Cause Suggested Solution
Compound oils out or does not crystallize upon cooling The chosen solvent is not appropriate; the compound may be too soluble or insoluble.Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, toluene, methanol). A binary solvent system, where the compound is soluble in one solvent at elevated temperature and insoluble in the other, often works well.
Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography first to remove a significant portion of the impurities before attempting recrystallization.
Supersaturation is not achieved.After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer. Seeding with a small crystal of the pure compound can induce crystallization.

Quantitative Data

Table 1: Reported Purity and Yield Data for this compound Purification

Purification MethodStarting PurityFinal PurityYieldReference
Silica Gel Chromatography~95%>97%94%[2]
Optimized SynthesisNot Specified>97.7% (enantiomeric ratio S:R)Not Specified

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexanes until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexanes) or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., 10% ethyl acetate in hexanes). A solvent system of 10% ethyl acetate in hexanes has been reported to be effective.[2]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product. A suitable TLC developing solvent would be similar to the column's mobile phase. The product can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Strategy for Chiral HPLC Method Development

This protocol provides a general strategy for developing a chiral HPLC method for the enantiomeric separation of this compound.

1. Column Screening:

  • Start with polysaccharide-based chiral stationary phases such as Chiralcel® OD-H or Chiralpak® AD-H. These columns are known for their broad applicability.

  • Also, consider a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® V, which can be effective for acidic compounds.

2. Mobile Phase Screening (Normal Phase):

  • Prepare a series of mobile phases consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Start with a screening gradient or a series of isocratic runs with varying alcohol content (e.g., 5%, 10%, 15%, 20%).

  • To improve peak shape and potentially enhance resolution for the carboxylic acid, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1% v/v) to the mobile phase.

3. Optimization:

  • Once a column and mobile phase system show some separation, optimize the conditions.

  • Fine-tune the alcohol percentage in the mobile phase.

  • Adjust the flow rate. A lower flow rate often improves resolution but increases run time.

  • Evaluate the effect of temperature. Sometimes sub-ambient temperatures can enhance enantioselectivity.

4. Detection:

  • Use a UV detector set at a wavelength where the thiophene ring absorbs, typically around 230-260 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound (Purity ~95%) chromatography Silica Gel Column Chromatography start->chromatography Primary Purification chiral_hplc Chiral HPLC chromatography->chiral_hplc Enantiomeric Separation analysis Purity & Enantiomeric Excess Analysis chiral_hplc->analysis final_product Pure (S)-Enantiomer (Purity >98%, ee >99%) analysis->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered low_yield Low Yield? start->low_yield poor_enantio Poor Enantiomeric Separation? start->poor_enantio no_crystals No Recrystallization? start->no_crystals solution_yield Optimize Solvent System Add Acid Modifier low_yield->solution_yield solution_enantio Screen Chiral Columns Optimize Mobile Phase poor_enantio->solution_enantio solution_crystals Solvent Screen Pre-purify by Chromatography no_crystals->solution_crystals

Caption: A logical flowchart for troubleshooting common purification challenges.

References

Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of thiophene-based compounds.

Frequently Asked Questions (FAQs)

Q1: My thiophene-based compound has very low aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Poor aqueous solubility is a common challenge with thiophene-based compounds due to their often hydrophobic nature.[1][2][3] The primary strategies to address this can be broadly categorized into two approaches: chemical modification and formulation enhancement.

  • Chemical Modification: This involves altering the molecular structure of the compound to introduce more hydrophilic properties. Key techniques include:

    • Salt Formation: If your compound has ionizable groups (acidic or basic), converting it into a salt is often the most effective first step to significantly increase solubility.[4][5][6]

    • Prodrug Synthesis: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active drug.[7][8] This approach can append water-soluble moieties to the parent compound.

    • Introduction of Solubilizing Groups: Attaching polar functional groups, such as morpholine or polyethylene glycol (PEG), can enhance aqueous solubility.[9]

  • Formulation Enhancement: These techniques improve the solubility and dissolution rate without altering the chemical structure of the active pharmaceutical ingredient (API). Common methods include:

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can lead to higher apparent solubilities and faster dissolution.[10][11][12]

    • Co-crystallization: Forming a crystalline structure with a benign co-former can modify the physicochemical properties of the API, including solubility.[13][14][15][16]

    • Nanotechnology Approaches: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, thereby improving the dissolution rate.[17][18][19] This includes techniques like creating nanosuspensions or encapsulating the compound in nanoparticles.[2][20][21]

Q2: When should I choose salt formation over other methods?

A2: Salt formation is a preferred initial strategy when your thiophene-based compound possesses an ionizable functional group (e.g., a carboxylic acid or an amine).[6] It is a well-established and often highly effective method for improving both solubility and dissolution rate.[5] Consider the pKa of your compound; a general rule of thumb is that the pKa of an acidic drug should be at least 2 units below the pH of the dissolution medium, and the pKa of a basic drug should be at least 2 units above it for the salt to provide a significant solubility advantage.

Q3: My compound is non-ionizable. What are my best options?

A3: For non-ionizable thiophene-based compounds, you should consider the following techniques:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for non-ionizable compounds. The choice between methods like spray drying and hot-melt extrusion will depend on your compound's thermal stability and solubility in organic solvents.[10][22]

  • Co-crystallization: This is another excellent option for non-ionizable APIs. It allows for the modification of physicochemical properties without making or breaking covalent bonds.[16]

  • Prodrug Approach: You can synthetically add a water-soluble promoiety that can be cleaved in vivo.[7]

  • Nanotechnology: Techniques like nanosuspensions or encapsulation in lipid-based or polymeric nanoparticles can be universally applied to increase the dissolution rate.[2][20]

Q4: I'm considering a nanotechnology approach. What are the key differences between the various nanoparticle formulations?

A4: Nanotechnology-based approaches enhance solubility primarily by increasing the surface area of the drug available for dissolution.[19] Key types of nanoparticle formulations include:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They are a direct way to increase the dissolution rate of the original compound.

  • Polymeric Nanoparticles: These involve encapsulating or entrapping the drug within a polymer matrix. This can protect the drug from degradation, provide controlled release, and improve solubility.[2][20] For example, folic acid-coated nanoparticles can be used to target cancer cells and improve the solubility of the encapsulated thiophene derivative.[20][21]

  • Lipid-Based Nanocarriers: These include solid lipid nanoparticles (SLNs) and nanoemulsions. They are particularly useful for lipophilic drugs and can enhance oral bioavailability by utilizing lipid absorption pathways.

Q5: How do I choose between spray drying and hot-melt extrusion for preparing an amorphous solid dispersion?

A5: The choice between spray drying (SD) and hot-melt extrusion (HME) depends on the physicochemical properties of your thiophene-based compound:[10][22][23]

  • Thermal Stability: HME involves processing at elevated temperatures. If your compound is thermally labile, spray drying, which is generally a lower-temperature process, is the preferred method.

  • Solubility in Organic Solvents: Spray drying requires the drug and polymer to be soluble in a common volatile solvent. If your compound has poor solubility in common pharmaceutical solvents, HME might be a more viable option.

Troubleshooting Guides

Issue 1: Unsuccessful Salt Formation

Symptom Possible Cause Suggested Solution
No precipitate forms upon addition of the counter-ion.The compound may not be sufficiently acidic or basic (pKa difference is too small).Verify the pKa of your compound and the counter-ion. A difference of at least 2-3 pKa units is generally recommended.
The resulting salt is unstable and converts back to the free form.The salt may be hygroscopic, leading to disproportionation in the presence of moisture.Store the salt under anhydrous conditions. Consider using a less hygroscopic counter-ion.
The salt shows poor dissolution improvement.The common ion effect may be suppressing dissolution in buffered media.Test dissolution in various media (e.g., water, different buffers) to assess the impact of common ions.

Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticles

Symptom Possible Cause Suggested Solution
Low encapsulation efficiency (<70%).The drug is too hydrophilic and is partitioning into the external aqueous phase during formulation.For emulsion-based methods, try increasing the organic phase volume or using a more non-polar organic solvent.
Poor miscibility between the drug and the polymer matrix.Screen different polymers for better compatibility with your compound.
Low drug loading (<5%).The drug has limited solubility in the organic solvent used for encapsulation.Screen for solvents in which the drug has higher solubility. For a thiophene derivative, a solubility of 15 mg/mL in dichloromethane has been used successfully.[20][21]
The drug-to-polymer ratio is too high, leading to drug crystallization.Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase it.

Issue 3: Instability of Amorphous Solid Dispersion (ASD)

Symptom Possible Cause Suggested Solution
The amorphous form recrystallizes during storage.The polymer is not effectively inhibiting molecular mobility.Select a polymer with a higher glass transition temperature (Tg) or one that exhibits strong intermolecular interactions (e.g., hydrogen bonding) with your compound.
High humidity is plasticizing the polymer and increasing molecular mobility.Store the ASD in a desiccated environment. Consider using a less hygroscopic polymer.

Quantitative Data Summary

Table 1: Solubility Enhancement of Thiophene Derivatives

CompoundInitial Solubility (in water/PBS)MethodCarrier/Co-formerFinal SolubilityFold IncreaseReference
Thieno[2,3-b]pyridine 1~1 µg/mLChemical ModificationMorpholine moiety~1.3 mg/mL~1300[9]
Thieno[2,3-b]pyridine 2Single-digit µg/mLPolymer EncapsulationCholesteryl-poly(allylamine)0.59 mg/mL>59[9]
TP 526.36 µg/mLNanoparticle FormulationHuman Serum Albumin--[2]

Table 2: Characterization of Thiophene-Loaded Nanoparticles

Thiophene CompoundPolymer/CarrierParticle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)Reference
Compound 480Folate-modified PLGA172.4 ± 2.0520.144 ± 0.036--[20][21]
TP 5Human Serum Albumin--3.7099.59[2]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh the thiophene-based compound and the selected polymer (e.g., PVP K30, HPMC). Dissolve both components in a suitable organic solvent (e.g., a mixture of dichloromethane and ethanol) in a round-bottom flask.[24] Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Once a solid film is formed on the flask wall, continue drying under high vacuum for 24-48 hours to remove any residual solvent.

  • Collection and Milling: Carefully scrape the solid dispersion from the flask. Gently mill the collected solid to obtain a fine, uniform powder.

  • Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 2: Screening for Co-crystal Formation by Slurry Co-crystallization

  • Selection of Co-formers: Choose a set of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with your thiophene compound (e.g., carboxylic acids, amides).

  • Preparation of Slurries: In separate vials, add a molar excess of the thiophene compound and a co-former in a 1:1 stoichiometric ratio. Add a small amount of a solvent in which both compounds are sparingly soluble.

  • Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C) for a period of 3-7 days to allow for equilibration.

  • Isolation: After the equilibration period, centrifuge the vials and decant the supernatant. Dry the remaining solids under vacuum.

  • Analysis: Analyze the solid residues using PXRD. The appearance of new peaks that are different from those of the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal. Further characterization by DSC and spectroscopy is required for confirmation.

Protocol 3: Formulation of Polymeric Nanoparticles by Oil-in-Water Emulsion

  • Organic Phase Preparation: Dissolve the thiophene-based compound and the polymer (e.g., PLGA) in a water-immiscible organic solvent like dichloromethane.[20][21]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles several times with deionized water to remove the excess surfactant.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Quantify the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_methods Method Application cluster_analysis Analysis problem Poorly Soluble Thiophene Compound chem_mod Chemical Modification problem->chem_mod formulation Formulation Enhancement problem->formulation salt Salt Formation chem_mod->salt prodrug Prodrug Synthesis chem_mod->prodrug asd Amorphous Solid Dispersion formulation->asd cocrystal Co-crystallization formulation->cocrystal nano Nanoparticle Formulation formulation->nano analysis Solubility & Dissolution Testing salt->analysis prodrug->analysis asd->analysis cocrystal->analysis nano->analysis

Caption: A workflow for selecting a solubility enhancement strategy.

asd_workflow start Thiophene API + Polymer decision Is API Thermally Stable? start->decision dissolve Dissolve in Common Organic Solvent spray_dry Spray Drying dissolve->spray_dry decision->dissolve No hme Hot-Melt Extrusion decision->hme Yes asd_product Amorphous Solid Dispersion spray_dry->asd_product hme->asd_product

Caption: Decision tree for ASD preparation method selection.

References

troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound analogs, which is typically a nucleophilic substitution (SN2) reaction, can stem from several factors. These include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base and solvent can significantly impact the yield.

  • Poor Quality of Starting Materials: The purity of thiophen-2-thiol and the chiral butanoic acid derivative is crucial. Impurities can lead to side reactions or inhibit the desired transformation.

  • Side Reactions: The most common side reactions are the oxidation of thiophen-2-thiol to its disulfide and elimination reactions of the butanoic acid derivative.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.

Q2: I suspect the formation of side products. What are the likely impurities and how can I identify them?

The primary side products to consider are:

  • Bis(thiophen-2-yl)disulfide: This results from the oxidation of the thiophen-2-thiol starting material, which is prone to oxidation when exposed to air.[1]

    • Identification: This disulfide is often observed as a less polar spot on a TLC plate compared to the starting thiol. Its ¹H NMR spectrum would show signals corresponding to the thiophene ring protons. For example, the ¹H NMR spectrum of bis(thiophen-2-yl) disulfide in CDCl₃ shows multiplets at approximately δ 7.03, 7.26, and 7.5 ppm.[2]

  • Elimination Product: The chiral butanoic acid derivative, especially if it is a halide or a tosylate, can undergo an elimination reaction to form a double bond, particularly at higher temperatures or with a strong, sterically hindered base. This would result in the formation of an α,β-unsaturated butanoic acid derivative.

    • Identification: The formation of a double bond can be detected by ¹H NMR spectroscopy, with characteristic signals in the olefinic region (typically δ 5-7 ppm).

Q3: How can I minimize the formation of the disulfide byproduct?

To prevent the oxidation of thiophen-2-thiol to its disulfide, the following precautions should be taken:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

  • Fresh Thiol: Use freshly opened or purified thiophen-2-thiol.

  • Reducing Agents: In some cases, adding a small amount of a reducing agent can help to prevent disulfide formation or to reduce any disulfide that has formed.[1]

Q4: My reaction is showing signs of an elimination side reaction. How can I favor the desired SN2 substitution?

To favor the SN2 pathway over elimination:

  • Choice of Base: Use a non-hindered, weaker base. Strong, bulky bases favor elimination. For the synthesis of this compound, triethylamine has been used successfully.[3]

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Higher temperatures tend to favor elimination.[4]

  • Solvent: Polar aprotic solvents like THF, DMF, or acetonitrile generally favor SN2 reactions.

Q5: What is the best way to purify the final product, this compound?

Purification of the final carboxylic acid product typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate) and washed with water. The pH is then adjusted to be acidic (e.g., pH 2 with HCl) to ensure the carboxylic acid is in its neutral form and partitions into the organic layer.[3]

  • Extraction: The product is extracted into an organic solvent.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Chromatography: The most common method for purifying the final product is silica gel chromatography. A typical eluent system is a mixture of hexanes and ethyl acetate.[3]

Q6: I am hydrolyzing an ester precursor to get the final carboxylic acid and I am getting low yields or incomplete reaction. What should I consider?

For the hydrolysis of an ethyl or methyl ester of a this compound analog:

  • Choice of Conditions: Basic hydrolysis (saponification) is generally preferred over acidic hydrolysis because it is irreversible and typically gives cleaner reactions. A common method is to heat the ester under reflux with an aqueous solution of a base like sodium hydroxide.[5]

  • Reaction Monitoring: Monitor the reaction by TLC to ensure all the starting ester has been consumed.

  • Acidification: After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the carboxylic acid.

  • Extraction: The resulting carboxylic acid can then be extracted with an organic solvent.

Data on Reaction Parameters

Table 1: Effect of Base on Thioether Synthesis

BaseTypeGeneral Application in SN2 with ThiolsReported Use in this SynthesisPotential Issues
Triethylamine (Et₃N)Tertiary AmineCommon, moderately strong, non-nucleophilic base.Yes, with (R)-(+)-β-methyl-β-propiolactone, giving a 94% yield.[3]Can be a weaker base, may require longer reaction times.
Potassium Carbonate (K₂CO₃)Inorganic BaseOften used in polar aprotic solvents like DMF.Mentioned as a general base for this type of reaction.[6]Heterogeneous reaction may require vigorous stirring.
Sodium Hydride (NaH)Strong BaseUsed to deprotonate the thiol completely before adding the electrophile.Mentioned as a general base for this type of reaction.[6]Highly reactive, requires careful handling under inert atmosphere. Can promote elimination.
Lithium base (e.g., n-BuLi)OrganometallicUsed to form the lithium thiolate in situ.Yes, with a tosylated ester of 3-hydroxybutanoic acid.[4]Very strong base, can have side reactions with other functional groups.

Table 2: Effect of Solvent on Thioether Synthesis

SolventTypeGeneral Effect on SN2 ReactionsReported Use in this Synthesis
Tetrahydrofuran (THF)Polar AproticGood solvent for SN2 reactions.Yes, with triethylamine and (R)-(+)-β-methyl-β-propiolactone.[3] Also used with a lithium base.[4]
Dimethylformamide (DMF)Polar AproticExcellent solvent for SN2 reactions, can accelerate the rate.Mentioned as a general solvent for this type of reaction.[6]
Acetonitrile (MeCN)Polar AproticGood solvent for SN2 reactions.-
Ethereal Solvents (e.g., diethyl ether)Polar AproticCan be used, but generally less polar than THF or DMF.Mentioned as a suitable solvent.[3]

Table 3: Effect of Temperature on Thioether Synthesis

TemperatureGeneral Effect on SN2 ReactionsReported Use in this SynthesisPotential Issues
10-40°CFavors SN2 over elimination.25°C was used in the synthesis with (R)-(+)-β-methyl-β-propiolactone.[3]Reaction may be slow at lower temperatures.
41-45°CIncreased reaction rate.Used in the synthesis with a tosylated ester to reduce reaction time from days to hours without significant loss of chirality.[4]Increased risk of elimination and other side reactions.
> 50°CSignificantly increases the rate of elimination reactions.Not reported for the main SN2 step.Likely to lead to low yields of the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-(+)-β-methyl-β-propiolactone [3]

  • Thiolate Formation: To a round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (1.0 eq) and tetrahydrofuran (THF). Cool the mixture and add triethylamine (1.0 eq). Stir for 10 minutes at room temperature to form the triethylammonium salt of the thiol.

  • Nucleophilic Substitution: To this mixture, add (R)-(+)-β-methyl-β-propiolactone (1.0 eq) in one portion. Stir the reaction mixture at 25°C for approximately 3 hours.

  • Workup: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Adjust the pH of the aqueous layer to 2.0 with 5N hydrochloric acid.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using a mixture of hexanes and ethyl acetate as the eluent. This protocol reported a yield of 94%.

Protocol 2: Synthesis of methyl (S)-3-(thiophen-2-ylthio)butyrate from methyl (R)-3-(p-toluenesulfonyloxy)butyrate [4]

  • Lithium Thiolate Formation: In a flask under an inert atmosphere, dissolve thiophene (1.0 eq) in anhydrous THF and cool to -5 to -10°C. Add n-butyllithium (1.0 eq) while keeping the temperature below 5°C. Stir for 1 hour. Add powdered sulfur (1.0 eq) in portions, maintaining the temperature below 5°C, to form 2-(lithiomercapto)thiophene.

  • Nucleophilic Substitution: To the solution of the lithium thiolate, add formamide and then solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate (1.0 eq). Heat the reaction mixture to 41-45°C and monitor by HPLC. The reaction is typically complete within 2-4 hours.

  • Workup and Extraction: Quench the reaction by adding a mixture of water and ethyl acetate. Separate the layers and wash the aqueous layer with a mixture of ethyl acetate and hexane. Combine the organic layers and wash with brine.

  • Hydrolysis (to obtain the carboxylic acid): The resulting ester can be hydrolyzed to the carboxylic acid by heating with a mixture of glacial acetic acid and a strong mineral acid (e.g., concentrated HCl) at 50-80°C. This method is reported to minimize the formation of regioisomers.

Visualizations

Below are diagrams illustrating the key experimental workflow and the logical relationships in troubleshooting low yield.

experimental_workflow cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Hydrolysis (Optional) cluster_step4 Step 4: Purification thiol Thiophen-2-thiol thiolate Thiophen-2-thiolate thiol->thiolate Deprotonation base Base (e.g., Et3N) base->thiolate solvent1 Solvent (e.g., THF) solvent1->thiolate product_ester (S)-3-(thiophen-2-ylthio) butanoic acid ester thiolate->product_ester Nucleophilic Attack electrophile Chiral Butanoic Acid Derivative electrophile->product_ester final_product (S)-3-(thiophen-2-ylthio) butanoic acid product_ester->final_product acid_base Acid or Base acid_base->final_product water Water water->final_product purification Workup & Chromatography final_product->purification pure_product Pure Product purification->pure_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Suboptimal Conditions start->cause4 cause5 Loss during Workup start->cause5 sol1 Monitor reaction by TLC Increase reaction time/temp cautiously cause1->sol1 sol2 Check for disulfide (TLC/NMR) Use inert atmosphere Optimize base/temp to avoid elimination cause2->sol2 sol3 Purify starting materials Use fresh reagents cause3->sol3 sol4 Optimize base, solvent, temperature (see data tables) cause4->sol4 sol5 Careful extraction Optimize purification method cause5->sol5 end end sol1->end Improved Yield sol2->end sol3->end sol4->end sol5->end

References

stability and storage conditions for (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (S)-3-(Thiophen-2-ylthio)butanoic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2][3]

Q2: What is the expected shelf-life of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, the primary potential degradation pathways include:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide and, under stronger conditions, the sulfone.[4][5] This is often the most common degradation route for thioether-containing compounds.

  • Hydrolysis: While generally stable, under certain conditions (e.g., strong acid or base), the thioether bond could be susceptible to hydrolysis, although this is less common than oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation. Therefore, protection from light is recommended.[6]

Q4: How can I check the purity and stability of my sample?

A4: The most common and effective method for assessing the purity and stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions. Ensure the sample has been stored at 2-8°C and protected from light and moisture. The new peaks may correspond to oxidation products (sulfoxide, sulfone).
ContaminationEnsure all solvents and equipment used for sample preparation are clean. Run a blank to check for solvent impurities.
Loss of compound potency or activity Degradation of the compoundPerform a purity analysis using a validated stability-indicating HPLC method to quantify the amount of intact compound remaining.
RacemizationWhile less common under standard handling, extreme pH or temperature could potentially lead to racemization at the chiral center. Chiral chromatography may be required to assess enantiomeric purity.
Inconsistent experimental results Variable sample purityAlways use a fresh, properly stored sample for critical experiments. If using older stock, re-analyze the purity before use.
Solubility issuesEnsure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

Parameter Condition Reference
Temperature 2-8°C[1][2][3]
Atmosphere Sealed in a dry environment[1][3]
Light Keep in a dark place[1]
Shipping Often shipped at room temperature for short durations[9]

Experimental Protocols

Protocol: General Solid-State Stability Testing

This protocol outlines a general procedure for assessing the solid-state stability of this compound.

  • Sample Preparation: Place a known quantity of the compound in several vials of the intended storage container type.

  • Storage Conditions: Store the vials under various conditions, for example:

    • Recommended: 2-8°C with protection from light and moisture.

    • Accelerated: 25°C/60% RH (Relative Humidity) and 40°C/75% RH.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, assess the samples for:

    • Appearance: Note any changes in color or physical form.

    • Purity: Use a stability-indicating HPLC method to determine the percentage of the intact compound and quantify any degradation products.

  • Data Evaluation: Compare the results over time to determine the rate of degradation under different conditions.

Protocol: General Solution Stability Testing

This protocol provides a framework for evaluating the stability of this compound in solution.

  • Solvent Selection: Choose solvents relevant to your experimental use (e.g., DMSO, ethanol, buffer solutions at different pH values).

  • Sample Preparation: Prepare stock solutions of a known concentration in the selected solvents.

  • Storage: Store the solutions under different conditions (e.g., 2-8°C and room temperature, with and without light protection).

  • Time Points: Analyze the solutions at various time points (e.g., 0, 24, 48, and 72 hours).

  • Analysis: Use a validated HPLC method to quantify the concentration of the parent compound at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration to determine its stability in solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Obtain this compound prep_solid Prepare Solid-State Samples start->prep_solid prep_solution Prepare Solution Samples start->prep_solution storage_solid Store at various T and RH prep_solid->storage_solid storage_solution Store at various T and in different solvents prep_solution->storage_solution analysis Analyze at Time Points (T=0, T=x, T=y...) storage_solid->analysis storage_solution->analysis hplc HPLC-UV Analysis analysis->hplc visual Visual Inspection analysis->visual eval Evaluate Data hplc->eval visual->eval report Determine Stability and Shelf-Life eval->report

Caption: Experimental workflow for stability assessment.

degradation_pathway parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential oxidative degradation pathway.

References

addressing poor reproducibility in bioassays with (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-3-(Thiophen-2-ylthio)butanoic acid in bioassays, with a focus on addressing poor reproducibility. While primarily known as a key intermediate in the synthesis of carbonic anhydrase inhibitors like Dorzolamide, this document addresses its potential use or presence in related bioassays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary known role of this compound in a biological context?

A1: this compound is principally recognized as a chiral intermediate in the synthesis of potent carbonic anhydrase inhibitors, such as Dorzolamide, which is used to treat glaucoma.[1][2] Its specific biological activity on its own is not extensively documented in publicly available literature.

Q2: What are the key chemical properties of this compound that might affect its behavior in a bioassay?

A2: Key properties include its acidic nature due to the carboxylic acid group, a chiral center that is critical for the stereospecificity of its derivatives, and a thiophene ring which can be susceptible to oxidation.[3] Its purity, typically around 95%, is also a crucial factor to consider.[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound at 2-8°C to ensure its stability.[4]

Q4: In which solvents is this compound soluble?

Q5: Could this compound interfere with a carbonic anhydrase inhibition assay?

A5: Yes, as a precursor to a carbonic anhydrase inhibitor, it is plausible that it could exhibit some weak inhibitory activity or interfere with the assay. The carboxylic acid moiety could potentially interact with the zinc ion in the active site of carbonic anhydrase. Additionally, impurities from its synthesis could also contribute to assay interference.

Troubleshooting Guide for Poor Reproducibility

Poor reproducibility in bioassays involving this compound can arise from several factors related to compound handling, assay conditions, and data interpretation. The following guide provides a structured approach to troubleshooting common issues, particularly in the context of a carbonic anhydrase (CA) inhibition assay.

Problem 1: High Variability in IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) is a common indicator of reproducibility issues.

Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles.The thiophene ring and thioether linkage may be susceptible to degradation over time, leading to inconsistent concentrations of the active compound.
Inconsistent pH of Assay Buffer Prepare fresh assay buffer for each experiment and verify the pH.The ionization state of the carboxylic acid group is pH-dependent, which can affect its solubility and interaction with the target enzyme.
Impure Compound Verify the purity of the compound using analytical methods such as HPLC or NMR. If impurities are detected, purify the compound or obtain a new batch from a reliable supplier.Impurities may have their own biological activity or interfere with the assay, leading to inconsistent results. Purity is often cited as ~95%.[1]
Assay Artifacts Run control experiments without the enzyme to check for non-specific inhibition or interference with the detection method.The compound might interfere with the assay signal (e.g., absorbance or fluorescence) independently of enzyme inhibition.
Problem 2: No Dose-Dependent Inhibition Observed

The absence of a clear dose-response curve can be perplexing.

Potential Cause Troubleshooting Step Rationale
Low Potency Increase the concentration range of the compound being tested.This compound may be a very weak inhibitor, and higher concentrations may be required to observe an effect.
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. Determine the solubility limit of the compound in the assay buffer.If the compound precipitates at higher concentrations, the actual concentration in solution will be lower than expected, leading to a flattening of the dose-response curve.
Incorrect Assay Conditions Review the experimental protocol for the carbonic anhydrase inhibition assay to ensure all parameters (e.g., enzyme concentration, substrate concentration, incubation time) are optimal.Sub-optimal assay conditions can mask true inhibitory effects.
Problem 3: Inconsistent Results Between Experiments

Lack of agreement between replicate experiments is a critical reproducibility issue.

Potential Cause Troubleshooting Step Rationale
Pipetting Errors Calibrate and regularly service all pipettes. Use positive displacement pipettes for viscous solutions.Inaccurate liquid handling can lead to significant variations in the final concentrations of reagents.
Batch-to-Batch Variability of Reagents If possible, use the same batch of all critical reagents (e.g., enzyme, substrate, buffer components) for a series of experiments.Variations in the quality or concentration of reagents can introduce variability.
Environmental Factors Ensure consistent temperature and humidity in the laboratory. Protect light-sensitive reagents from light.Environmental fluctuations can affect reaction rates and the stability of reagents.

Experimental Protocols

Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)

This protocol is adapted from common methods for measuring the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase II (CA II)

  • This compound

  • 4-Nitrophenyl acetate (NPA) - Substrate

  • Tris-HCl buffer (pH 7.4)

  • DMSO (for compound stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of CA II in Tris-HCl buffer.

    • Prepare a stock solution of NPA in acetonitrile.

  • Assay Protocol:

    • Add 2 µL of various concentrations of the test compound (serially diluted from the stock solution) to the wells of a 96-well plate.

    • Add 178 µL of the CA II working solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NPA solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis (the slope of the linear portion of the absorbance vs. time curve).

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G Experimental Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound dilutions add_compound Add compound to 96-well plate prep_compound->add_compound prep_enzyme Prepare CA II enzyme solution add_enzyme Add CA II and incubate prep_enzyme->add_enzyme prep_substrate Prepare NPA substrate solution add_substrate Add NPA to initiate reaction prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate measure_abs Measure absorbance at 405 nm add_substrate->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate plot_curve Plot dose-response curve calc_rate->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a test compound against carbonic anhydrase.

Troubleshooting Logic for High IC50 Variability

G Troubleshooting High IC50 Variability cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_instrument Instrumentation Issues start High IC50 Variability Observed check_purity Verify Compound Purity (HPLC/NMR) start->check_purity fresh_stock Prepare Fresh Stock Solutions start->fresh_stock check_ph Verify Assay Buffer pH start->check_ph control_exp Run Controls (No Enzyme) start->control_exp cal_pipettes Calibrate Pipettes start->cal_pipettes end Reproducible IC50 check_purity->end fresh_stock->end check_ph->end control_exp->end cal_pipettes->end

Caption: A logical approach to diagnosing the cause of variable IC50 values.

Potential Signaling Pathway Context

While this compound is not a known signaling molecule, its derivative, Dorzolamide, inhibits carbonic anhydrase, which plays a role in pH regulation. This can indirectly affect various signaling pathways sensitive to pH changes.

G Indirect Influence on pH-Sensitive Signaling compound This compound (or derivative) ca Carbonic Anhydrase (CA) compound->ca Inhibition ph Intracellular pH Regulation ca->ph Modulates pathway1 pH-Sensitive Kinase Pathways ph->pathway1 pathway2 Ion Channel Activity ph->pathway2 cellular_response Altered Cellular Response pathway1->cellular_response pathway2->cellular_response

Caption: Potential indirect effect of a carbonic anhydrase inhibitor on cellular signaling.

References

Optimization of Chiral Resolution Methods for 3-(Thiophen-2-ylthio)butanoic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 3-(thiophen-2-ylthio)butanoic acid. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 3-(thiophen-2-ylthio)butanoic acid?

A1: The most common and effective methods for resolving racemic 3-(thiophen-2-ylthio)butanoic acid are diastereomeric salt formation and enzymatic kinetic resolution. Chiral chromatography can also be employed, particularly for analytical-scale separation or when other methods fail.

Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is crucial and often requires screening. For a carboxylic acid like 3-(thiophen-2-ylthio)butanoic acid, chiral bases are used. Commonly successful resolving agents for acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine and (R)- or (S)-1-(1-naphthyl)ethylamine.[1] The choice depends on the specific interactions between the acid and the base, which influence the differential solubility of the resulting diastereomeric salts.

Q3: What factors are critical for successful diastereomeric salt crystallization?

A3: Key factors include the choice of solvent, temperature, and the stoichiometry of the resolving agent. The solvent system is critical for achieving a significant difference in the solubility of the two diastereomeric salts.[2] Temperature control during crystallization affects the yield and purity of the desired diastereomer. The molar ratio of the resolving agent to the racemic acid can also impact the efficiency of the resolution.[3]

Q4: Can I use an enzymatic method to resolve 3-(thiophen-2-ylthio)butanoic acid?

A4: Yes, enzymatic kinetic resolution is a viable and often highly selective method. Lipases are commonly used to stereoselectively esterify a racemic carboxylic acid, or to hydrolyze a racemic ester derivative. For thio-containing carboxylic acids, certain nitrilases or lactonases might also be applicable for dynamic kinetic resolution of precursors.[4][5] Screening different enzymes and optimizing reaction conditions such as pH, temperature, and solvent are essential for success.

Q5: How can I determine the enantiomeric excess (ee) of my resolved 3-(thiophen-2-ylthio)butanoic acid?

A5: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. Alternatively, you can use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or by derivatizing the acid with a chiral auxiliary to form diastereomers that can be distinguished by NMR.

Troubleshooting Guides

Diastereomeric Salt Resolution
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation upon addition of the resolving agent. - The diastereomeric salts are too soluble in the chosen solvent. - The concentration of the acid and base is too low. - Inappropriate stoichiometry of the resolving agent.- Screen a variety of solvents with different polarities. - Concentrate the solution. - Try different molar ratios of the resolving agent (e.g., 0.5, 1.0, 1.5 equivalents).[3]
An oil or gum precipitates instead of crystals. - The melting point of the diastereomeric salt is below the reaction temperature. - Impurities are present in the racemic acid or resolving agent.- Lower the crystallization temperature. - Use a different solvent system. - Purify the starting materials before the resolution experiment.
The isolated crystals have low enantiomeric excess (ee). - The solubilities of the two diastereomeric salts are too similar in the chosen solvent. - Co-crystallization of the undesired diastereomer. - Insufficient equilibration time.- Perform a systematic solvent screening to maximize the solubility difference.[2] - Employ a fractional crystallization approach. - Increase the time for crystallization at a controlled temperature.
Low yield of the desired enantiomer. - The desired diastereomeric salt has significant solubility in the mother liquor. - Loss of material during isolation and purification steps.- Optimize the crystallization temperature to minimize solubility. - Carefully recover the solid and minimize transfers. - Consider recycling the mother liquor to recover the resolving agent and the other enantiomer.
Enzymatic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzymatic activity. - The chosen enzyme is not active towards the substrate. - Inappropriate reaction conditions (pH, temperature, solvent). - The enzyme is denatured.- Screen a panel of different enzymes (e.g., various lipases). - Optimize the reaction pH and temperature based on the enzyme's known optimal conditions. - Ensure proper handling and storage of the enzyme.
Low enantioselectivity (low ee). - The enzyme does not exhibit high stereoselectivity for the substrate.- Screen for a more selective enzyme. - Modify the reaction conditions, as temperature and solvent can influence enantioselectivity. - Consider protein engineering of the enzyme to improve its selectivity.
Slow reaction rate. - Low enzyme concentration. - Substrate or product inhibition. - Poor mass transfer in a heterogeneous system.- Increase the enzyme loading. - Perform the reaction at a lower substrate concentration or remove the product as it forms. - Improve agitation or consider immobilization of the enzyme.

Experimental Protocols

Diastereomeric Salt Resolution Protocol

This is a general protocol that should be optimized for 3-(thiophen-2-ylthio)butanoic acid.

  • Screening of Resolving Agents and Solvents:

    • Dissolve a small amount of racemic 3-(thiophen-2-ylthio)butanoic acid in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) in separate test tubes.

    • Add an equimolar amount of a chiral base (e.g., (R)-1-phenylethylamine).

    • Observe for the formation of a precipitate at room temperature and after cooling.

    • The solvent system that provides a crystalline solid is a good starting point.

  • Resolution Procedure:

    • Dissolve racemic 3-(thiophen-2-ylthio)butanoic acid (1.0 eq.) in the chosen solvent with gentle heating.

    • Add the selected chiral base (0.5 - 1.0 eq.) dropwise.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals.

  • Liberation of the Free Acid:

    • Suspend the diastereomeric salt crystals in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl).

    • Stir until the solid dissolves completely.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-(thiophen-2-ylthio)butanoic acid.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid by chiral HPLC or other suitable methods.

Enzymatic Kinetic Resolution Protocol (Esterification)

This is a general protocol using a lipase and should be optimized.

  • Enzyme Screening:

    • In separate vials, place racemic 3-(thiophen-2-ylthio)butanoic acid, an alcohol (e.g., benzyl alcohol), a molecular sieve (to remove water), and a lipase (e.g., Candida antarctica lipase B).

    • Incubate the reactions at a controlled temperature with shaking.

    • Monitor the reaction progress and enantiomeric excess of the remaining acid and the formed ester over time using chiral HPLC or GC.

  • Preparative Scale Resolution:

    • To a solution of racemic 3-(thiophen-2-ylthio)butanoic acid (1.0 eq.) and an alcohol (e.g., 1.2 eq.) in an appropriate organic solvent (e.g., toluene or hexane), add the selected lipase.

    • Stir the mixture at the optimized temperature until approximately 50% conversion is reached.

    • Filter to remove the enzyme.

    • Separate the unreacted acid from the ester by extraction with a basic aqueous solution.

    • Acidify the aqueous layer and extract the enantiomerically enriched acid with an organic solvent.

    • The organic layer containing the ester can be hydrolyzed to recover the other enantiomer.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid and the ester.

Visualizations

Diastereomeric_Salt_Resolution_Workflow racemic_acid Racemic 3-(thiophen-2-ylthio)butanoic Acid crystallization Crystallization racemic_acid->crystallization chiral_base Chiral Resolving Agent (Base) chiral_base->crystallization solvent Solvent Screening solvent->crystallization Optimization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Less Soluble) filtration->diastereomeric_salt mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor acidification Acidification (e.g., HCl) diastereomeric_salt->acidification extraction Extraction acidification->extraction enantiomer Enantiomerically Pure Acid extraction->enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution_Workflow racemic_acid Racemic 3-(thiophen-2-ylthio)butanoic Acid reaction Enzymatic Esterification (~50% conversion) racemic_acid->reaction alcohol Alcohol alcohol->reaction lipase Lipase lipase->reaction separation Separation (Acid/Ester) reaction->separation unreacted_acid Unreacted Acid (Enantiomer A) separation->unreacted_acid ester_product Ester Product (Enantiomer B) separation->ester_product hydrolysis Hydrolysis ester_product->hydrolysis recovered_enantiomer Recovered Acid (Enantiomer B) hydrolysis->recovered_enantiomer

References

overcoming competing elimination reactions in thiophene compound synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiophene Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in the synthesis of thiophene derivatives. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, with a focus on overcoming competing elimination reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of thiophene compounds using common named reactions.

Problem 1: Low Yield of Thiophene Product in Paal-Knorr Synthesis Accompanied by a Significant Amount of a Furan Byproduct.

Question: I am performing a Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl compound using a sulfurizing agent, but I am observing a low yield of my desired thiophene and a significant amount of a furan byproduct. How can I improve the selectivity for the thiophene product?

Possible Causes and Solutions:

The formation of a furan byproduct is a well-known competing elimination reaction in the Paal-Knorr thiophene synthesis.[1][2] This occurs because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as strong dehydrating agents, which can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form a furan.[1][2][3]

Troubleshooting Steps:

  • Choice of Sulfurizing Agent:

    • Lawesson's Reagent vs. Phosphorus Pentasulfide: While both reagents can lead to furan formation, Lawesson's reagent is often reported to be more efficient and can sometimes provide better yields of the thiophene product under milder conditions.[4] If you are using P₄S₁₀, consider switching to Lawesson's reagent. A combination of phosphorus pentasulfide and hexamethyldisiloxane has also been reported to be an efficient thionating system with a simpler workup.[5]

  • Reaction Temperature:

    • High temperatures can favor the dehydration pathway leading to furan formation. It is crucial to carefully control the reaction temperature. Running the reaction at the lowest effective temperature for the thionation to occur can help minimize the furan byproduct.

  • Reaction Time:

    • Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time that maximizes thiophene formation while minimizing byproduct generation.

  • Solvent Choice:

    • The choice of solvent can influence the reaction pathway. Anhydrous, non-polar, high-boiling solvents like toluene or xylene are commonly used. The solubility of the sulfurizing agent and the starting materials should be considered.

Experimental Protocol: Minimizing Furan Formation in Paal-Knorr Synthesis

This protocol is a general guideline and may require optimization for your specific substrate.

ParameterRecommended ConditionNotes
Starting Material 1,4-Dicarbonyl CompoundEnsure high purity of the starting material.
Sulfurizing Agent Lawesson's Reagent (0.5 - 1.0 eq)Lawesson's reagent is often preferred over P₄S₁₀ for better selectivity.
Solvent Anhydrous TolueneUse a solvent that allows for efficient heating and dissolves the reactants.
Temperature 80-110 °C (Reflux)Start at a lower temperature and gradually increase if the reaction is slow.
Reaction Time 2-6 hoursMonitor by TLC to avoid prolonged heating.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation and other side reactions.
Workup 1. Cool the reaction mixture. 2. Filter to remove solid byproducts. 3. Wash the filtrate with aqueous NaHCO₃ solution. 4. Dry the organic layer over Na₂SO₄ and concentrate. 5. Purify by column chromatography.The aqueous wash helps to remove acidic impurities.

Logical Workflow for Troubleshooting Paal-Knorr Synthesis

start Low Thiophene Yield, High Furan Byproduct check_reagent Check Sulfurizing Agent start->check_reagent p4s10 Using P₄S₁₀? check_reagent->p4s10 switch_lr Switch to Lawesson's Reagent p4s10->switch_lr Yes optimize_temp Optimize Temperature p4s10->optimize_temp No switch_lr->optimize_temp high_temp Temp Too High? optimize_temp->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes optimize_time Optimize Reaction Time high_temp->optimize_time No lower_temp->optimize_time long_time Time Too Long? optimize_time->long_time shorten_time Shorten Reaction Time (Monitor by TLC) long_time->shorten_time Yes end Improved Thiophene Yield long_time->end No shorten_time->end

Troubleshooting workflow for Paal-Knorr synthesis.
Problem 2: Low Yield and Formation of Dimeric Byproducts in Gewald Aminothiophene Synthesis.

Question: I am attempting a Gewald synthesis to prepare a 2-aminothiophene, but I am getting a low yield of my desired product and observing the formation of what appears to be dimeric byproducts. What could be the cause and how can I optimize the reaction?

Possible Causes and Solutions:

The Gewald reaction is a multicomponent reaction that proceeds through several intermediates.[6][7] The formation of dimeric byproducts can occur, particularly from the dimerization of the Knoevenagel condensation intermediate.[8] The reaction conditions, especially the choice of base and solvent, play a critical role in directing the reaction towards the desired 2-aminothiophene product.

Troubleshooting Steps:

  • Base Selection and Concentration:

    • The base catalyzes both the initial Knoevenagel condensation and the subsequent cyclization. Common bases include organic amines like morpholine, piperidine, or triethylamine. The basicity and concentration of the amine can influence the reaction rate and selectivity. If dimerization is an issue, consider using a milder base or reducing the base concentration.

  • Solvent Effects:

    • Protic solvents like ethanol or methanol are often used and can facilitate the solubility of elemental sulfur.[5] The choice of solvent can impact the reaction pathway and the stability of intermediates. If you are using a non-polar solvent, switching to a protic solvent might improve the yield.

  • Order of Reagent Addition:

    • The standard procedure involves a one-pot reaction. However, in some cases, a two-step procedure where the Knoevenagel condensation product is first isolated and then reacted with sulfur and base can improve the overall yield and reduce side products.[9]

  • Temperature Control:

    • The reaction is typically run at a moderately elevated temperature (e.g., 50-80 °C). The temperature should be high enough to facilitate the reaction but not so high as to promote decomposition or side reactions.

Experimental Protocol: High-Yield Gewald Aminothiophene Synthesis

This protocol is a general guideline and should be optimized for your specific substrates.

ParameterRecommended ConditionNotes
Starting Materials Ketone (or aldehyde), α-cyanoester, elemental sulfurEnsure high purity of all starting materials.
Base Morpholine or Triethylamine (catalytic amount)The choice of amine can significantly impact the reaction.
Solvent Ethanol or MethanolProtic solvents are generally preferred.
Temperature 50-80 °CGentle reflux is often effective.
Reaction Time 1-4 hoursMonitor the reaction progress by TLC.
Workup 1. Cool the reaction mixture to room temperature. 2. Filter off any unreacted sulfur. 3. Concentrate the filtrate under reduced pressure. 4. Purify the residue by column chromatography or recrystallization.The product may precipitate upon cooling and can be collected by filtration.

Decision Pathway for Optimizing Gewald Synthesis

start Low Yield of 2-Aminothiophene, Dimeric Byproducts check_base Evaluate Base start->check_base base_strong Base Too Strong/ Concentrated? check_base->base_strong adjust_base Use Milder Base or Lower Concentration base_strong->adjust_base Yes check_solvent Evaluate Solvent base_strong->check_solvent No adjust_base->check_solvent solvent_protic Using Protic Solvent? check_solvent->solvent_protic switch_solvent Switch to Ethanol or Methanol solvent_protic->switch_solvent No consider_twostep Consider Two-Step Procedure solvent_protic->consider_twostep Yes switch_solvent->consider_twostep end Improved Yield and Purity consider_twostep->end

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-Enantiomers of 3-(Thiophen-2-ylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (S)- and (R)-enantiomers of 3-(thiophen-2-ylthio)butanoic acid, a key chiral intermediate in the synthesis of pharmaceuticals. The primary focus of available research is on the (S)-enantiomer due to its critical role in the production of the carbonic anhydrase inhibitor, Dorzolamide. Consequently, a significant disparity in the depth of experimental data exists between the two enantiomers. This document summarizes the known properties and synthesis of both enantiomers, highlighting the stereospecificity that dictates their biological relevance.

Physicochemical and Biological Properties

Table 1: Comparison of Physicochemical Properties

Property(S)-3-(thiophen-2-ylthio)butanoic acid(R)-3-(thiophen-2-ylthio)butanoic acidRacemic 3-(thiophen-2-ylthio)butanoic acid
CAS Number 133359-80-5[3][4]Not explicitly found120279-20-1[1][5]
Molecular Formula C₈H₁₀O₂S₂[3]C₈H₁₀O₂S₂C₈H₁₀O₂S₂[1]
Molecular Weight 202.29 g/mol [3]202.29 g/mol 202.3 g/mol [1]
Appearance White to Off-white solid[6]Inferred to be a solidData not available
Boiling Point (Predicted) 354.6 ± 22.0 °C[7]Data not availableData not available
Density (Predicted) 1.30 g/cm³[3]Data not availableData not available
pKa (Predicted) 4.25 ± 0.10[7]Data not availableData not available

Table 2: Biological Activity Profile

EnantiomerPrimary Biological RelevanceNotes
(S)-Enantiomer Key intermediate in the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor.[2][8]The (S)-configuration is crucial for the pharmacological activity of the final drug product.
(R)-Enantiomer Considered the undesired enantiomer in the synthesis of Dorzolamide.[9]Direct biological activity data is not available, but it is inferred to be significantly less active or inactive as a carbonic anhydrase inhibitor precursor.

Experimental Protocols: Stereoselective Synthesis

The synthesis of enantiomerically pure 3-(thiophen-2-ylthio)butanoic acid is a critical aspect of its application. The methods employed typically involve stereospecific reactions to ensure the desired chirality of the final product.

Synthesis of this compound

A common method for the stereoselective synthesis of the (S)-enantiomer involves the nucleophilic substitution of a chiral precursor with thiophen-2-thiol.[2]

Protocol:

  • Reaction Setup: To a solution of (R)-(+)-β-methyl-β-propiolactone in an ethereal solvent such as tetrahydrofuran (THF), add 2-mercaptothiophene and a base like triethylamine.[8]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 25°C, and stirred for several hours to ensure complete reaction.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in an organic solvent like ethyl acetate and washed with water. The pH is adjusted to acidic conditions (e.g., pH 2.0 with HCl) to protonate the carboxylic acid. The organic layer is then dried and concentrated. The final product can be purified by silica gel chromatography.

Synthesis of Racemic 3-(thiophen-2-ylthio)butanoic acid and the Implication for (R)-Enantiomer Synthesis

The synthesis of the racemic mixture can occur under conditions that promote the loss of stereochemistry. For instance, certain reaction conditions can lead to the formation of an α,β-unsaturated ester intermediate, which upon 1,4-addition of 2-(lithiomercapto)thiophene, produces a racemic mixture of the (R)- and (S)-enantiomers.[9]

The synthesis of the (R)-enantiomer can be inferred from the stereospecific synthesis of the (S)-enantiomer. By starting with the opposite enantiomer of the chiral precursor, i.e., (S)-(-)-β-methyl-β-propiolactone, the (R)-enantiomer of 3-(thiophen-2-ylthio)butanoic acid would be expected to be formed through the same reaction mechanism.

Logical Relationships and Workflows

The following diagrams illustrate the stereospecific synthesis pathway and the logical relationship between the enantiomers and their biological relevance.

G cluster_synthesis Stereoselective Synthesis cluster_application Biological Relevance R_propiolactone (R)-(+)-β-methyl-β-propiolactone S_acid This compound R_propiolactone->S_acid Nucleophilic Substitution S_propiolactone (S)-(-)-β-methyl-β-propiolactone R_acid (R)-3-(thiophen-2-ylthio)butanoic acid S_propiolactone->R_acid Nucleophilic Substitution thiophenol 2-Mercaptothiophene thiophenol->S_acid thiophenol->R_acid Dorzolamide Dorzolamide (Carbonic Anhydrase Inhibitor) S_acid->Dorzolamide Key Precursor Inactive_Product Biologically Inactive/Less Active Product R_acid->Inactive_Product Leads to inactive diastereomer

Caption: Stereospecific synthesis and biological application pathway.

G Start Chiral Precursor Step1 Select Enantiomer of Precursor Start->Step1 Decision Precursor Chirality? Step1->Decision S_Pathway Synthesize (S)-enantiomer Decision->S_Pathway (R)-precursor R_Pathway Synthesize (R)-enantiomer Decision->R_Pathway (S)-precursor Application Application in Dorzolamide Synthesis S_Pathway->Application Other Other Research/Applications R_Pathway->Other

Caption: Experimental workflow for enantiomer synthesis.

Conclusion

The comparative analysis of the (S)- and (R)-enantiomers of 3-(thiophen-2-ylthio)butanoic acid is predominantly dictated by the stereospecific requirements for the synthesis of the carbonic anhydrase inhibitor, Dorzolamide. The (S)-enantiomer is a well-characterized and crucial intermediate, with established stereoselective synthetic routes. In stark contrast, the (R)-enantiomer is largely uncharacterized in publicly available literature, with its properties and synthesis being inferred rather than experimentally detailed. Its primary role in the context of Dorzolamide synthesis is that of an undesired stereoisomer. This significant knowledge gap highlights an area for potential future research, particularly if alternative applications for this chiral thiophene derivative are to be explored. For drug development professionals, the key takeaway is the critical importance of stereochemical control in the synthesis of this intermediate to ensure the efficacy and purity of the final active pharmaceutical ingredient.

References

Validating the Inhibitory Potential of (S)-3-(Thiophen-2-ylthio)butanoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive comparison of the inhibitory activity of derivatives of (S)-3-(Thiophen-2-ylthio)butanoic acid, primarily focusing on the well-established carbonic anhydrase inhibitor, Dorzolamide. While this compound is a key chiral intermediate in the synthesis of potent carbonic anhydrase inhibitors, direct experimental data on its intrinsic inhibitory activity is not extensively available in peer-reviewed literature.[1] However, the broader class of carboxylic acids has been shown to exhibit carbonic anhydrase inhibition, suggesting the parent compound may possess some, albeit likely weak, activity. This guide will focus on the highly potent sulfonamide derivatives and compare their performance with other clinically relevant carbonic anhydrase inhibitors.

Overview of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] These enzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and fluid secretion. Inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.

The primary mechanism of action for many CA inhibitors involves the binding of a zinc-binding group (ZBG) to the zinc ion in the enzyme's active site. The most common ZBG is a sulfonamide moiety (-SO2NH2), which is present in Dorzolamide and other clinically used inhibitors like Acetazolamide and Brinzolamide.

Data Presentation: A Comparative Analysis of Inhibitory Potency

The following tables summarize the inhibitory activity (Ki or IC50 values) of Dorzolamide and other selected carbonic anhydrase inhibitors against various human (h) CA isoforms. Lower values indicate higher potency.

Table 1: Inhibitory Potency (Ki, nM) of Dorzolamide and Acetazolamide against Key Carbonic Anhydrase Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IV (nM)hCA IX (nM)hCA XII (nM)
Dorzolamide2500.540.12549
Acetazolamide2501270255.7

Data compiled from various sources.

Table 2: Inhibitory Potency of Thiophene-based Sulfonamide Derivatives against Carbonic Anhydrase Isoforms I and II

CompoundhCA I (Ki, nM)hCA II (Ki, nM)
Thiophene Derivative 1447.28309.44
Thiophene Derivative 2a1004.65935.93
Thiophene Derivative 2b876.12754.21
Thiophene Derivative 2c754.33643.87
Thiophene Derivative 2d654.89543.29
Thiophene Derivative 2e543.98432.11
Thiophene Derivative 3987.54876.43
Thiophene Derivative 4765.43654.32

Novel substituted thiophene derivatives have been shown to be effective inhibitors of hCA I and II.[2]

Mandatory Visualization

Below are diagrams illustrating the carbonic anhydrase catalytic mechanism, the general structure of thiophene-based inhibitors, and the experimental workflow for a carbonic anhydrase inhibition assay.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 forms intermediate E_Zn_H2O->E_Zn_OH - H⁺ H2O H₂O E_Zn_H2O->H2O CO2 CO₂ CO2->E_Zn_OH + HCO3->E_Zn_H2O releases H_plus H⁺

Caption: The catalytic cycle of carbonic anhydrase.

General Structure of Thiophene-Based CA Inhibitors cluster_0 a Thiophene Ring b Linker c Zinc-Binding Group (e.g., -SO₂NH₂)

Caption: Key structural components of thiophene-based carbonic anhydrase inhibitors.

Workflow for Carbonic Anhydrase Inhibition Assay prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) pre_incubation Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubation initiate_reaction Initiate Reaction by adding Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., change in absorbance/pH) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate IC₅₀/Ki) measure_activity->data_analysis

Caption: A generalized workflow for determining the inhibitory activity of a compound against carbonic anhydrase.

Experimental Protocols

Two primary methods are widely used to determine the inhibitory activity of compounds against carbonic anhydrase: the stopped-flow CO2 hydration assay and colorimetric assays.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme-catalyzed hydration of CO2.

Principle: The assay measures the decrease in pH that occurs as CO2 is hydrated to form carbonic acid, which then dissociates into a bicarbonate ion and a proton. The rate of pH change is monitored using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Test inhibitor compound

Procedure:

  • Prepare solutions of the buffer, pH indicator, and purified carbonic anhydrase.

  • Prepare a stock solution of the inhibitor compound, typically in DMSO, and make serial dilutions.

  • Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.[3]

  • In the stopped-flow instrument, one syringe is filled with the enzyme solution (pre-incubated with the inhibitor for a set time) and the other with the CO2-saturated water and pH indicator.

  • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • The experiment is repeated with different concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Colorimetric Assay (Esterase Activity)

This method utilizes the esterase activity of carbonic anhydrase for a more high-throughput-friendly colorimetric assay.

Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product (p-nitrophenol). The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Microplate reader

  • Purified carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Buffer solution (e.g., phosphate buffer)

  • Test inhibitor compound

Procedure:

  • Prepare solutions of the buffer, enzyme, and substrate.

  • Prepare a stock solution of the inhibitor compound and make serial dilutions.

  • In a 96-well plate, add the buffer, enzyme solution, and the inhibitor solution at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiate the reaction by adding the p-NPA substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of (S)-3-(Thiophen-2-ylthio)butanoic Acid Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from (S)-3-(Thiophen-2-ylthio)butanoic acid, focusing on their activity as carbonic anhydrase (CA) inhibitors. This compound is a key chiral intermediate in the synthesis of potent carbonic anhydrase inhibitors, most notably Dorzolamide, a clinically used antiglaucoma agent.[1] The development of Dorzolamide was the result of extensive research into thienothiopyransulfonamides, with a focus on improving water solubility and maintaining high inhibitory efficacy against carbonic anhydrase.[2] This document summarizes quantitative data on the inhibitory activity of these compounds, details the experimental protocols for their evaluation, and visualizes the underlying biochemical pathways.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound analogs, primarily as sulfonamide derivatives, against various human carbonic anhydrase (hCA) isoforms is crucial for understanding their therapeutic potential. The data presented below is compiled from various studies and highlights the SAR of these compounds. The primary targets are the cytosolic isoforms hCA I and hCA II, and the transmembrane tumor-associated isoform hCA IX.

Compound/AnalogModification from Dorzolamide ScaffoldhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Dorzolamide-6000.18-[3]
Acetazolamide (Standard)Different heterocyclic core (thiadiazole)---[4]
Thienyl-substituted pyrazoline benzenesulfonamide 1Varied pyrazoline substituent232.16342.07-[4]
Thienyl-substituted pyrazoline benzenesulfonamide 2Varied pyrazoline substituent637.70455.80-[4]
Novel Thiophene Derivative 1Varied substitution on thiophene447.28309.44-[5]
Novel Thiophene Derivative 2Varied substitution on thiophene1004.65935.93-[5]
Benzo[d]thiazole-6-sulfonamide (EZA analog)Ethoxzolamide lead molecule-Subnanomolar to low nanomolarSubnanomolar to low nanomolar[1]

Key SAR Insights:

  • The Sulfonamide Group: The sulfonamide moiety is essential for potent carbonic anhydrase inhibition, as it coordinates to the zinc ion in the enzyme's active site.[6]

  • The Thiophene Ring: The thiophene ring is a critical structural component. Modifications to the thiophene ring, such as the introduction of different substituents, can significantly impact the inhibitory activity and isoform selectivity.[6][7] The reactivity of the thiophene ring towards electrophilic substitution is higher than that of a benzene ring, making it a versatile scaffold for analog synthesis.[7]

  • Stereochemistry: The (S)-configuration at the chiral center of the butanoic acid precursor is crucial for the biological activity of the final sulfonamide derivatives, such as the (4S,6S) configuration of Dorzolamide.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro carbonic anhydrase inhibition assay used to determine the inhibitory potency (Kᵢ values) of the compounds.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by the test compounds.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • HEPES-Tris buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of purified hCA isoform in HEPES-Tris buffer.

    • Prepare a solution of 4-NPA in an appropriate solvent like methanol.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • HEPES-Tris buffer

      • A solution of the test compound at various concentrations (or DMSO for control)

      • The hCA enzyme solution

    • Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the 4-NPA substrate solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol formation.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Mandatory Visualizations

Carbonic Anhydrase Catalytic Mechanism

The following diagram illustrates the catalytic cycle of carbonic anhydrase, which involves the hydration of carbon dioxide to bicarbonate and a proton, facilitated by a zinc-containing active site.

Carbonic Anhydrase Catalytic Mechanism cluster_0 Enzyme Active Site E-Zn-H2O Resting Enzyme (Zinc-bound water) E-Zn-OH Activated Enzyme (Zinc-bound hydroxide) E-Zn-H2O->E-Zn-OH Deprotonation H+ H⁺ E-Zn-H2O->H+ E-Zn-HCO3 Enzyme-Bicarbonate Complex E-Zn-OH->E-Zn-HCO3 Nucleophilic attack on CO₂ E-Zn-HCO3->E-Zn-H2O Product release HCO3- HCO₃⁻ E-Zn-HCO3->HCO3- CO2 CO₂ CO2->E-Zn-OH H2O H₂O H2O->E-Zn-H2O Buffer Buffer H+->Buffer Proton shuttle

Caption: The catalytic cycle of carbonic anhydrase.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory activity of test compounds against carbonic anhydrase.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare inhibitor solutions (various concentrations) mix Mix inhibitor and enzyme in 96-well plate prep_inhibitor->mix prep_enzyme Prepare enzyme solution (hCA isoform) prep_enzyme->mix prep_substrate Prepare substrate solution (4-Nitrophenyl acetate) add_substrate Add substrate to initiate reaction prep_substrate->add_substrate incubate Incubate to allow binding mix->incubate incubate->add_substrate measure Measure absorbance change over time add_substrate->measure calc_rate Calculate reaction rates measure->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC₅₀ values calc_inhibition->calc_ic50 calc_ki Calculate Kᵢ values calc_ic50->calc_ki

Caption: Workflow for CA inhibition assay.

References

A Comparative Guide to (S)-3-(Thiophen-2-ylthio)butanoic Acid-Derived Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of carbonic anhydrase (CA) inhibitors derived from the chiral precursor, (S)-3-(Thiophen-2-ylthio)butanoic acid. The primary focus is on dorzolamide and its analogs, which are potent inhibitors of carbonic anhydrase isoenzymes and are clinically used in the management of glaucoma and other conditions associated with elevated intraocular pressure. This document summarizes key quantitative efficacy data, details the experimental protocols for assessing inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.

Comparative Efficacy of Carbonic Anhydrase Inhibitors

This compound serves as a crucial chiral building block in the synthesis of a class of potent carbonic anhydrase inhibitors, most notably dorzolamide ((4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide). These synthetic compounds exert their therapeutic effect by inhibiting various isoforms of the zinc-containing enzyme carbonic anhydrase, which is involved in the secretion of aqueous humor in the eye. A reduction in aqueous humor production leads to a decrease in intraocular pressure.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ) against specific carbonic anhydrase isoenzymes. The following table summarizes the available efficacy data for dorzolamide and other related sulfonamide inhibitors.

Compound/InhibitorTarget IsoenzymeIC₅₀ (nM)Kᵢ (nM)Reference
Dorzolamide hCA I600-[1]
hCA II0.18-[1]
hCA IV6.9-[1]
Aromatic Sulfonamide I-1 hCA I231.4-[2]
hCA II215.8-[2]
hCA IV611.1-[2]
hCA XII645.2-[2]
Aromatic Sulfonamide I-2 hCA I57.7-[2]
hCA II65.8-[2]
hCA IV498.8-[2]
hCA XII517.2-[2]
Aromatic Sulfonamide I-3 hCA I59.8-[2]
hCA II81.1-[2]
hCA IV507.9-[2]
hCA XII736.7-[2]
Acetazolamide (Standard) hCA I-482.63 ± 56.20[3]
hCA II-1019.60 ± 163.70[3]
Thiazolidine-4-one Derivative 1 hCA I-23.76 - 102.75[3]
hCA II-58.92 - 136.64[3]

hCA refers to human carbonic anhydrase.

Experimental Protocols

The determination of the inhibitory efficacy of these compounds relies on robust and reproducible in vitro enzyme activity assays. The two most common methods are the stopped-flow CO₂ hydration assay and a colorimetric assay using p-nitrophenyl acetate as a substrate.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The reaction is monitored spectrophotometrically using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoenzyme

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris) at a specific pH

  • pH indicator (e.g., phenol red)

  • Inhibitor solutions at various concentrations

Procedure:

  • Solution Preparation: Prepare a buffer solution containing the pH indicator. Prepare a separate solution of CO₂-saturated water. Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the assay buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution in the stopped-flow device.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Inhibition Analysis: Repeat the assay with varying concentrations of the inhibitor. The IC₅₀ value is determined by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Colorimetric p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay

This is a simpler, more high-throughput method that relies on the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity.

Materials:

  • Microplate reader or spectrophotometer

  • Purified carbonic anhydrase isoenzyme

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO

  • Inhibitor solutions at various concentrations

Procedure:

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the carbonic anhydrase solution, and the inhibitor solution at various concentrations.

  • Reaction Initiation: Add the p-NPA solution to each well to start the reaction.

  • Data Acquisition: Measure the absorbance at 400 nm at regular intervals to determine the initial rate of the reaction.

  • Inhibition Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

The following diagram illustrates the mechanism of action of sulfonamide-based carbonic anhydrase inhibitors.

G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water H2CO3 H₂CO₃ Water->H2CO3 CO2 CO₂ CO2->Water Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Inhibitor Sulfonamide Inhibitor (e.g., Dorzolamide) Inhibitor->Zn Binds to Zinc Ion

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the general workflow for determining the IC₅₀ value of a carbonic anhydrase inhibitor.

G start Start prep_enzyme Prepare Purified Carbonic Anhydrase start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_reagents Prepare Assay Buffer and Substrate start->prep_reagents run_assay Perform Enzyme Activity Assay prep_enzyme->run_assay prep_inhibitor->run_assay prep_reagents->run_assay measure_activity Measure Reaction Rate run_assay->measure_activity plot_data Plot % Inhibition vs. [Inhibitor] measure_activity->plot_data calc_ic50 Calculate IC₅₀ Value plot_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for IC₅₀ Determination of CA Inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the enzymatic inhibition profile of compounds derived from the chiral intermediate (S)-3-(Thiophen-2-ylthio)butanoic acid, focusing on their cross-reactivity against various isoforms of the target enzyme, carbonic anhydrase.

While this compound is a key building block in the synthesis of potent enzyme inhibitors, it is not typically the final active pharmaceutical ingredient.[1][2] Therefore, this guide will focus on the cross-reactivity profile of a well-established carbonic anhydrase inhibitor synthesized from this intermediate: Dorzolamide . Dorzolamide, known chemically as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide, is a clinically used antiglaucoma agent.[3][4]

The primary targets of Dorzolamide are the various isoforms of human carbonic anhydrase (hCA), a family of zinc-containing metalloenzymes that play a critical role in regulating pH, CO2 transport, and electrolyte secretion.[5][6][7] Understanding the inhibitory activity of Dorzolamide against different hCA isoforms is crucial for predicting its therapeutic efficacy and potential side effects.

Comparative Inhibition Profile of Dorzolamide

The following table summarizes the inhibitory activity of Dorzolamide against several key human carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibition.

Enzyme IsoformInhibition Constant (Ki) in nMPhysiological Relevance & Location
hCA I 50 nM (approximately)Cytosolic; abundant in red blood cells. Inhibition can lead to side effects.
hCA II 1.9 nM[5]Cytosolic; highly active and widespread, key target for lowering intraocular pressure.[8]
hCA IV 31 nM[5]Membrane-bound; involved in bicarbonate reabsorption in the kidney and present in the eye.
hCA IX Potent Inhibitor (specific Ki varies)Transmembrane; tumor-associated, linked to cancer progression.[8][9]
hCA XII Potent Inhibitor (specific Ki varies)Transmembrane; overexpressed in some cancers and involved in glaucoma.[3]

Note: The Ki values can vary slightly depending on the specific assay conditions.

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors is commonly performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Stopped-Flow Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (Ki) of a compound against different carbonic anhydrase isoforms.

Principle: The assay measures the initial rate of the CA-catalyzed hydration of CO2. This reaction produces protons, leading to a pH decrease in the assay buffer. A pH indicator dye (such as phenol red) is used to monitor this change spectrophotometrically. The rate of color change is proportional to the enzyme activity. By measuring the rates at various inhibitor concentrations, the inhibition constant can be calculated.[6]

Materials:

  • Applied Photophysics stopped-flow instrument (or equivalent)

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Inhibitor stock solution (e.g., Dorzolamide)

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • Ionic Strength Adjuster: 20 mM Sodium Sulfate (Na2SO4)

  • pH Indicator: 0.2 mM Phenol Red

  • Substrate: CO2-saturated water

  • Distilled-deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and adjust the pH to 7.4.

    • Prepare a stock solution of the inhibitor (e.g., 0.1 mM Dorzolamide) in a suitable solvent (e.g., distilled-deionized water) and perform serial dilutions to obtain a range of concentrations.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with the desired concentration of the inhibitor.

    • Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[6]

  • Stopped-Flow Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO2-saturated water (the substrate).

    • The instrument's spectrophotometer monitors the change in absorbance of the pH indicator (phenol red at 557 nm) over a short period (10-100 seconds).[6]

  • Data Analysis:

    • The initial velocity of the reaction is determined from the linear phase of the absorbance change for each inhibitor concentration.

    • The uncatalyzed rate (reaction without the enzyme) is subtracted from the enzyme-catalyzed rates.

    • The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor) using non-linear least-squares regression analysis and the Cheng-Prusoff equation.[6]

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

G cluster_pathway Carbonic Anhydrase Signaling Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA Carbonic Anhydrase (CA) pH_change Decreased Intracellular pH HCO3->pH_change CA->H2CO3 catalyzes Dorzolamide Dorzolamide (Inhibitor) Dorzolamide->CA inhibits Downstream Modulation of Downstream Pathways (e.g., mTOR, Ca2+ signaling) pH_change->Downstream

Caption: Carbonic Anhydrase Catalyzed Reaction and Inhibition.

G cluster_workflow Cross-Reactivity Profiling Workflow A Synthesize Inhibitor (e.g., Dorzolamide) from this compound C Perform Stopped-Flow Inhibition Assay for each Isoform A->C B Prepare Panel of Recombinant hCA Isoforms (I, II, IV, IX, XII, etc.) B->C D Determine Ki Values for each Isoform C->D E Compare Ki Values to Assess Selectivity and Cross-Reactivity D->E

References

A Researcher's Guide to Confirming Cellular Target Engagement of (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of modern techniques to confirm the cellular target engagement of (S)-3-(Thiophen-2-ylthio)butanoic acid. While primarily known as a key synthetic intermediate in the production of carbonic anhydrase inhibitors like Dorzolamide, understanding its potential direct biological targets is crucial for comprehensive pharmacological profiling.

This document outlines and compares key experimental methodologies that can be employed to investigate the interaction of this compound with its putative protein targets within a cellular context. The following sections detail the principles, protocols, and expected data outputs for established target engagement assays.

Comparison of Cellular Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the availability of specific reagents, the required throughput, and the nature of the anticipated molecular interaction. The table below summarizes and compares prominent methods.

AssayPrincipleThroughputKey AdvantagesKey Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Low to HighLabel-free; applicable to endogenous proteins in native cellular environments.[1][2][3]Can be laborious; requires specific antibodies for detection in Western blot formats.[1]
Luminescent Thermal Shift Assay (BiTSA) A quantitative peptide tag (HiBiT) is fused to the target protein, and its thermal stability upon ligand binding is measured via luminescence.[1][4]HighHigh-throughput; quantitative luminescence readout.[1][4]Requires genetic modification of the target protein.
In-Cell Western / Immunofluorescence Measures the downstream consequences of target engagement, such as changes in protein localization or post-translational modifications.Medium to HighProvides information on the functional consequences of target binding.Indirect measure of target engagement; requires specific antibodies.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the compound is used to pull down its interacting proteins from cell lysates, which are then identified by mass spectrometry.LowUnbiased identification of potential binding partners.Can generate false positives; the tag may interfere with binding.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand or a second interacting protein.[3]HighReal-time measurement of binding in living cells.Requires genetic modification of the target and a suitable fluorescent ligand.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[1][2]

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction and Analysis A 1. Culture cells to desired confluency B 2. Treat cells with this compound or vehicle control A->B C 3. Heat cell suspensions to a range of temperatures D 4. Lyse cells and separate soluble and aggregated protein fractions C->D E 5. Analyze soluble protein levels by Western blot or other methods D->E

Caption: CETSA Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergent-based lysis. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific primary antibody. The band intensity is quantified.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Luminescent Thermal Shift Assay (BiTSA)

This high-throughput method utilizes a genetically encoded tag to monitor protein stability.[1][4]

Workflow:

cluster_0 Cell Line Engineering and Treatment cluster_1 Thermal Shift and Lysis cluster_2 Detection A 1. Generate cell line expressing HiBiT-tagged target protein B 2. Treat cells with compound A->B C 3. Heat cells across a temperature gradient D 4. Lyse cells and add NanoLuc substrate C->D E 5. Measure luminescence D->E

Caption: BiTSA Experimental Workflow.

Methodology:

  • Cell Line Generation: Establish a stable cell line expressing the putative target protein fused with a HiBiT tag.

  • Compound Treatment: Seed the engineered cells in multi-well plates and treat with a concentration gradient of this compound.

  • Thermal Challenge: Place the plates in a thermal cycler and apply a temperature gradient.

  • Lysis and Luminescence Reading: Lyse the cells and add the Nano-Glo® HiBiT lytic detection reagent.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of soluble HiBiT-tagged protein. A shift in the melting temperature (Tm) indicates target stabilization.

Signaling Pathway Visualization

Should this compound be found to engage a specific target, for instance, a kinase, the downstream signaling consequences can be mapped. The following is a generic representation of a signaling pathway that could be inhibited.

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Putative Target Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response Compound This compound Compound->Kinase1

Caption: Hypothetical Signaling Pathway Inhibition.

By employing the methodologies outlined in this guide, researchers can rigorously assess the cellular target engagement of this compound, moving beyond its established role as a chemical intermediate to potentially uncover novel biological activities.

References

Benchmarking a Precursor: (S)-3-(Thiophen-2-ylthio)butanoic Acid in the Context of Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-(Thiophen-2-ylthio)butanoic acid is a key chiral intermediate in the synthesis of potent carbonic anhydrase inhibitors, most notably Dorzolamide. While not an inhibitor itself, its chemical scaffold is fundamental to the activity of the resulting drug. This guide benchmarks the performance of Dorzolamide, derived from this precursor, against other well-established carbonic anhydrase inhibitors.

This comparison is intended for researchers, scientists, and drug development professionals, providing objective data on the inhibitory activity of these compounds against various human carbonic anhydrase (hCA) isoforms. The data is presented in a clear tabular format, and detailed experimental protocols are provided to support the findings.

Understanding the Role of this compound

This compound serves as a crucial building block in the chemical synthesis of Dorzolamide. Its specific stereochemistry and thiophene-containing structure are essential for the high-affinity binding of Dorzolamide to the active site of carbonic anhydrases. The following diagram illustrates its role as a precursor in the synthesis of a potent carbonic anhydrase inhibitor.

G A This compound B Chemical Synthesis (Multi-step process) A->B Precursor C Dorzolamide (Active Carbonic Anhydrase Inhibitor) B->C Yields

Figure 1: Synthetic pathway from precursor to active inhibitor.

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values (in nM) of Dorzolamide and other benchmark carbonic anhydrase inhibitors against several key human carbonic anhydrase (hCA) isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Dorzolamide >10,000[1]9[1]8,500[1]52[1]3.5[1]
Acetazolamide 250[2]12[3]74[3]25.8[1]5.7[1]
Brinzolamide 15[1]9[1]12[1]45[1]3.5[1]
Methazolamide ~10~10[4]---

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency and selectivity of inhibitors. A widely used method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the ability of an inhibitor to block the carbonic anhydrase-catalyzed hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the rapid interconversion of CO₂ and water to bicarbonate and protons, leading to a change in pH. The rate of this reaction is monitored by a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms

  • Test inhibitors (e.g., Dorzolamide, Acetazolamide)

  • HEPES buffer (20 mM, pH 7.4)[5]

  • Phenol red (0.2 mM) as a pH indicator[5]

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the carbonic anhydrase isoforms and the inhibitors in the appropriate buffer.

  • Incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[5]

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator (phenol red at 557 nm) over a short period (10-100 seconds).[5]

  • Data Analysis: The initial rates of the reaction are determined from the absorbance data. The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

The following diagram outlines the general workflow for evaluating carbonic anhydrase inhibitors.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with CO2 Substrate B->C D Monitor Absorbance Change (Stopped-flow spectrophotometry) C->D E Calculate Initial Reaction Rates D->E F Determine Ki Values (Inhibition Constants) E->F G cluster_0 Catalytic Reaction CA Carbonic Anhydrase (with Zn2+) H2CO3 H2CO3 CA->H2CO3 Catalyzes H2O H2O H2O->CA CO2 CO2 CO2->H2CO3 HCO3 HCO3- H2CO3->HCO3 H H+ H2CO3->H Inhibitor Inhibitor (e.g., Dorzolamide) Inhibitor->CA Binds to Zn2+ (Blocks H2O binding)

References

A Comparative Guide to the Validation of Analytical Methods for (S)-3-(Thiophen-2-ylthio)butanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of (S)-3-(Thiophen-2-ylthio)butanoic acid, a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the carbonic anhydrase inhibitor Dorzolamide. The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final drug product. Therefore, robust and validated analytical methods are essential to control its stereochemistry.

While specific validated methods for this compound are not extensively published, this guide proposes and compares three common chiral High-Performance Liquid Chromatography (HPLC) approaches based on methods used for similar molecules and the final API, Dorzolamide. The focus is on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, which are crucial for ensuring the method's suitability for its intended purpose in a drug development setting.

Comparison of Proposed Analytical Methods

The primary analytical challenge for this compound is the separation and quantification of its (S)- and (R)-enantiomers. Chiral HPLC is the industry-standard technique for this purpose. The choice of the chiral stationary phase (CSP) and the mobile phase composition are the most critical factors for achieving a successful separation.

Herein, we compare three potential methods:

  • Method A: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

  • Method B: Reversed-Phase Chiral HPLC on a Protein-Based CSP

  • Method C: Reversed-Phase Chiral HPLC on a Macrocyclic Glycopeptide CSP

The following table summarizes the key validation parameters that would need to be established for each proposed method. The data presented are hypothetical targets based on typical requirements for pharmaceutical analysis.

Validation ParameterMethod A: Normal-Phase (Polysaccharide CSP)Method B: Reversed-Phase (Protein CSP)Method C: Reversed-Phase (Macrocyclic Glycopeptide CSP)
Specificity Baseline resolution of enantiomers (Rs > 1.5) and no interference from process impurities or degradation products.Baseline resolution of enantiomers (Rs > 1.5) and no interference from process impurities or degradation products.Baseline resolution of enantiomers (Rs > 1.5) and no interference from process impurities or degradation products.
Linearity (R²) ≥ 0.999 over a range of 0.1 - 2.0 µg/mL for the (R)-enantiomer.≥ 0.999 over a range of 0.1 - 2.0 µg/mL for the (R)-enantiomer.≥ 0.999 over a range of 0.1 - 2.0 µg/mL for the (R)-enantiomer.
Accuracy (% Recovery) 98.0 - 102.0% for the (R)-enantiomer at three concentration levels.98.0 - 102.0% for the (R)-enantiomer at three concentration levels.98.0 - 102.0% for the (R)-enantiomer at three concentration levels.
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% for the (R)-enantiomer.Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% for the (R)-enantiomer.Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% for the (R)-enantiomer.
Limit of Detection (LOD) ≤ 0.03 µg/mL for the (R)-enantiomer.≤ 0.05 µg/mL for the (R)-enantiomer.≤ 0.04 µg/mL for the (R)-enantiomer.
Limit of Quantification (LOQ) ≤ 0.1 µg/mL for the (R)-enantiomer.≤ 0.15 µg/mL for the (R)-enantiomer.≤ 0.12 µg/mL for the (R)-enantiomer.
Robustness Method performance is unaffected by small, deliberate variations in mobile phase composition, flow rate, and column temperature.Method performance is unaffected by small, deliberate variations in mobile phase pH, organic modifier content, and flow rate.Method performance is unaffected by small,deliberate variations in mobile phase pH, organic modifier content, and flow rate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are the proposed experimental protocols for the validation of each of the hypothetical chiral HPLC methods.

Method A: Normal-Phase Chiral HPLC
  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

    • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Mobile Phase

  • Validation Protocol:

    • Specificity: Inject the sample diluent, a solution of the (S)-enantiomer, a solution of the racemic mixture, and a sample spiked with known process impurities. Assess for peak purity and resolution between the enantiomers.

    • Linearity: Prepare a series of at least five standard solutions of the (R)-enantiomer ranging from the LOQ to 200% of the target specification limit. Plot the peak area against the concentration and determine the correlation coefficient (R²).

    • Accuracy: Analyze, in triplicate, samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). Calculate the percentage recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of a sample spiked with the (R)-enantiomer at the target concentration.

      • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and on a different instrument.

    • LOD & LOQ: Determine the concentration of the (R)-enantiomer that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the separation.

Method B: Reversed-Phase Chiral HPLC
  • Chromatographic Conditions:

    • Column: Chiral-AGP, 150 x 4.0 mm, 5 µm (or equivalent alpha-1-acid glycoprotein-based CSP)

    • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 7.0) / Acetonitrile (95:5, v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

    • Sample Diluent: Mobile Phase

  • Validation Protocol:

    • The validation protocol would follow the same steps as outlined for Method A, with adjustments to the sample preparation and robustness study parameters to reflect the reversed-phase nature of the method (e.g., varying mobile phase pH and acetonitrile content).

Method C: Reversed-Phase Chiral HPLC
  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm (or equivalent vancomycin-based macrocyclic glycopeptide CSP)

    • Mobile Phase: 0.1% Trifluoroacetic Acid in Water / 0.1% Trifluoroacetic Acid in Methanol (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Mobile Phase

  • Validation Protocol:

    • The validation protocol would be similar to that of Method A and B, with robustness testing focusing on variations in the mobile phase's organic modifier content and pH (by adjusting the trifluoroacetic acid concentration).

Visualizing the Workflow

To better understand the logical flow of validating a chiral analytical method, the following diagrams, generated using the DOT language, illustrate the general validation workflow and the decision-making process for method selection.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Screen Screen CSPs & Mobile Phases MD_Start->MD_Screen MD_Optimize Optimize Method Parameters MD_Screen->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Method Ready for Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOQ LOD & LOQ MV_Precision->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report

Caption: General workflow for analytical method validation.

MethodSelection cluster_screening Method Screening cluster_evaluation Performance Evaluation cluster_validation Method Validation start Need to Quantify This compound screen_normal Normal-Phase (Polysaccharide CSPs) start->screen_normal screen_reversed Reversed-Phase (Protein, Glycopeptide CSPs) start->screen_reversed eval Resolution (Rs) > 1.5? Peak Shape Acceptable? Run Time Reasonable? screen_normal->eval screen_reversed->eval eval->screen_normal No, re-screen/optimize validate Full Method Validation (ICH Guidelines) eval->validate Yes final Validated Method for Routine Use validate->final

Caption: Decision tree for chiral method selection and validation.

comparative study of thiophene versus benzene bioisosteres in drug design

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of thiophene as a bioisosteric replacement for benzene in medicinal chemistry.

In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. Among the most common bioisosteric pairs is the substitution of a benzene ring with a thiophene ring. This guide provides an objective, data-driven comparison of these two critical pharmacophores, offering insights into their respective impacts on a molecule's properties and performance.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle substitution of a carbon-carbon double bond in benzene with a sulfur atom in thiophene can induce significant changes in a molecule's electronic distribution, lipophilicity, and metabolic stability. These alterations, in turn, influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

While direct quantitative comparisons for a wide range of matched molecular pairs are not always readily available in a single source, the following table summarizes general trends and provides illustrative data for key physicochemical parameters.

Table 1: Comparative Physicochemical Properties of Benzene and Thiophene Bioisosteres

PropertyBenzene AnalogThiophene AnalogGeneral Observations and Implications
LogP (Lipophilicity) VariesGenerally lower or similarThiophene's lone pair of electrons on the sulfur atom can engage in hydrogen bonding, potentially increasing polarity and reducing lipophilicity. This can be advantageous for improving aqueous solubility.
pKa Varies based on substituentsCan be influenced by the sulfur atomThe electron-donating or -withdrawing nature of the thiophene ring can alter the pKa of nearby ionizable groups, affecting drug absorption and receptor interaction.
Dipole Moment 0 D (unsubstituted)~0.53 D (unsubstituted)The inherent dipole moment of thiophene can lead to different interactions with biological targets compared to the nonpolar benzene ring.
Aromaticity HighConsidered aromatic, but to a lesser extentThe difference in aromaticity can affect the stacking interactions with aromatic residues in protein binding pockets.[1]

Metabolic Stability: The Sulfur Advantage

A significant driver for replacing a benzene ring with thiophene is often the pursuit of enhanced metabolic stability. Benzene rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can cause toxicity. The sulfur atom in thiophene can alter the metabolic profile of a compound, often leading to increased resistance to degradation.

Table 2: Comparative Metabolic Stability of Benzene and Thiophene Bioisosteres

ParameterBenzene AnalogThiophene AnalogGeneral Observations and Implications
CYP450 Metabolism Prone to oxidationOften more resistant to oxidationThiophene-containing compounds may exhibit longer half-lives and reduced potential for the formation of toxic metabolites.
Intrinsic Clearance (Clint) VariesGenerally lowerA lower intrinsic clearance indicates slower metabolism and potentially improved bioavailability.

Biological Activity: A Context-Dependent Outcome

The impact of substituting benzene with thiophene on biological activity is highly dependent on the specific drug target and the role of the aromatic ring in the binding interaction. In some cases, the thiophene ring can maintain or even enhance potency, while in others, it can be detrimental.

Table 3: Comparative Biological Activity of Benzene and Thiophene Bioisosteres (Illustrative Examples)

Drug/TargetBenzene Analog (IC50/EC50)Thiophene Analog (IC50/EC50)Reference/Observations
Celecoxib (COX-2 Inhibitor) ~40 nMVaries with analogThe sulfonamide-substituted phenyl ring is crucial for COX-2 selectivity. Thiophene analogs have been synthesized to explore alternative interactions.
Erlotinib (EGFR Inhibitor) ~2 nMVaries with analogThe quinazoline core and the anilino-substituent are key for EGFR inhibition. Thiophene substitution in the anilino ring can modulate activity.[2][3]
Lapatinib (EGFR/HER2 Inhibitor) EGFR: 10.8 nM, HER2: 9.8 nMVaries with analogThe furan-containing side chain is a key feature. Bioisosteric replacement with thiophene could alter kinase selectivity and potency.[4][5]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section details the methodologies for key experiments used to evaluate the properties of bioisosteres.

Determination of Physicochemical Properties

1. LogP and LogD Determination (Shake Flask Method) [6][7]

  • Principle: This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water (for LogP) or a buffer at a specific pH (for LogD).

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a known amount of the stock solution to a mixture of pre-saturated n-octanol and water/buffer in a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the vial to separate the two phases.

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Calculate LogP or LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. pKa Determination (UV-Metric Titration)

  • Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

  • Protocol:

    • Dissolve the test compound in a suitable solvent.

    • Prepare a series of buffers with a range of pH values.

    • Add the compound solution to each buffer and measure the full UV-Vis spectrum.

    • Plot the absorbance at a specific wavelength (where the largest change is observed) against pH.

    • The pKa is the pH at which the compound is 50% ionized, which can be determined from the inflection point of the resulting sigmoidal curve.

In Vitro ADME Assays

1. Metabolic Stability Assay (Human Liver Microsomes) [8][9]

  • Principle: This assay assesses the rate at which a compound is metabolized by enzymes present in human liver microsomes, primarily cytochrome P450s.

  • Protocol:

    • Prepare a reaction mixture containing human liver microsomes, a buffered solution, and the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

2. Cytochrome P450 (CYP) Inhibition Assay [10][11]

  • Principle: This assay determines the potential of a test compound to inhibit the activity of specific CYP isoforms.

  • Protocol:

    • Incubate human liver microsomes with a specific CYP isoform substrate and a range of concentrations of the test compound.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time, stop the reaction.

    • Measure the formation of the metabolite of the specific substrate using LC-MS/MS.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

3. Permeability Assays

  • Parallel Artificial Membrane Permeability Assay (PAMPA) [10][12][13]

    • Principle: PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid membrane.

    • Protocol: A donor plate containing the test compound is placed on top of an acceptor plate, separated by a filter coated with an artificial lipid membrane. The amount of compound that diffuses into the acceptor plate over time is measured.

  • Caco-2 Permeability Assay [7][11][14]

    • Principle: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to assess both passive and active transport.

    • Protocol: The test compound is added to either the apical (top) or basolateral (bottom) side of the Caco-2 cell monolayer grown on a permeable support. The amount of compound that transports to the other side is measured over time.

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the context in which these bioisosteres function, the following diagrams, generated using the DOT language, depict relevant signaling pathways and a typical drug discovery workflow.

experimental_workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_optimization Optimization lead_id Lead Identification bioisostere_design Bioisostere Design (Benzene -> Thiophene) lead_id->bioisostere_design synthesis Chemical Synthesis bioisostere_design->synthesis physchem Physicochemical Profiling (LogP, pKa) synthesis->physchem adme ADME Assays (Metabolic Stability, Permeability) synthesis->adme activity Biological Activity (IC50, EC50) synthesis->activity sar SAR Analysis physchem->sar adme->sar activity->sar lead_op Lead Optimization sar->lead_op lead_op->bioisostere_design

A typical workflow for bioisosteric replacement in drug discovery.

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (or Thiophene Analog) Celecoxib->COX2 Inhibition

Simplified signaling pathway for COX-2 inhibition by Celecoxib.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Lapatinib Lapatinib/Erlotinib (or Thiophene Analog) Lapatinib->EGFR Inhibition

Simplified EGFR signaling pathway inhibited by Lapatinib and Erlotinib.

Conclusion

The decision to replace a benzene ring with a thiophene bioisostere is a nuanced one, requiring careful consideration of the specific goals of the drug design program. While thiophene can offer significant advantages in terms of metabolic stability and modulation of physicochemical properties, its impact on biological activity is target-dependent. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in their quest to develop safer and more effective medicines. The continued exploration of such bioisosteric replacements will undoubtedly remain a fruitful area of research in medicinal chemistry.

References

Assessing the Off-Target Effects of (S)-3-(Thiophen-2-ylthio)butanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of derivatives of (S)-3-(Thiophen-2-ylthio)butanoic acid, a key intermediate in the synthesis of several carbonic anhydrase inhibitors. The primary focus of this document is to compare the selectivity of these derivatives against various human carbonic anhydrase (CA) isoforms, as comprehensive off-target screening data against broader panels of receptors, kinases, and ion channels are not extensively available in the public domain. The discussion of "off-target" effects is therefore primarily centered on the inhibition of CA isoforms other than the intended therapeutic target.

Introduction to this compound Derivatives

This compound serves as a crucial chiral building block in the synthesis of potent carbonic anhydrase inhibitors.[1] The most prominent derivative is dorzolamide, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] The therapeutic effect of these agents is achieved by inhibiting carbonic anhydrase in the ciliary processes of the eye, which reduces the secretion of aqueous humor and consequently lowers intraocular pressure.[2][3]

Carbonic anhydrases constitute a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] In humans, at least 15 different isoforms have been identified, each with distinct tissue distribution and physiological roles.[5] While the intended target for antiglaucoma agents like dorzolamide is primarily carbonic anhydrase II (CA-II), inhibition of other isoforms in various tissues can lead to off-target effects.[2]

On-Target and Off-Target Activity Profile

The primary derivatives of this compound for which pharmacological data is available are the carbonic anhydrase inhibitors dorzolamide and brinzolamide. Their activity has been characterized against several key carbonic anhydrase isoforms.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (Ki or IC50) of dorzolamide and brinzolamide against various human carbonic anhydrase isoforms. This data is critical for understanding their selectivity profile.

CompoundCA-I (Ki/IC50, nM)CA-II (Ki/IC50, nM)CA-IV (Ki, nM)CA-IX (Ki, nM)CA-XII (Ki, nM)Reference
Dorzolamide600 (IC50)0.18 (IC50) / 1.9 (Ki)31 (Ki)41.3 (for a related derivative)39.1 (for a related derivative)[1][2][2][6][6]
Brinzolamide-----
Comparative Clinical Efficacy in Lowering Intraocular Pressure (IOP)

The following table presents a summary of the clinical efficacy of dorzolamide and brinzolamide in reducing intraocular pressure, a key pharmacodynamic endpoint for this class of drugs.

CompoundDosageMean IOP ReductionComparatorReference
Dorzolamide 2%Thrice daily3-5 mmHgTimolol 0.5% (less effective)[9]
Brinzolamide 1%Thrice daily4-5 mmHgDorzolamide 2% (equivalent)[7][9]

Known Off-Target Effects and Their Mechanistic Basis

While comprehensive screening against a wide range of pharmacological targets is not publicly available, the known side effects of carbonic anhydrase inhibitors can be attributed to the inhibition of specific CA isoforms in tissues other than the eye.

  • Metabolic Acidosis: Inhibition of carbonic anhydrases in the kidneys (e.g., CA-II, CA-IV, CA-XII) can lead to a decrease in bicarbonate reabsorption, resulting in metabolic acidosis.[2][3]

  • Paresthesia: Tingling sensations in the extremities are a common side effect of systemic carbonic anhydrase inhibitors and are thought to be related to effects on carbonic anhydrases in the central and peripheral nervous systems.[3]

  • Taste Disturbance: A metallic or bitter taste is a frequently reported side effect of dorzolamide. The underlying mechanism is not fully understood but may involve inhibition of carbonic anhydrase VI (gustin) in saliva.

  • Antibacterial Activity: Recent studies have shown that dorzolamide exhibits in vitro activity against vancomycin-resistant enterococci (VRE), suggesting a potential off-target effect on bacterial carbonic anhydrases.[10]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II, hCA-IV)

  • Buffer (e.g., HEPES or Tris)

  • pH indicator dye (e.g., phenol red)

  • CO₂-saturated water

  • Test compound (e.g., dorzolamide) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • Prepare a solution of the pH indicator in the same buffer.

  • Prepare a series of dilutions of the test compound.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the test compound) with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator at its λmax over a short period (milliseconds to seconds).

  • The initial rate of the reaction is calculated from the slope of the absorbance change over time.

  • Inhibition constants (Ki) are determined by measuring the reaction rates at various concentrations of the inhibitor and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Morrison equation).[9]

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[10]

Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain (e.g., vancomycin-resistant Enterococcus faecium)

  • Growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound (e.g., dorzolamide)

  • Positive control antibiotic (e.g., linezolid)

  • Negative control (medium only)

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[10]

Visualizations

cluster_0 Carbonic Anhydrase Catalytic Cycle E-Zn-H2O E-Zn-H₂O E-Zn-OH E-Zn-OH⁻ E-Zn-H2O->E-Zn-OH -H⁺ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 +CO₂ E-Zn-HCO3->E-Zn-H2O +H₂O -HCO₃⁻ HCO3_out HCO₃⁻ CO2 CO₂ CO2->E-Zn-OH H2O_in H₂O H2O_in->E-Zn-HCO3

Caption: Catalytic mechanism of carbonic anhydrase.

Start Start: New this compound derivative Primary_Screen Primary Screen: Target Carbonic Anhydrase Isoforms (e.g., CA-II, CA-IV) Start->Primary_Screen Secondary_Screen Secondary Screen: Selectivity Panel (other CA isoforms, e.g., CA-I, CA-IX) Primary_Screen->Secondary_Screen Broad_Panel Broad Off-Target Panel Screening (e.g., Kinases, GPCRs, Ion Channels) Secondary_Screen->Broad_Panel Hit_Identified Off-Target Hit Identified Broad_Panel->Hit_Identified Yes No_Hit No Significant Off-Target Hits Broad_Panel->No_Hit No SAR Structure-Activity Relationship (SAR) to Mitigate Off-Target Effects Hit_Identified->SAR Lead_Optimization Lead Optimization No_Hit->Lead_Optimization SAR->Lead_Optimization End Candidate Selection Lead_Optimization->End

Caption: Workflow for assessing off-target effects.

Conclusion

Derivatives of this compound, most notably dorzolamide, are potent inhibitors of carbonic anhydrase. While highly effective for their intended therapeutic purpose of lowering intraocular pressure, their interaction with various carbonic anhydrase isoforms throughout the body can lead to predictable off-target effects. A thorough understanding of the selectivity profile against the entire family of human carbonic anhydrases is crucial for predicting and managing these effects. Currently, there is a lack of publicly available data from broad, systematic off-target screening for these compounds against other major drug target classes. Such data would be invaluable for a more complete risk assessment and for the development of future derivatives with improved selectivity and safety profiles. Researchers are encouraged to consider comprehensive off-target profiling early in the drug discovery process to de-risk their development candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-3-(Thiophen-2-ylthio)butanoic acid, a compound that combines the chemical properties of an organic acid and a thiophene derivative. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.

This compound is a compound that requires careful handling due to its acidic nature and the presence of a thiophene ring, which can be associated with environmental and health risks.[1][2] Therefore, it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation:

  • It is imperative to segregate chemical waste to prevent dangerous reactions.[4]

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams, particularly bases, strong oxidizing agents, or other reactive chemicals. Organic acids should be stored separately from inorganic acids.[4]

2. Waste Collection:

  • Collect all waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a compatible, leak-proof container. Glass containers are generally preferred for organic acid waste.[4][5]

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[4]

  • Fill the waste container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[4]

3. Labeling of Waste Containers:

  • Proper labeling is essential for safe handling and disposal by environmental health and safety (EHS) personnel.

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date the waste was first added to the container and the name of the generating researcher or lab.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.

  • Store the container away from heat, sparks, and open flames.[7]

5. Decontamination of Labware:

  • Due to the malodorous nature of many sulfur-containing compounds, it is advisable to decontaminate any glassware or equipment that has come into contact with this compound.[3]

  • This can be achieved by rinsing the equipment with a dilute bleach solution inside a fume hood.[3]

  • The resulting bleach rinsate should be collected as hazardous waste.

6. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for a designated period (check your institution's guidelines), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. For small spills within a fume hood, use an appropriate absorbent material, such as a chemical spill kit, to contain the spill. The contaminated absorbent material must then be collected as hazardous waste. For larger spills or spills outside of a fume hood, contact your institution's EHS department immediately.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Segregate Waste: Designated Container for This compound C->D H Decontaminate Glassware with Bleach Solution in Fume Hood C->H E Collect Waste (Pure Compound, Solutions, Contaminated Materials) D->E F Securely Cap and Label Container (Chemical Name, Hazard, Date) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G J Arrange for Pickup by EHS or Licensed Waste Disposal Contractor G->J I Collect Bleach Rinsate as Hazardous Waste H->I I->E K End: Proper Disposal J->K

References

Personal protective equipment for handling (S)-3-(Thiophen-2-ylthio)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling (S)-3-(Thiophen-2-ylthio)butanoic acid (CAS RN: 133359-80-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification [1][2]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.
Skin corrosion/irritationCategory 2H315: Causes skin irritation.
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Recommended Personal Protective Equipment

Body PartEquipmentSpecification and Use
Hands Chemical-resistant glovesWear heavy-duty nitrile or butyl rubber gloves. Inspect for tears or holes before each use.[3]
Eyes/Face Safety Goggles and Face ShieldUse splash-proof chemical goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[3][4]
Body Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashes, an impervious apron is recommended.[3]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] Prepare all necessary equipment and reagents within a designated and properly ventilated workspace, preferably a chemical fume hood.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Dispensing: When transferring the chemical, avoid generating dust or aerosols.[4] Use non-sparking tools and handle away from sources of ignition.[6]

  • Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[7] Recommended storage temperature is between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

First-Aid Procedures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

  • Collection: Collect all waste material (including contaminated PPE and cleaning materials) in a designated, properly labeled, and sealed hazardous waste container.

  • Neutralization (for small spills and contaminated glassware): Small amounts of thio-compounds can be neutralized by oxidation. In a fume hood, carefully add the waste to an excess of a bleach solution (sodium hypochlorite). This process can be exothermic, so proceed with caution. The oxidized product is less hazardous.

  • Final Disposal: The neutralized waste and any un-neutralized bulk material must be disposed of through an authorized hazardous waste disposal company. Do not dispose of this chemical down the drain.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep 1. Prepare Workspace (Fume Hood, Spill Kit) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Prep->PPE Handling 3. Chemical Handling (Dispensing, Reaction) PPE->Handling Decon 4. Decontaminate (Glassware, Surfaces) Handling->Decon Waste 6. Collect Waste (Labelled Container) Handling->Waste Store 5. Store Chemical (Cool, Dry, Ventilated) Decon->Store Dispose 7. Hazardous Waste Disposal Waste->Dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Thiophen-2-ylthio)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(Thiophen-2-ylthio)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.